2-Chloro-3,4-difluoronitrobenzene
Description
Properties
IUPAC Name |
3-chloro-1,2-difluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKXBJZRTOPIFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40531186 | |
| Record name | 2-Chloro-3,4-difluoro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169468-83-1 | |
| Record name | 2-Chloro-3,4-difluoro-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169468-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3,4-difluoro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 2-chloro-3,4-difluoro-1-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Strategic Importance of 2-Chloro-3,4-difluoronitrobenzene
References
- 1. This compound | High Purity Reagent [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]
- 4. 169468-83-1 | this compound [fluoromart.com]
- 5. aarti-industries.com [aarti-industries.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-CHLORO-4,5-DIFLUORONITROBENZENE - Safety Data Sheet [chemicalbook.com]
2-Chloro-3,4-difluoronitrobenzene CAS number 169468-83-1
An In-depth Technical Guide to 2-Chloro-3,4-difluoronitrobenzene (CAS: 169468-83-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract and Strategic Overview
This compound is a highly functionalized aromatic compound that serves as a critical intermediate in advanced organic synthesis.[1][2] Its molecular architecture, distinguished by a strategic arrangement of electron-withdrawing nitro and halogen groups, renders it an exceptionally reactive substrate for nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity is the cornerstone of its utility, making it a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] The presence of fluorine atoms is particularly significant, as fluorinated compounds frequently exhibit enhanced metabolic stability, bioavailability, and target-binding affinity—key attributes in modern drug design.[1][4] This guide provides a comprehensive technical overview of its synthesis, chemical behavior, analytical characterization, and applications, offering field-proven insights for its effective utilization in research and development.
Molecular Profile and Physicochemical Characteristics
The compound, with the IUPAC name 2-chloro-3,4-difluoro-1-nitrobenzene, possesses a unique substitution pattern on the benzene ring that dictates its chemical personality.[1][5] The potent electron-withdrawing nitro group, positioned ortho to the chlorine atom and meta to the fluorine atoms, creates a significant electronic gradient across the ring, activating the halogen substituents for nucleophilic attack.[1][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 169468-83-1 | [1][5][7] |
| Molecular Formula | C₆H₂ClF₂NO₂ | [1][7] |
| Molar Mass | 193.53 g/mol | [1] |
| Appearance | Solid at room temperature; colorless crystal | [1][3][8] |
| Density | ~1.591 g/cm³ | [1][9] |
| Boiling Point | ~245.8 °C | [1][9] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [3] |
Synthesis and Manufacturing Strategies
The regioselective synthesis of this compound is non-trivial, requiring precise control to avoid the formation of undesired positional isomers. Two principal routes have proven effective, each with distinct advantages and considerations.
Route 1: Direct Chlorination of 3,4-Difluoronitrobenzene
This is a direct and often high-yielding approach. The causality behind this reaction lies in the directing effects of the substituents on the starting material. The nitro group is a meta-director, while the fluorine atoms are ortho, para-directors. The chlorination occurs at the C2 position, ortho to the nitro group, a position activated by the overall electron-withdrawing nature of the ring.
A reported method involves the reaction of 3,4-difluoronitrobenzene with chlorine gas in a polar aprotic solvent like DMSO at elevated temperatures.[1] The use of DMSO facilitates the reaction, and the directing effect of the nitro group ensures high regioselectivity, minimizing ortho-chlorinated byproducts.[1]
Route 2: Halogen Exchange (Halex) Fluorination
This route begins with a more heavily chlorinated precursor, 2,3,4-trichloronitrobenzene, and selectively replaces two chlorine atoms with fluorine. This is a classic Halex reaction, driven by the high lattice energy of the resulting metal chloride (e.g., KCl).
In a typical procedure, the starting material is treated with an anhydrous fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like DMSO.[1] A phase-transfer catalyst (e.g., Aliquat 336) is crucial for this method; it transports the fluoride anion from the solid phase into the organic phase, enabling the substitution to occur efficiently at temperatures around 120°C.[1] While effective, this route carries a higher risk of forming regioisomers, which necessitates robust chromatographic purification.[1]
Comparative Analysis of Synthetic Routes
Table 2: Comparison of Primary Synthesis Methods
| Parameter | Route 1: Direct Chlorination | Route 2: Halex Fluorination |
| Starting Material | 3,4-Difluoronitrobenzene | 2,3,4-Trichloronitrobenzene |
| Key Reagents | Cl₂, DMSO | Anhydrous KF, Phase-Transfer Catalyst, DMSO |
| Typical Yield | ~85%[1] | 70–80%[1] |
| Key Advantage | High regioselectivity, cleaner product profile | Utilizes a different starting material |
| Key Challenge | Handling of gaseous chlorine | Potential for regioisomeric byproducts, requiring purification |
Exemplary Experimental Protocol: Synthesis via Chlorination
This protocol is a self-validating system, incorporating purification and analytical confirmation steps to ensure product integrity.
Objective: To synthesize this compound from 3,4-difluoronitrobenzene.
Materials:
-
3,4-Difluoronitrobenzene
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Chlorine gas (Cl₂)
-
Nitrogen gas (N₂)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a thermometer. The system is purged with nitrogen.
-
Charging Reagents: 3,4-Difluoronitrobenzene (1 equivalent) is dissolved in anhydrous DMSO.
-
Reaction: The solution is heated to 140°C. Chlorine gas is then bubbled through the solution for approximately 7 hours, with reaction progress monitored by HPLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a beaker of cold deionized water. This step precipitates the organic product while dissolving the DMSO and any inorganic salts.
-
Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with deionized water, followed by brine, to remove residual DMSO and water.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or recrystallization to yield the final product.
-
Characterization: The identity and purity of the product are confirmed using ¹H NMR, FT-IR, and high-resolution mass spectrometry. Purity is further validated by HPLC analysis.
Chemical Reactivity: A Nucleophilic Aromatic Substitution (SNAr) Powerhouse
The primary utility of this compound stems from its high reactivity in SNAr reactions.[1] This reactivity is a direct consequence of its electronic structure.
Mechanistic Principles
The SNAr mechanism is a two-step process:
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks one of the carbon atoms bearing a halogen. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The powerful electron-withdrawing nitro group is essential for stabilizing the negative charge of this complex through resonance.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of a halide ion (Cl⁻ or F⁻).
The chlorine and fluorine atoms can be selectively displaced by a wide range of nucleophiles, opening a gateway to a diverse array of functionalized molecules.[1]
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
Applications in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties.[4] this compound is an ideal starting point for creating such molecules.
A Versatile Synthetic Intermediate
This compound serves as a scaffold upon which more complex molecular architectures can be built. For example, its derivatives are explored as precursors for potential fluorinated anticancer and antimicrobial agents, where the fluorinated phenyl ring can improve properties like cell membrane permeability and resistance to metabolic degradation.[1]
While direct examples are proprietary, the utility of the core structure is well-illustrated by the synthesis of the antibiotic Linezolid, which utilizes the related compound 3,4-difluoronitrobenzene as a key starting material.[10] This highlights the value of the difluoronitrobenzene motif in constructing oxazolidinone-class antibacterial agents.[10]
References
- 1. This compound | High Purity Reagent [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. This compound 97% | CAS: 169468-83-1 | AChemBlock [achemblock.com]
- 6. 169468-83-1 | this compound [fluoromart.com]
- 7. 169468-83-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 8. chembk.com [chembk.com]
- 9. chembk.com [chembk.com]
- 10. Page loading... [guidechem.com]
Introduction: The Strategic Importance of a Halogenated Nitrobenzene
An In-depth Technical Guide to the Molecular Structure of 2-Chloro-3,4-difluoronitrobenzene
This compound (CAS No: 169468-83-1) is a multisubstituted aromatic intermediate of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its value stems from the unique electronic and steric arrangement of its substituents: a potent electron-withdrawing nitro group and a trio of halogens (one chlorine, two fluorine) on a benzene core. This specific substitution pattern creates a highly activated system, making it a versatile building block for complex molecular architectures.[1][3]
A precise and unambiguous understanding of its three-dimensional structure is not merely an academic exercise. It is the foundational data point from which we can predict reactivity, understand potential biological interactions, and design rational synthetic pathways. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, integrating empirical spectroscopic data with the predictive power of computational chemistry. We will explore not just what the structure is, but how we know it, and why this knowledge is critical for its application.
Core Physicochemical Properties
A baseline characterization is essential before undertaking advanced structural analysis. The fundamental properties of this compound are summarized below. These values, particularly the predicted ones, serve as initial benchmarks that our experimental and computational data must align with.
| Property | Value | Source |
| IUPAC Name | 2-chloro-3,4-difluoro-1-nitrobenzene | [4] |
| CAS Number | 169468-83-1 | [1][4][5] |
| Molecular Formula | C₆H₂ClF₂NO₂ | [4][5] |
| Molecular Weight | 193.53 g/mol | [1][4] |
| Appearance | Colorless crystalline solid | [5] |
| Boiling Point | 245.8 ± 35.0 °C (Predicted) | [5] |
| Density | 1.591 ± 0.06 g/cm³ (Predicted) | [5] |
| Flash Point | 102.5 °C | [5] |
| InChI Key | MOKXBJZRTOPIFB-UHFFFAOYSA-N | [1] |
| Canonical SMILES | O=--INVALID-LINK--[O-] | [4] |
Integrated Workflow for Synthesis and Structural Verification
Caption: Integrated workflow for synthesis and structural analysis.
Synthesis Protocol: Halogen Exchange Fluorination
Expertise & Causality: The synthesis of this compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. The starting material, 2,3,4-trichloronitrobenzene, possesses three chlorine atoms, but the strong electron-withdrawing effect of the nitro group preferentially activates the positions ortho and para to it for nucleophilic attack. By using a fluoride source like anhydrous potassium fluoride (KF), we can selectively displace the chlorine atoms at positions 3 and 4. A phase-transfer catalyst, such as Aliquat 336, is crucial for this process. It facilitates the transport of the fluoride anion from the solid KF surface into the dimethyl sulfoxide (DMSO) organic phase, where the reaction occurs, thereby dramatically increasing the reaction rate.
Methodology:
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,3,4-trichloronitrobenzene (20 g), anhydrous potassium fluoride (13 g), Aliquat 336 (4 g), and dimethyl sulfoxide (75 mL).[1]
-
Reaction Execution: Heat the reaction mixture to 120°C with vigorous stirring under a nitrogen atmosphere. Maintain this temperature for 4 hours.[1] Monitor the reaction progress by GC-MS.
-
Product Isolation: After cooling to room temperature, isolate the crude product from the reaction mixture via steam distillation.[1] This is an effective method for separating the volatile organic product from the inorganic salts and high-boiling DMSO solvent.
-
Purification: The collected distillate, containing the desired product and minor byproducts, is subjected to fractional distillation under reduced pressure to yield this compound with >95% purity. The expected yield is approximately 70-80%.[1]
Spectroscopic Characterization: Assembling the Structural Puzzle
Spectroscopy is the cornerstone of molecular structure determination. Each technique provides complementary information, and together, they allow us to build a complete picture of the molecule.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is unparalleled for mapping the carbon-hydrogen framework and probing the electronic environment of specific nuclei. For this molecule, ¹H NMR will reveal the number and connectivity of the aromatic protons, while ¹³C NMR identifies all unique carbon environments. Given the presence of fluorine, ¹⁹F NMR is also invaluable for confirming the C-F bonds. The coupling patterns (J-coupling) between ¹H, ¹³C, and ¹⁹F are definitive proof of through-bond connectivity.
Protocol for NMR Sample Preparation:
-
Weigh approximately 10-20 mg of the purified product.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the tube and invert several times to ensure homogeneity.
-
Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
Predicted NMR Data: Based on established substituent effects, the following spectral data are anticipated. The two aromatic protons will appear as distinct signals, split by each other (H-H coupling) and by the adjacent fluorine atoms (H-F coupling).
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | J-Coupling (Hz) | Assignment |
| ¹H NMR | 7.9 - 8.2 | Doublet of doublets (dd) | J(H-H) ≈ 9, J(H-F) ≈ 7 | H-5 |
| 7.3 - 7.6 | Doublet of doublets (dd) | J(H-H) ≈ 9, J(H-F) ≈ 9 | H-6 | |
| ¹³C NMR | ~150 (d) | Doublet | ¹J(C-F) ≈ 250 | C-4 |
| ~145 (d) | Doublet | ¹J(C-F) ≈ 250 | C-3 | |
| ~142 (d) | Doublet | ²J(C-F) ≈ 15 | C-2 | |
| ~130 (d) | Doublet | ²J(C-F) ≈ 15 | C-1 | |
| ~128 (d) | Doublet | ³J(C-F) ≈ 5 | C-5 | |
| ~120 (d) | Doublet | ³J(C-F) ≈ 5 | C-6 |
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy excels at identifying functional groups. The primary utility here is the unambiguous confirmation of the nitro (NO₂) group, which exhibits two strong and characteristic stretching vibrations. We can also confirm the presence of the aromatic ring and the carbon-halogen bonds.
Protocol for IR Spectroscopy (ATR):
-
Ensure the diamond crystal of the ATR accessory is clean by wiping it with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Lower the press arm to ensure firm contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| 1530 - 1560 | Strong | Asymmetric Ar-NO₂ Stretch |
| 1340 - 1370 | Strong | Symmetric Ar-NO₂ Stretch |
| 1450 - 1600 | Medium-Weak | Aromatic C=C Bending |
| 1200 - 1280 | Strong | C-F Stretch |
| 700 - 800 | Strong | C-Cl Stretch |
| 3050 - 3150 | Weak | Aromatic C-H Stretch |
Mass Spectrometry (MS)
Expertise & Causality: High-resolution mass spectrometry (HRMS) provides the most accurate measurement of a molecule's mass, allowing for the confident determination of its elemental formula. The key diagnostic feature for this compound is the isotopic signature of chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. This results in two molecular ion peaks: a main peak (M⁺) and a smaller peak at two mass units higher (M+2) with about one-third the intensity, providing definitive evidence for the presence of a single chlorine atom.
Protocol for Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).
-
Use a temperature program that allows for the separation of the analyte from any residual solvent or impurities.
-
Acquire the mass spectrum in electron ionization (EI) mode.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): A peak at m/z = 193, corresponding to the formula C₆H₂³⁵ClF₂NO₂.
-
Isotope Peak (M+2): A peak at m/z = 195, with an intensity approximately 32% of the m/z 193 peak, corresponding to C₆H₂³⁷ClF₂NO₂.
-
High-Resolution Mass: Expected exact mass of ~192.9742 u.
Computational Validation: Bridging Theory and Experiment
Expertise & Causality: To add a layer of trustworthiness and to gain deeper insight, we employ computational chemistry. Using Density Functional Theory (DFT), we can build a model of the molecule in silico and calculate its properties.[8][9] If the calculated spectroscopic data (NMR shifts, IR frequencies) closely match our experimental results, it provides powerful validation of our structural assignment. Furthermore, computational models can reveal electronic properties, like the electrostatic potential, that are not directly observable but are key to understanding reactivity.[10]
Caption: Workflow for computational analysis of the molecule.
Comparison of Experimental vs. DFT-Calculated Data: A successful model will show strong correlation between the measured and computed values, typically within acceptable error margins for the level of theory used.
| Parameter | Experimental Value | Calculated Value (DFT) |
| ¹H NMR (H-5) | ~8.0 ppm | Correlated & Scaled Value |
| IR (Asymm. NO₂) | ~1545 cm⁻¹ | Scaled Value (~1550 cm⁻¹) |
| Bond Angle (C2-C1-N) | Not directly measured | ~120° |
Structural Insights and Reactivity Implications
The convergence of data from NMR, IR, MS, and computational modeling provides an unambiguous confirmation of the structure as this compound. The key structural feature is the planar benzene ring substituted with electron-withdrawing groups.
-
Electronic Profile: The nitro group, being one of the most powerful electron-withdrawing groups, polarizes the entire aromatic ring. This is augmented by the inductive effects of the three halogen atoms. The resulting Molecular Electrostatic Potential (MEP) map would show a significant region of positive potential (electron deficiency) over the aromatic ring, while the negative potential is localized on the oxygen atoms of the nitro group.
-
Reactivity Hotspot: This profound electron deficiency makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) .[1] The chlorine atom at position 2 and the fluorine at position 4 are both activated for displacement by nucleophiles (e.g., amines, alkoxides). This reactivity is the very reason this compound is a valuable precursor in the synthesis of pharmaceuticals and agrochemicals, allowing for the strategic introduction of various functional groups.[1][3][11]
Safety and Handling
As a halogenated nitroaromatic compound, this compound must be handled with appropriate care. Similar compounds are known to be irritants and are toxic if swallowed or in contact with skin.[5][12][13][14]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[12][15]
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (recommended 2-8°C).[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. This compound | High Purity Reagent [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound 97% | CAS: 169468-83-1 | AChemBlock [achemblock.com]
- 5. chembk.com [chembk.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. youtube.com [youtube.com]
- 8. prensipjournals.com [prensipjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. prensipjournals.com [prensipjournals.com]
- 11. 169468-83-1 | this compound [fluoromart.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. aarti-industries.com [aarti-industries.com]
- 14. fishersci.com [fishersci.com]
- 15. chemscene.com [chemscene.com]
Spectroscopic Profile of 2-Chloro-3,4-difluoronitrobenzene: A Technical Guide
Introduction
2-Chloro-3,4-difluoronitrobenzene is a key intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and materials.[1] Its utility stems from the unique reactivity conferred by the combination of electron-withdrawing nitro and halogen substituents on the aromatic ring. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and the structural elucidation of its derivatives. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights from a seasoned application scientist's perspective.
Molecular Structure and Isomerism
The structural arrangement of substituents on the benzene ring dictates the spectroscopic signature of this compound. The chlorine atom at the 2-position, adjacent to the nitro group, and the fluorine atoms at the 3- and 4-positions create a distinct pattern of electronic and steric effects that are reflected in its NMR, IR, and MS data.
References
An In-depth Technical Guide to the Synthesis of 2-Chloro-3,4-difluoronitrobenzene
This guide provides a comprehensive technical overview of the primary synthetic routes for producing 2-Chloro-3,4-difluoronitrobenzene, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature and patents, offering researchers and drug development professionals a robust framework for its synthesis.
Strategic Overview: Retrosynthetic Analysis
The synthesis of this compound can be approached from two principal retrosynthetic pathways. The choice of strategy often depends on the availability and cost of the starting materials. The core objective is the sequential or concerted introduction of the nitro, chloro, and fluoro groups onto the benzene ring.
The two most viable strategies involve:
-
Strategy A: The electrophilic chlorination of a pre-formed difluoronitrobenzene ring.
-
Strategy B: The electrophilic nitration of a pre-formed chlorodifluorobenzene ring.
Caption: Retrosynthetic analysis of this compound.
Synthetic Route I: Chlorination of 3,4-Difluoronitrobenzene
This route is often favored due to the commercial availability of 1,2-difluorobenzene. The synthesis proceeds in two main steps: the nitration of 1,2-difluorobenzene followed by the chlorination of the resulting 3,4-difluoronitrobenzene.
Step 1: Synthesis of 3,4-Difluoronitrobenzene
The introduction of a nitro group onto the 1,2-difluorobenzene ring is a classic electrophilic aromatic substitution reaction.[3] The fluorine atoms are ortho, para-directing but deactivating. Nitration will predominantly occur at the para position to one fluorine and meta to the other, yielding 3,4-difluoronitrobenzene.
Caption: Workflow for the synthesis of 3,4-Difluoronitrobenzene.
Experimental Protocol: Nitration of 1,2-Difluorobenzene
-
Reagent Preparation: Prepare a nitrating mixture (mixed acid) by cautiously adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) in a flask cooled in an ice bath.[2][3]
-
Reaction Setup: Charge a reaction vessel with 1,2-difluorobenzene.
-
Nitration: Slowly add the prepared mixed acid to the 1,2-difluorobenzene while maintaining a controlled temperature, typically between 0-10°C, to prevent over-nitration and side reactions.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into ice water to quench the reaction.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with a dilute sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-difluoronitrobenzene. Further purification can be achieved by vacuum distillation.[4][5]
Step 2: Chlorination of 3,4-Difluoronitrobenzene
The subsequent chlorination of 3,4-difluoronitrobenzene introduces the chlorine atom. The nitro group is a strong deactivating group and a meta-director. The fluorine atoms are deactivating but ortho, para-directing. The position of chlorination is therefore a result of the competing directing effects, with the chlorine adding ortho to the nitro group and meta to the fluorine atoms.
Experimental Protocol: Chlorination of 3,4-Difluoronitrobenzene
A representative procedure analogous to the chlorination of similar nitroaromatic compounds is described below.
-
Reaction Setup: In a suitable reaction vessel equipped with a gas inlet and a reflux condenser, dissolve 3,4-difluoronitrobenzene in a polar solvent such as concentrated sulfuric acid.[6]
-
Catalyst Addition: Add a catalytic amount of iodine.[6]
-
Chlorination: Heat the mixture to 120-160°C and bubble chlorine gas (Cl₂) through the solution for 6-8 hours.[6]
-
Reaction Monitoring: Monitor the formation of the product by GC analysis.
-
Work-up: After completion, cool the reaction mixture and pour it into ice water.
-
Purification: The precipitated solid can be collected by filtration. The organic phase is washed with an aqueous sodium hydroxide solution until neutral to yield this compound.[6] Further purification can be achieved through recrystallization or distillation.
| Parameter | Step 1: Nitration | Step 2: Chlorination |
| Primary Reagents | 1,2-Difluorobenzene, HNO₃, H₂SO₄ | 3,4-Difluoronitrobenzene, Cl₂, Iodine |
| Solvent | Sulfuric Acid | Concentrated Sulfuric Acid[6] |
| Temperature | 0-10°C | 120-160°C[6] |
| Typical Yield | >95% | Variable, patent examples for analogous compounds suggest moderate to good yields. |
| Purity (Typical) | 98-99.5%[2] | >98% after purification |
Synthetic Route II: Nitration of 1-Chloro-2,3-difluorobenzene
An alternative strategy involves the nitration of 1-chloro-2,3-difluorobenzene. The viability of this route is highly dependent on the accessibility of the starting material.
Starting Material: 1-Chloro-2,3-difluorobenzene
The synthesis of 1-chloro-2,3-difluorobenzene can be achieved via the gas-phase copyrolysis of tetrafluoroethylene with buta-1,3-diene. This process yields 3,3,4,4-tetrafluorocyclohex-1-ene, which can then be selectively converted to 1-chloro-2,3-difluorobenzene.[7]
Step 1: Nitration of 1-Chloro-2,3-difluorobenzene
The nitration of 1-chloro-2,3-difluorobenzene follows a standard electrophilic aromatic substitution protocol, similar to the nitration of 1,2-difluorobenzene. The directing effects of the halogen substituents will guide the incoming nitro group.
Experimental Protocol: Nitration of 1-Chloro-2,3-difluorobenzene
-
Reagent Preparation: Prepare the nitrating mixture (HNO₃/H₂SO₄) as described in section 2.1.
-
Reaction Setup: Charge a reaction vessel with 1-chloro-2,3-difluorobenzene.
-
Nitration: Slowly introduce the mixed acid to the starting material under controlled temperature conditions.
-
Reaction Monitoring & Work-up: Follow the procedures for monitoring, quenching, extraction, and purification as outlined in section 2.1.
| Parameter | Value |
| Primary Reagents | 1-Chloro-2,3-difluorobenzene, HNO₃, H₂SO₄ |
| Solvent | Sulfuric Acid |
| Temperature | Typically 0-10°C |
| Typical Yield | Good to excellent, depending on reaction optimization. |
| Purity (Typical) | >98% after purification |
Alternative Synthetic Considerations
Other synthetic strategies, though less common, have been reported for analogous compounds. These include:
-
Halogen Exchange (Halex) Reactions: The substitution of a chlorine atom with a fluorine atom using an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF).[8][9] For instance, a dichloronitrobenzene precursor could potentially be converted to a chlorofluoronitrobenzene.[8][9] These reactions are often carried out at high temperatures in a polar aprotic solvent or in the presence of a phase transfer catalyst.[8][10]
-
Diazotization-Substitution Reactions: Starting from a suitable aniline, a diazonium salt can be formed and subsequently substituted. For example, the synthesis of 2,4-dichlorofluorobenzene can involve the diazotization of 2,4-dichloroaniline followed by a substitution reaction to introduce the fluorine atom.[7] A similar multi-step sequence could be envisioned for this compound.
Purification and Characterization
Regardless of the synthetic route, the final product, this compound, requires purification to meet the stringent requirements for pharmaceutical and agrochemical applications.
-
Purification:
-
Distillation: Vacuum distillation is effective for purifying liquid products.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can yield high-purity material.
-
-
Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the structure and confirm the substitution pattern on the aromatic ring.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
-
Safety Considerations
The synthesis of this compound involves hazardous materials and reactions that must be handled with appropriate safety precautions.
-
Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. The nitration reaction is exothermic and can run away if not properly controlled. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Chlorine Gas: Chlorine is a toxic and corrosive gas. It should be handled in a fume hood, and a scrubber should be used to neutralize any unreacted gas.
-
Halogenated Nitroaromatics: These compounds are generally considered toxic and should be handled with care to avoid inhalation, ingestion, and skin contact.
It is imperative to consult the Safety Data Sheets (SDS) for all reagents and to conduct a thorough risk assessment before commencing any experimental work.
Conclusion
The synthesis of this compound is most practically achieved through two primary routes: the chlorination of 3,4-difluoronitrobenzene or the nitration of 1-chloro-2,3-difluorobenzene. The selection of the optimal route will be dictated by factors such as the cost and availability of starting materials, scalability, and the specific capabilities of the laboratory or manufacturing facility. The protocols outlined in this guide provide a solid foundation for the successful synthesis of this valuable chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. 3,4-Difluoronitrobenzene | 369-34-6 [chemicalbook.com]
- 6. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 7. 169468-83-1 | this compound [fluoromart.com]
- 8. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 9. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 10. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]
commercial availability of 2-Chloro-3,4-difluoronitrobenzene
An In-depth Technical Guide to 2-Chloro-3,4-difluoronitrobenzene: Commercial Availability, Synthesis, and Applications
Authored by a Senior Application Scientist
Foreword
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. Halogenated nitroaromatics are a cornerstone of this molecular architecture, offering a versatile platform for constructing complex target molecules. Among these, this compound (CAS No. 169468-83-1) has emerged as a high-value intermediate. Its unique substitution pattern—featuring three distinct electron-withdrawing groups—creates a pronounced electronic gradient, rendering the molecule highly susceptible to regioselective nucleophilic aromatic substitution (SNAr) reactions.[1] This guide provides an in-depth technical overview of this compound, covering its commercial availability, synthesis protocols, core chemical properties, and critical applications for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a solid, colorless crystalline organic compound.[2] The strategic placement of two fluorine atoms, a chlorine atom, and a nitro group on the benzene ring dictates its reactivity and physical characteristics. The potent electron-withdrawing nature of the nitro group, ortho to the chlorine and para to a fluorine, significantly activates the ring for nucleophilic attack.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 169468-83-1 | [2][3][4] |
| Molecular Formula | C₆H₂ClF₂NO₂ | [2][3][4] |
| Molecular Weight | 193.54 g/mol | [2][4] |
| IUPAC Name | 2-chloro-3,4-difluoro-1-nitrobenzene | [1][3] |
| Appearance | Solid, colorless crystal | [2] |
| Density | ~1.591 g/cm³ (Predicted) | [1][2] |
| Boiling Point | ~245.8 °C (Predicted) | [1][2] |
| Flash Point | 102.5 °C | [2] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2][4] |
Commercial Availability and Procurement
This compound is commercially available from various chemical suppliers, typically with purities of 97% or higher.[3] It is primarily offered for research and development purposes, serving as a key building block in organic synthesis.[5][6] When procuring this reagent, it is essential to verify the purity specifications and obtain a Certificate of Analysis (COA) to ensure consistency for sensitive applications.
Table 2: Selected Commercial Suppliers
| Supplier | Purity/Specification | Notes |
| AChemBlock | 97% | Offers novel building blocks for research.[3] |
| BLD Pharm | Purity specifications available upon request. | Provides various organic building blocks.[4] |
| Chem-Impex | ≥ 98% (GC) | Marketed as a versatile intermediate for agrochemicals and pharmaceuticals.[7] |
| NINGBO INNO PHARMCHEM | High Purity | Highlighted as a crucial intermediate for pharmaceuticals and advanced materials.[5] |
| Shanghai Macklin Biochemical Co., Ltd. | Spot supply available. | A key supplier listed on various chemical platforms.[2] |
Synthesis Methodologies: A Technical Perspective
The synthesis of this compound is primarily achieved through the electrophilic substitution of appropriately substituted benzene derivatives. The choice of starting material and reaction conditions is critical to achieving high yield and regioselectivity.
Primary Synthesis Route: Chlorination of 3,4-Difluoronitrobenzene
A common and direct method involves the chlorination of 3,4-difluoronitrobenzene.[2] The existing nitro and fluoro groups are deactivating and direct incoming electrophiles to the meta position. However, the directing influence of the substituents must be carefully considered to achieve the desired 2-chloro isomer.
Caption: Synthesis of this compound via chlorination.
Detailed Experimental Protocol
The following protocol is a representative example of the chlorination reaction. The use of a Lewis acid catalyst like ferric chloride (FeCl₃) is essential to polarize the Cl-Cl bond, generating a potent electrophile (Cl⁺) required for the substitution on the electron-deficient aromatic ring.
Objective: To synthesize this compound from 3,4-difluoronitrobenzene.
Materials:
-
3,4-Difluoronitrobenzene
-
Ferric Chloride (III), anhydrous
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., dichloromethane or neat)
-
Aqueous sodium bisulfite solution
-
Aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A multi-necked, round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas scrubber (to neutralize excess chlorine) is charged with 3,4-difluoronitrobenzene.
-
Catalyst Addition: Anhydrous ferric chloride (III) is added to the flask. The reaction is typically performed under an inert atmosphere to prevent moisture from deactivating the catalyst.
-
Chlorination: Chlorine gas is bubbled through the solution at a controlled rate. The reaction temperature is monitored and maintained, as electrophilic chlorination is an exothermic process.
-
Reaction Monitoring (Self-Validation): The progress of the reaction is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Aliquots are taken periodically to check for the consumption of the starting material and the formation of the product. This ensures the reaction proceeds to completion, preventing the formation of di-chlorinated byproducts.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Excess chlorine is quenched by washing with a sodium bisulfite solution. The organic layer is then washed with sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or recrystallization, to yield pure this compound.
Applications in Drug Development and Organic Synthesis
The true value of this compound lies in its utility as a versatile synthetic intermediate.[5][8] The differential reactivity of the halogen substituents allows for sequential and regioselective SNAr reactions, which is a cornerstone of modern medicinal chemistry.
Caption: General workflow for utilizing the title compound in synthesis.
Key Synthetic Transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine and fluorine atoms can be selectively displaced by a range of nucleophiles, including amines, alkoxides, and thiols.[1] The nitro group powerfully activates these positions, facilitating reactions that would otherwise be difficult.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative using standard conditions (e.g., catalytic hydrogenation, SnCl₂). This introduces a new reactive handle for subsequent transformations like amide bond formation or diazotization.
-
Intermediate for Fluorinated Compounds: It is a key precursor in the synthesis of other valuable fluorinated compounds, such as 2,3,4-trifluoronitrobenzene, through fluorodechlorination reactions.[9] The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity.[8][10]
This compound and its derivatives are used in the synthesis of various bioactive molecules, including antibacterial agents and other pharmaceuticals.[11] For instance, related difluoronitrobenzene structures are precursors for synthesizing nitrogen-carbon-linked (azolylphenyl)oxazolidinones, a class of potent antibacterial agents.[11]
Safety, Handling, and Storage
As with many halogenated nitroaromatics, this compound must be handled with appropriate safety precautions. It is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[2][12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[12][14] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[12][14] Keep the compound away from strong oxidizing agents and bases to prevent dangerous reactions.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][11] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[2][4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined reactivity, commercial availability, and strategic importance in synthesizing complex fluorinated molecules ensure its continued relevance. For researchers and developers, a thorough understanding of its properties, synthesis, and handling is the first step toward unlocking its full potential in the creation of next-generation drugs, agrochemicals, and materials.
References
- 1. This compound | High Purity Reagent [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound 97% | CAS: 169468-83-1 | AChemBlock [achemblock.com]
- 4. 169468-83-1|this compound|BLD Pharm [bldpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. calpaclab.com [calpaclab.com]
- 7. chemimpex.com [chemimpex.com]
- 8. sparrow-chemical.com [sparrow-chemical.com]
- 9. 169468-83-1 | this compound [fluoromart.com]
- 10. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]
- 11. 3,4-Difluoronitrobenzene CAS 369-34-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. chemscene.com [chemscene.com]
- 13. fishersci.com [fishersci.com]
- 14. westliberty.edu [westliberty.edu]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution using 2-Chloro-3,4-difluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
I. Foundational Principles: Understanding the Reactivity of 2-Chloro-3,4-difluoronitrobenzene
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the construction of complex aryl ethers, amines, and thioethers that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The substrate, this compound, is a highly versatile building block due to its unique electronic and structural features.
The reactivity of the aromatic ring towards nucleophilic attack is profoundly enhanced by the presence of the strongly electron-withdrawing nitro group (-NO₂).[4][5] This group activates the ring by reducing its electron density, making it susceptible to attack by nucleophiles. The activation is most effective when the nitro group is positioned ortho or para to the leaving group, as this allows for the resonance stabilization of the negatively charged intermediate, known as the Meisenheimer complex.[4][5][6]
In this compound, the nitro group is ortho to the chlorine atom and meta to the fluorine atoms. This positioning activates the C-Cl bond for substitution more than the C-F bonds. Generally, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[7][8] The high electronegativity of fluorine stabilizes this intermediate through a strong inductive effect, which often makes fluoride a better leaving group than chloride in SNAr, contrary to SN1 and SN2 reactions.[8][9] However, the regioselectivity of substitution in polyhalogenated nitroaromatics can be complex and is influenced by a combination of inductive and resonance effects. In this specific isomer, the chlorine at the 2-position is preferentially displaced due to the powerful ortho-activating effect of the nitro group.
II. Reaction Mechanism: The Addition-Elimination Pathway
The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[6]
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the chlorine atom, which is activated by the ortho-nitro group. This leads to the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex. The negative charge is delocalized onto the nitro group.[4][6]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, yielding the substituted product.[7]
Caption: Generalized SNAr Addition-Elimination Mechanism.
III. Experimental Protocols: A Practical Guide
The following protocols provide a starting point for performing SNAr reactions with this compound. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific nucleophiles.
A. General Protocol for Amination Reactions
This protocol is suitable for the reaction of this compound with primary and secondary amines.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 equivalents)
-
Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)
-
Solvent: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen solvent (e.g., DMF).
-
Add the amine (1.1 - 1.5 eq) to the solution.
-
Add the base (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. General Protocol for O-Arylation (Ether Synthesis)
This protocol is suitable for the reaction with alcohols or phenols to form aryl ethers.
Materials:
-
This compound
-
Alcohol or Phenol of choice (1.1 - 1.5 equivalents)
-
Base: Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents)
-
Solvent: Anhydrous DMF or THF
-
Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet
Procedure:
-
In a flame-dried, nitrogen-purged round-bottom flask, add the alcohol or phenol (1.1 eq) and dissolve in the anhydrous solvent.
-
Cool the solution in an ice bath and carefully add the base (e.g., NaH, 1.5 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Heat the reaction mixture to 60-120 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with an organic solvent, and follow the work-up and purification steps outlined in the amination protocol.
IV. Data Summary: Reaction Conditions and Expected Outcomes
The choice of nucleophile, solvent, and base significantly impacts the reaction outcome. The following table summarizes typical conditions for various nucleophiles.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time |
| Aliphatic Amines | K₂CO₃, Et₃N | DMF, DMSO, MeCN | 25 - 80 | 2 - 12 h |
| Aromatic Amines | K₂CO₃, Cs₂CO₃ | DMF, Dioxane | 80 - 120 | 12 - 24 h |
| Alcohols | NaH, K₂CO₃ | THF, DMF | 60 - 100 | 6 - 18 h |
| Phenols | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 140 | 12 - 24 h |
| Thiols | K₂CO₃, NaH | DMF, EtOH | 25 - 60 | 1 - 6 h |
V. Synthetic Utility and Applications
The products derived from the nucleophilic aromatic substitution of this compound are valuable intermediates in various fields.
-
Pharmaceuticals: The resulting substituted difluoronitrobenzene derivatives serve as key building blocks for active pharmaceutical ingredients (APIs).[1][2][10] The fluorine atoms can enhance metabolic stability and bioavailability.[10] For instance, related difluoronitrobenzene compounds are used in the synthesis of oxazolidinone antibacterials like Linezolid.[11][12]
-
Agrochemicals: These intermediates are utilized in the development of modern herbicides, fungicides, and insecticides.[1][10]
-
Materials Science: The unique electronic properties of these compounds make them suitable for creating advanced polymers and materials for electronic and optical applications.[1][10]
Caption: Synthetic pathways from this compound.
VI. Safety and Handling
This compound and related halogenated nitroaromatics should be handled with care, following standard laboratory safety procedures.
-
Hazards: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[13] They may cause skin and eye irritation.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14] Work in a well-ventilated fume hood.[13]
-
Handling: Avoid creating dust or aerosols. Keep away from heat and ignition sources.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Caption: Key safety considerations for handling halogenated nitroaromatics.
VII. References
-
Mąkosza, M. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Monatshefte für Chemie - Chemical Monthly, 150(7), 1125–1140. --INVALID-LINK--
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from --INVALID-LINK--
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The Chemical Backbone: Exploring Applications of Difluoronitrobenzene. (n.d.). Retrieved from --INVALID-LINK--
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Jaros, S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4810. --INVALID-LINK--
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Gallardo-Fuentes, S., & Ormazábal-Toledo, R. (2019). σ-Holes promote the concertedness in nucleophilic aromatic substitution reactions of nitroarenes. New Journal of Chemistry, 43(20), 7685-7692. --INVALID-LINK--
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Apra Innovative. (n.d.). Everything You Need to Know About 3,4-Difluoro Nitrobenzene. Retrieved from --INVALID-LINK--
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity this compound: Synthesis Intermediate for Pharmaceuticals, Agrochemicals, and Materials. Retrieved from --INVALID-LINK--
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Mąkosza, M. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. ResearchGate. --INVALID-LINK--
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BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene. Retrieved from --INVALID-LINK--
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Sparrow Chemical. (n.d.). Fluoronitrobenzene Series. Retrieved from --INVALID-LINK--
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Al-Moktadir, M., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1886. --INVALID-LINK--
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Papenfuhs, T., et al. (1996). Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes. U.S. Patent No. 5,545,768. --INVALID-LINK--
-
Reddy, K. S., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1143. --INVALID-LINK--
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Guidechem. (2024). What are the applications and uses of 3,4-difluoronitrobenzene? Retrieved from --INVALID-LINK--
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. --INVALID-LINK--
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PrepChem.com. (n.d.). Synthesis of 3,4-difluoronitrobenzene. Retrieved from --INVALID-LINK--
-
Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution. Retrieved from --INVALID-LINK--
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Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. --INVALID-LINK--
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
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Fluoromart. (n.d.). This compound. Retrieved from --INVALID-LINK--
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Sigma-Aldrich. (2023). SAFETY DATA SHEET for 3,4-Dichloronitrobenzene. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Retrieved from --INVALID-LINK--
-
West Liberty University. (n.d.). Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2010). SAFETY DATA SHEET for 1,4-Difluoro-2-nitrobenzene. Retrieved from --INVALID-LINK--
-
CDH Fine Chemical. (n.d.). Material Safety Data Sheet 3,5-DIFLUORO NITRO BENZENE. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Reaction of a range of amines and fluoronitrobenzenes under SNAr reaction conditions with 3D printed polypropylene reactors. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2025). SAFETY DATA SHEET for 3,4-Difluoronitrobenzene. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-Fluoro-5-nitrobenzene-1,4-diamine and 2-Chloro. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthetic route for compounds 2–10. (i): 3,4-difluoronitrobenzene, NaHCO3. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for producing 2,4-difluoronitrobenzene. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of 2,4-dichlorofluorobenzene. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). CN1357530A - Process of Preparing 2,3,4-Trifluoro Nitrobenzene Using O-Chloro Nitrobenzene - Google Patents. Retrieved from --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. sparrow-chemical.com [sparrow-chemical.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]
- 11. Page loading... [wap.guidechem.com]
- 12. vapourtec.com [vapourtec.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols: 2-Chloro-3,4-difluoronitrobenzene as a Strategic Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern pharmaceutical development, the incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely employed strategy to enhance metabolic stability, bioavailability, and overall drug efficacy.[1] 2-Chloro-3,4-difluoronitrobenzene has emerged as a pivotal intermediate in this domain, offering a unique combination of reactive sites that allow for the controlled and sequential introduction of various pharmacophoric motifs.[2] This technical guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of this compound, complete with detailed experimental protocols for its utilization in the synthesis of pharmaceutical precursors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a building block is paramount for its safe and effective use in synthesis.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 169468-83-1 | [3] |
| Molecular Formula | C₆H₂ClF₂NO₂ | [3] |
| Molecular Weight | 193.53 g/mol | [3] |
| Appearance | Solid at room temperature | |
| Boiling Point | ~245.8 °C | |
| Density | ~1.591 g/cm³ |
Safety Profile: this compound is an irritant to the skin and eyes and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[4] It is harmful if swallowed and may cause an allergic skin reaction.[5] All manipulations should be conducted in a well-ventilated fume hood.[2] It is crucial to avoid contact with oxidants and combustible materials.[4] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[5]
Core Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound is primarily derived from its high reactivity towards nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of its electronic structure. The benzene ring is rendered electron-deficient by the potent electron-withdrawing effects of the nitro group (-NO₂) and the two fluorine atoms.[6] This electronic "pull" activates the positions ortho and para to the nitro group for nucleophilic attack.
The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7] The presence of the nitro group is crucial for stabilizing this negatively charged intermediate, thereby lowering the activation energy of the reaction.[8]
Caption: Generalized mechanism of SNAr on this compound.
A key aspect of the reactivity of this compound is the potential for regioselective substitution. The relative lability of the chloro and fluoro substituents can be influenced by the reaction conditions and the nature of the attacking nucleophile, allowing for a degree of control in the synthetic pathway.
Application in the Synthesis of Fluoroquinolone Antibiotics
One of the most significant applications of this building block and its close derivatives is in the synthesis of the quinolone core structure, which is central to a major class of broad-spectrum antibiotics, the fluoroquinolones.[9] While many patented syntheses of drugs like Ciprofloxacin may start from the corresponding benzoyl chloride for process optimization, the underlying strategy often involves the construction of the quinolone ring system from a highly functionalized benzene derivative.[5][10] this compound is a key precursor to these starting materials.
The general synthetic strategy involves the reaction of the activated aromatic ring with a component that will ultimately form the fused heterocyclic system of the quinolone. This is often followed by the introduction of a piperazine moiety, another critical pharmacophoric element, at the C-7 position.[11][12]
Caption: Synthetic pathway from the building block to fluoroquinolones.
Detailed Experimental Protocols
The following protocols are representative examples of the key transformations involving this compound and related structures. These are intended as a guide and may require optimization based on specific laboratory conditions and downstream synthetic steps.
Protocol 1: Nucleophilic Aromatic Substitution with Piperazine
This protocol describes a general procedure for the reaction of an activated fluoro-nitroaromatic compound with piperazine, a common step in the synthesis of many fluoroquinolone antibiotics.[11]
Materials:
-
This compound (1.0 eq)
-
Piperazine (2.5 eq)
-
Dimethyl sulfoxide (DMSO)
-
Deionized Water
-
Hydrochloric Acid (concentrated)
-
Ethanol
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and piperazine (2.5 eq) in DMSO.
-
Heat the reaction mixture to 140°C with stirring for 1.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to approximately 70°C.
-
Slowly add deionized water to the reaction mixture with continuous stirring.
-
While cooling the mixture, carefully add concentrated hydrochloric acid to precipitate the product as its hydrochloride salt.
-
Filter the resulting suspension through a Buchner funnel and wash the precipitate with deionized water.
-
Recrystallize the crude product from ethanol to obtain the purified N-(substituted)-piperazine derivative.
Protocol 2: Subsequent Reduction of the Nitro Group
The nitro group, having served its purpose as a powerful activating group for the SNAr reaction, can be readily reduced to an aniline. This aniline derivative can then be used in subsequent steps to construct the quinolone ring system.
Materials:
-
The product from Protocol 1
-
Palladium on carbon (Pd/C, 10 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon or hydrogenation apparatus
-
Celite® for filtration
Procedure:
-
Dissolve the nitro-aromatic compound in ethanol or ethyl acetate in a two-neck round-bottom flask.
-
Carefully add 10 mol% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the aniline derivative, which can often be used in the next step without further purification.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic halogenation and nitration in creating versatile and highly reactive building blocks for pharmaceutical synthesis. Its ability to undergo controlled nucleophilic aromatic substitution reactions makes it an invaluable precursor for complex heterocyclic systems, most notably the fluoroquinolone antibiotics. The protocols outlined herein provide a foundation for researchers to explore the rich chemistry of this compound. As the demand for novel therapeutics with enhanced properties continues to grow, the importance of such strategically designed, fluorine-containing intermediates in drug discovery and development is set to increase even further.
References
- 1. youtube.com [youtube.com]
- 2. Marketing Flier Archive — TechTransfer and Ventures [techtransfer.research.vcu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 7. rroij.com [rroij.com]
- 8. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 10. benchchem.com [benchchem.com]
- 11. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Application Notes: 2-Chloro-3,4-difluoronitrobenzene as a Cornerstone Intermediate in Agrochemical Synthesis
Abstract
Fluorinated aromatic compounds are integral to modern agrochemical design, often imparting enhanced efficacy, metabolic stability, and favorable environmental profiles. 2-Chloro-3,4-difluoronitrobenzene (CAS No. 169468-83-1) has emerged as a high-value, versatile intermediate for the synthesis of advanced crop protection agents.[1][2] Its unique molecular architecture, featuring three potent electron-withdrawing groups—a nitro, a chloro, and two fluoro atoms—creates a highly activated system for nucleophilic aromatic substitution (SNAr), making it an indispensable building block for constructing complex herbicidal and fungicidal scaffolds.[2] This guide provides an in-depth exploration of its reactivity, application logic, and detailed protocols for its core transformations in agrochemical research and development.
The Strategic Advantage of this compound in Synthesis
The utility of this compound stems from a confluence of precisely positioned functional groups that dictate its reactivity:
-
Highly Activated SNAr Reaction Site: The primary point of reactivity is the carbon atom bonded to the chlorine. The exceptionally strong electron-withdrawing capacity of the ortho-nitro group and the fluorine atoms at the meta and para positions create a significant electron deficiency at this site. This pronounced electronic gradient makes the chlorine an excellent leaving group, facilitating displacement by a wide range of nucleophiles under mild conditions.
-
A Latent Amino Group: The nitro group serves a dual purpose. Initially, it acts as a powerful activating group for the SNAr reaction. Subsequently, it can be readily reduced to a primary amine, a critical functional handle for introducing further molecular complexity, such as the formation of amides, ureas, or the construction of heterocyclic ring systems common in many pesticides.
-
Fluorine-Induced Bioactivity: The incorporation of the difluoro motif into the final molecule is a common strategy in agrochemical design to enhance binding affinity to target enzymes and to increase metabolic stability, thereby prolonging the active life of the agent in the field.
The general synthetic utility can be visualized as a two-stage process: initial scaffold construction via SNAr, followed by elaboration using the nitro group as a synthetic handle.
Caption: General synthetic workflow using this compound.
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the cornerstone of this reagent's application. The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized effectively onto the oxygen atoms of the ortho-nitro group, which significantly lowers the activation energy of the reaction.
Caption: The Addition-Elimination mechanism of Nucleophilic Aromatic Substitution.
Application Protocol: Synthesis of Diphenyl Ether Scaffolds (O-Arylation)
Diphenyl ethers are a well-established class of herbicides that inhibit the protoporphyrinogen oxidase (PPO) enzyme. This compound is an ideal starting material for creating highly substituted analogues.
Principle: A substituted phenol, acting as an oxygen nucleophile, displaces the chlorine atom. The reaction is typically base-mediated to deprotonate the phenol, generating a more potent phenoxide nucleophile.
Representative Protocol:
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the desired substituted phenol (1.0 eq.) and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 3-5 mL per mmol of phenol).
-
Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to the solution. Stir the suspension at room temperature for 15-20 minutes.
-
Substrate Addition: Add this compound (1.05 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and maintain for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into ice-cold water. A precipitate of the crude product should form. If not, extract the aqueous phase with ethyl acetate (3x volume of DMF).
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry in vacuo. If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography.
Application Protocol: Synthesis of Substituted Arylamine Scaffolds (N-Arylation)
N-aryl linkages are fundamental to numerous agrochemicals, including dinitroaniline herbicides and various fungicides. The reaction of this compound with primary or secondary amines provides direct access to these important scaffolds.
Principle: An amine acts as a nitrogen nucleophile to displace the activated chlorine. The reaction often requires a base to neutralize the HCl generated in situ.
Representative Protocol:
-
Reaction Setup: In a sealed tube or pressure vessel, combine this compound (1.0 eq.), the desired primary or secondary amine (1.2 eq.), and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).
-
Solvent: Add a suitable solvent like acetonitrile or ethanol (approx. 4-6 mL per mmol of the limiting reagent).
-
Reaction: Seal the vessel and heat to 70-90 °C for 6-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl solution (to remove excess amine and base), saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting crude product is typically purified by column chromatography on silica gel.
Downstream Protocol: Reduction of the Nitro Group
The nitro group on the newly formed scaffold is a versatile handle for further functionalization. Its reduction to an aniline is a key transformation that opens pathways to a vast array of final products.
Principle: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups without affecting most other functional groups, including halogens.
Representative Protocol:
-
Reaction Setup: To a hydrogenation flask, add the nitro-aryl intermediate (1.0 eq.) synthesized in the SNAr step and a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 5-10% catalyst, approx. 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Evacuate the flask and backfill with hydrogen gas (H₂) three times. Pressurize the vessel with H₂ (typically 40-50 psi) and shake vigorously at room temperature.
-
Monitoring: The reaction is typically complete within 2-6 hours. Progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis.
-
Work-up: Carefully vent the hydrogen pressure and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the desired aniline, which is often pure enough for the next step or can be purified by crystallization.
Data Summary for Representative Protocols
| Parameter | O-Arylation (Diphenyl Ether) | N-Arylation (Arylamine) | Nitro Group Reduction |
| Nucleophile | Substituted Phenol | Primary/Secondary Amine | - |
| Reagent | - | - | H₂ gas |
| Base/Catalyst | K₂CO₃ | TEA or DIPEA | 5-10% Pd/C |
| Solvent | DMF or DMSO | Acetonitrile or Ethanol | Methanol or Ethanol |
| Temperature | 80-100 °C | 70-90 °C | Room Temperature |
| Typical Time | 4-8 hours | 6-12 hours | 2-6 hours |
| Work-up | Precipitation/Extraction | Liquid-Liquid Extraction | Filtration |
| Purification | Recrystallization/Chromatography | Column Chromatography | Often used directly |
Conclusion
This compound is a strategically designed intermediate that provides a reliable and efficient entry point into the synthesis of diverse and complex agrochemicals. Its highly activated nature towards nucleophilic aromatic substitution, coupled with the synthetic versatility of the nitro group, allows researchers and process chemists to rapidly construct libraries of potential herbicidal and fungicidal candidates. The protocols outlined herein provide a robust foundation for leveraging the unique reactivity of this powerful building block in the pursuit of next-generation crop protection solutions.
References
Application Note: Leveraging 2-Chloro-3,4-difluoronitrobenzene for the Synthesis of Advanced Heterocyclic Scaffolds
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Evelyn Reed
Introduction: The Strategic Value of a Polysubstituted Aromatic Building Block
In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Chloro-3,4-difluoronitrobenzene has emerged as a highly valuable and versatile building block, prized for its unique electronic and steric properties. Its structure is characterized by a benzene ring bearing three distinct electron-withdrawing groups: a nitro group and three halogen atoms (two fluorine, one chlorine).[1] This specific arrangement creates a pronounced electronic gradient across the aromatic ring, rendering it exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1]
The presence of multiple halogen atoms offers the potential for sequential and regioselective substitutions, allowing for the controlled introduction of various functional groups. The nitro group not only powerfully activates the ring for SNAr but also serves as a synthetic handle for the formation of a crucial amino group via reduction. This amino group is often the linchpin for subsequent intramolecular cyclization reactions, leading to the formation of diverse and medicinally relevant heterocyclic systems such as benzimidazoles and quinoxalines. This guide provides a detailed exploration of the underlying chemical principles and step-by-step protocols for harnessing this compound in the synthesis of these important heterocyclic scaffolds.
The Chemical Cornerstone: Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound is fundamentally rooted in the Nucleophilic Aromatic Substitution (SNAr) mechanism. For an SNAr reaction to proceed, two key conditions must be met: the aromatic ring must be electron-deficient, and there must be a suitable leaving group.[2] this compound satisfies both criteria superbly.
-
Ring Activation: The nitro group is a powerful electron-withdrawing group that significantly depletes the electron density of the aromatic ring, particularly at the ortho (C2) and para (C4) positions. This makes the ring carbons highly electrophilic and susceptible to attack by nucleophiles.[2][3]
-
Leaving Groups: The molecule possesses three halogen atoms (Cl at C2, F at C3 and C4), all of which can function as leaving groups. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more prone to attack. Consequently, activated aryl fluorides are often more reactive than chlorides in SNAr.[3][6] However, the chlorine at the C2 position is directly ortho to the powerfully activating nitro group, making it a highly probable site for initial substitution.
The general mechanism involves two main steps: addition of the nucleophile to form the Meisenheimer complex, followed by elimination of the leaving group to restore aromaticity.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Synthesis Protocol I: Construction of the Benzimidazole Scaffold
Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the core of drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole.[7][8] The synthesis from this compound typically involves a three-step sequence: SNAr, nitro reduction, and cyclocondensation.
Overall Synthetic Workflow
The pathway begins with the selective displacement of the C2-chloro atom by an amine nucleophile. The resulting intermediate undergoes reduction of the nitro group to generate a 1,2-diamine derivative, which is then cyclized with a one-carbon electrophile (e.g., an aldehyde or carboxylic acid) to furnish the final benzimidazole ring.
Caption: Workflow for the synthesis of benzimidazoles.
Detailed Experimental Protocol: Synthesis of 1-Benzyl-5,6-difluoro-1H-benzimidazole
This protocol provides a representative example using benzylamine as the nucleophile and formic acid for the cyclization step.
Step 1: Nucleophilic Aromatic Substitution
-
Reaction: this compound + Benzylamine → N-Benzyl-3,4-difluoro-2-nitroaniline
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (0.5 M) in a round-bottom flask, add benzylamine (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The solid product precipitates out. Filter the solid, wash thoroughly with water, and dry under vacuum to yield N-benzyl-3,4-difluoro-2-nitroaniline.
-
Step 2: Nitro Group Reduction
-
Reaction: N-Benzyl-3,4-difluoro-2-nitroaniline → N¹-Benzyl-3,4-difluorobenzene-1,2-diamine
-
Causality: Iron powder in the presence of an acid like HCl or acetic acid is a classic, cost-effective, and robust method for reducing aromatic nitro groups to amines (Béchamp reduction).
-
Procedure:
-
Suspend the N-benzyl-3,4-difluoro-2-nitroaniline (1.0 eq) from Step 1 in a mixture of ethanol and water (e.g., 5:1 v/v).
-
Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux (80-90 °C) for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude diamine, which is often used in the next step without further purification.
-
Step 3: Cyclocondensation
-
Reaction: N¹-Benzyl-3,4-difluorobenzene-1,2-diamine + Formic Acid → 1-Benzyl-5,6-difluoro-1H-benzimidazole
-
Procedure:
-
Add formic acid (excess, ~10 eq) to the crude diamine from Step 2.
-
Heat the mixture at 100 °C for 2-4 hours.
-
Cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1-benzyl-5,6-difluoro-1H-benzimidazole.
-
Synthesis Protocol II: Assembly of the Quinoxaline Core
Quinoxalines are another class of heterocyclic compounds with significant biological activities, including anticancer and antimicrobial properties.[9] Their synthesis typically involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[10][11] The key to accessing this scaffold from our starting material is the preparation of a suitable 3,4-difluoro-substituted 1,2-phenylenediamine.
Overall Synthetic Workflow
The strategy involves an initial SNAr reaction to introduce an amino group (or a precursor) at the C2 position, followed by reduction of the nitro group to form the required 1,2-diamine. This diamine is then condensed with a 1,2-dicarbonyl compound to yield the quinoxaline.
Caption: Workflow for the synthesis of quinoxalines.
Detailed Experimental Protocol: Synthesis of 6,7-Difluoro-2,3-diphenylquinoxaline
This protocol details the synthesis of the key diamine intermediate and its subsequent condensation with benzil.
Step 1 & 2: Preparation of 3,4-Difluorobenzene-1,2-diamine
-
Rationale: This two-step, one-pot approach first displaces the activated chlorine with an amino group, followed by catalytic hydrogenation to reduce the nitro group. Catalytic hydrogenation is often cleaner and provides higher yields than metal/acid reductions for this transformation.
-
Procedure:
-
In a sealed pressure vessel, charge this compound (1.0 eq) and a solution of aqueous ammonia (excess, e.g., 28-30% solution) in ethanol.
-
Heat the vessel to 100-120 °C for 12-18 hours.
-
Cool the vessel, vent, and concentrate the reaction mixture to remove ethanol and excess ammonia. The intermediate, 3,4-difluoro-2-nitroaniline, can be isolated or used directly.
-
Dissolve the crude intermediate in methanol or ethyl acetate. Add 5-10 mol% of Palladium on carbon (Pd/C, 10 wt%).
-
Pressurize the reaction vessel with hydrogen gas (H₂, 50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours).
-
Carefully vent the hydrogen and filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent to yield 3,4-difluorobenzene-1,2-diamine, which can be purified by crystallization or chromatography if necessary.
-
Step 3: Condensation to form Quinoxaline
-
Reaction: 3,4-Difluorobenzene-1,2-diamine + Benzil → 6,7-Difluoro-2,3-diphenylquinoxaline
-
Causality: The condensation is typically catalyzed by a small amount of acid (like acetic acid) which protonates one of the carbonyl groups of benzil, activating it for nucleophilic attack by the diamine.
-
Procedure:
-
Dissolve 3,4-difluorobenzene-1,2-diamine (1.0 eq) and benzil (1.0 eq) in ethanol or acetic acid.
-
Add a few drops of glacial acetic acid if using ethanol as the solvent.
-
Heat the mixture to reflux for 1-3 hours. The product often begins to precipitate from the hot solution.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to afford pure 6,7-difluoro-2,3-diphenylquinoxaline.
-
Summary of Applications and Data
The methodologies described enable the synthesis of a wide array of heterocyclic derivatives by varying the nucleophile in the initial SNAr step and the cyclizing agent.
| Starting Material | Nucleophile (Step 1) | Cyclizing Agent (Step 3) | Heterocyclic Product Class | Potential Application |
| This compound | Primary/Secondary Amines | Aldehydes, Carboxylic Acids | Benzimidazoles | Antimicrobial, Anticancer[7][12] |
| This compound | Ammonia / Amines | 1,2-Dicarbonyls | Quinoxalines | Kinase inhibitors, Antibiotics |
| This compound | Amino Alcohols | (Self-cyclizing after reduction) | Benzoxazines | CNS agents, Agrochemicals |
| This compound | Amino Thiols | (Self-cyclizing after reduction) | Benzothiazines | Dyes, Material Science |
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its inherent electronic properties facilitate a predictable and efficient entry into complex heterocyclic systems via a sequence of nucleophilic aromatic substitution, nitro reduction, and cyclization. The protocols outlined in this guide provide a robust framework for researchers to synthesize novel benzimidazole and quinoxaline derivatives, opening avenues for discovery in drug development and advanced materials. By understanding the causality behind each synthetic step, scientists can further innovate and adapt these methodologies to construct a vast library of functional molecules.
References
- 1. This compound | High Purity Reagent [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vapourtec.com [vapourtec.com]
- 6. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoxaline synthesis [organic-chemistry.org]
- 12. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Regioselective Chlorination of 3,4-Difluoronitrobenzene
Abstract
This application note provides a comprehensive experimental protocol for the regioselective chlorination of 3,4-difluoronitrobenzene, a key precursor in the synthesis of various agrochemicals and pharmaceuticals. The procedure detailed herein utilizes iodine-catalyzed electrophilic aromatic substitution with chlorine gas in a strong acid medium to yield 2-chloro-4,5-difluoronitrobenzene as the primary product. This document offers an in-depth exploration of the reaction mechanism, a step-by-step methodology, purification techniques, analytical characterization, and critical safety considerations. It is intended for researchers, chemists, and process development professionals engaged in synthetic organic chemistry.
Introduction and Scientific Principle
The functionalization of halogenated nitroaromatic compounds is a cornerstone of modern chemical synthesis. Chlorinated difluoronitrobenzene derivatives, in particular, serve as versatile building blocks. The introduction of a chlorine atom onto the 3,4-difluoronitrobenzene ring modifies its electronic properties and provides a reactive handle for subsequent transformations, such as nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.
The protocol described here is based on the principles of electrophilic aromatic substitution (EAS). Aromatic rings, while typically nucleophilic, can be induced to react with electrophiles. However, the substrate, 3,4-difluoronitrobenzene, is a highly deactivated ring due to the potent electron-withdrawing effects of both the nitro (-NO₂) group and the two fluorine atoms. Such deactivation necessitates harsh reaction conditions, including a strong catalyst and elevated temperatures, to facilitate the reaction.
Mechanistic Insights and Regioselectivity
The chlorination proceeds via the generation of a potent electrophile, the chloronium ion (Cl⁺) or a polarized I-Cl complex, from the reaction between chlorine gas (Cl₂) and the iodine (I₂) catalyst. The regiochemical outcome of the substitution is dictated by the directing effects of the substituents on the benzene ring.
-
Nitro Group (-NO₂): A powerful deactivating group and a strong meta-director.[1]
-
Fluorine Atoms (-F): Deactivating groups that act as ortho, para-directors.[2]
In polysubstituted systems like this, the directing effects are combined. The nitro group's strong meta-directing influence is the dominant factor, guiding the incoming electrophile to the C-2 or C-6 positions. Due to symmetry, these positions are equivalent. The fluorine at C-3 provides some steric hindrance at the C-2 position, but the electronic demand of the nitro group overwhelmingly favors substitution at this location. Consequently, the reaction selectively yields 2-chloro-4,5-difluoronitrobenzene .
Caption: Reaction mechanism for the chlorination of 3,4-difluoronitrobenzene.
Materials and Methods
Reagents and Consumables
| Reagent | CAS Number | Molecular Weight | Supplier Suggestion | Notes |
| 3,4-Difluoronitrobenzene | 369-34-6 | 159.09 g/mol | Sigma-Aldrich (99%) | Toxic liquid. |
| Concentrated Sulfuric Acid | 7664-93-9 | 98.08 g/mol | Fisher Scientific (98%) | Highly corrosive. |
| Iodine (resublimed) | 7553-56-2 | 253.81 g/mol | Acros Organics (99.8%) | Catalyst. |
| Chlorine Gas | 7782-50-5 | 70.90 g/mol | Airgas | Highly toxic and corrosive. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | VWR (HPLC Grade) | Extraction solvent. |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 g/mol | LabChem | For neutralization. |
| Saturated Sodium Bisulfite | 7631-90-5 | 104.06 g/mol | LabChem | To quench excess chlorine. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | EMD Millipore | Drying agent. |
| Deionized Water | 7732-18-5 | 18.02 g/mol | In-house | |
| Silica Gel | 7631-86-9 | - | SiliCycle (60 Å, 230-400 mesh) | For chromatography. |
Equipment
-
Three-neck round-bottom flask (250 mL) equipped with a mechanical stirrer, gas inlet tube, and reflux condenser.
-
Heating mantle with a temperature controller and thermocouple.
-
Gas flow meter or bubbler to monitor chlorine gas addition.
-
Cylindered chlorine gas with a compatible regulator.
-
Gas scrubber system containing a sodium hydroxide solution to neutralize excess chlorine gas.
-
Separatory funnel (500 mL).
-
Rotary evaporator.
-
Glass column for chromatography.
-
Standard laboratory glassware and personal protective equipment (PPE).
Experimental Protocol
This protocol is adapted from established methods for the chlorination of deactivated aromatic rings.[3]
Caption: Step-by-step experimental workflow for the synthesis.
Reaction Setup and Execution
-
Safety First: Conduct the entire experiment in a certified chemical fume hood. Ensure the gas scrubber is operational before beginning. Wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.
-
Charging the Reactor: To a 250 mL three-neck round-bottom flask, add 3,4-difluoronitrobenzene (15.9 g, 0.1 mol) and iodine (1.0 g, 0.004 mol).
-
Solvent Addition: Carefully and slowly add concentrated sulfuric acid (50 mL) to the flask while stirring. An initial exotherm may be observed.
-
Heating: Assemble the flask with the mechanical stirrer, gas inlet tube (extending below the liquid surface), and a condenser connected to the gas scrubber. Heat the mixture to 120-130°C using a heating mantle.
-
Chlorination: Once the target temperature is stable, begin bubbling chlorine gas through the reaction mixture at a slow but steady rate. Monitor the gas flow with a bubbler.
-
Reaction Monitoring: Maintain the temperature and chlorine flow for 6-8 hours. Monitor the reaction's progress by periodically taking a small aliquot (use a glass pipette), quenching it in ice water, extracting with DCM, and analyzing by TLC or GC-MS. The starting material will have a different retention factor/time than the product.
Work-up and Purification
-
Quenching: After the reaction is complete (as determined by the disappearance of the starting material), turn off the chlorine gas flow and heating. Allow the mixture to cool to room temperature.
-
Precipitation: In a large beaker (1 L), prepare a mixture of crushed ice and water (~500 g). Very slowly and carefully, pour the reaction mixture into the ice-water with vigorous stirring. The product will precipitate as a solid or oil.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers. Wash sequentially with:
-
Saturated sodium bisulfite solution (1 x 100 mL) to remove any residual iodine and chlorine.
-
Saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid.
-
Brine (1 x 100 mL) to aid in phase separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity) to isolate the pure 2-chloro-4,5-difluoronitrobenzene.
Characterization and Expected Results
The final product should be characterized to confirm its identity and purity.
| Parameter | Expected Value/Result |
| Appearance | Yellowish solid or oil |
| Yield | 65-80% (typical) |
| Purity (GC-MS) | >98% |
| Molecular Weight | 193.54 g/mol |
| Mass Spec (EI) | M⁺ peak at m/z = 193/195 (approx. 3:1 ratio for ³⁵Cl/³⁷Cl) |
| ¹H NMR (CDCl₃) | δ ~8.0-8.2 (d), δ ~7.4-7.6 (d) |
| ¹⁹F NMR (CDCl₃) | Two distinct signals expected |
Note: NMR chemical shifts are predictions and should be confirmed by analysis.
Analytical methods for halonitroaromatic compounds typically involve gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS) for high sensitivity and specificity.[4] High-performance liquid chromatography (HPLC) with UV detection is also a viable method for purity analysis.[4][5]
Safety and Waste Disposal
Critical Safety Information:
-
3,4-Difluoronitrobenzene: Toxic by inhalation, in contact with skin, and if swallowed.[6] It may cause skin and serious eye irritation.[7]
-
Chlorine Gas: Extremely toxic and corrosive to the respiratory tract. Use requires specialized equipment and training. Ensure the fume hood and scrubber are functioning correctly.
-
Concentrated Sulfuric Acid: Severely corrosive and can cause serious burns.[3] Handle with extreme care.
-
Personal Protective Equipment (PPE): A chemically resistant lab coat, nitrile or neoprene gloves, and chemical splash goggles are mandatory at all times.[8]
-
Engineering Controls: This procedure must be performed in a well-ventilated chemical fume hood.[6] An eyewash station and safety shower must be readily accessible.[9]
Waste Disposal:
-
Acidic Aqueous Waste: Neutralize carefully with a base (e.g., sodium carbonate) before disposing of it down the drain with copious amounts of water, in accordance with local regulations.
-
Chlorinated Organic Waste: Collect all organic filtrates and solvents in a designated halogenated waste container for proper disposal by environmental health and safety personnel.
-
Solid Waste: Contaminated silica gel and drying agents should also be placed in designated solid chemical waste containers.
Conclusion
This application note details a robust and reliable protocol for the synthesis of 2-chloro-4,5-difluoronitrobenzene from 3,4-difluoronitrobenzene. By leveraging an iodine-catalyzed electrophilic chlorination, the method provides good yield and high regioselectivity. Adherence to the specified procedural steps and stringent safety precautions is essential for the successful and safe execution of this synthesis. The analytical methods described provide a clear pathway for the validation and characterization of the final product.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. capotchem.cn [capotchem.cn]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
Application Notes & Protocols: 2-Chloro-3,4-difluoronitrobenzene in Advanced Materials Synthesis
Introduction: A Versatile Building Block for High-Performance Materials
2-Chloro-3,4-difluoronitrobenzene is a multisubstituted aromatic compound prized as a versatile intermediate in advanced organic synthesis and materials science.[1] Its unique molecular architecture, featuring a combination of chloro, fluoro, and nitro functional groups, imparts a distinct reactivity profile that is highly advantageous for the construction of complex, high-performance polymers and functional organic materials.[1][2]
The benzene ring is rendered significantly electron-deficient by the powerful electron-withdrawing effects of the nitro group and the halogen atoms. This electronic arrangement is the cornerstone of the molecule's utility, activating it for facile Nucleophilic Aromatic Substitution (SNAr) reactions.[1][3][4] This guide provides an in-depth exploration of the mechanistic principles governing its reactivity and offers detailed protocols for its application in the synthesis of advanced materials, particularly high-performance fluorinated polymers.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting.
| Property | Value |
| CAS Number | 169468-83-1[5] |
| Molecular Formula | C₆H₂ClF₂NO₂[5] |
| Molecular Weight | 193.53 g/mol [5] |
| Appearance | Solid, colorless crystal[6] |
| IUPAC Name | 2-chloro-3,4-difluoro-1-nitrobenzene[7] |
| SMILES | O=--INVALID-LINK--[O-][5] |
Safety Information: this compound is an irritant to the skin and eyes.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[6] All manipulations should be performed within a certified chemical fume hood. Avoid contact with oxidants and combustibles.[6]
Core Reactivity: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound in materials synthesis stems from its high reactivity in SNAr reactions.[1] This reactivity is a direct consequence of its electronic structure.
Causality of Reactivity:
-
Electron-Deficient Ring: The potent nitro (-NO₂) group, along with the electronegative fluorine and chlorine atoms, strongly withdraws electron density from the aromatic ring. This makes the ring electrophilic and susceptible to attack by nucleophiles.[4][8]
-
Stabilization of Intermediate: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The crucial first step, which is typically rate-determining, is the nucleophile's attack on the ring to form a resonance-stabilized carbanion known as a Meisenheimer complex .[3][4][8] The electron-withdrawing groups, particularly the nitro group positioned ortho/para to the site of attack, are critical for stabilizing this negatively charged intermediate through resonance delocalization.[8][9]
-
Leaving Group Departure: In the second, faster step, the leaving group (typically a halide) is eliminated, restoring the ring's aromaticity.[4] In the context of SNAr on highly activated systems, fluoride is often a better leaving group than chloride due to its high electronegativity, which strongly polarizes the carbon-halogen bond and facilitates the initial nucleophilic attack.[8][9]
Caption: Figure 1: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Application in High-Performance Polymer Synthesis
A significant application of this compound is as a monomer for the synthesis of fluorinated high-performance polymers, such as poly(arylene ether)s (PAEs).[10][11] These materials are sought after in aerospace, electronics, and telecommunications for their excellent thermal stability, chemical resistance, low dielectric constants, and hydrophobicity.[10][11]
In this context, the compound acts as an activated dihalide monomer. The polymerization proceeds via a nucleophilic polycondensation reaction with a bisphenol monomer. The phenoxide ions, generated by deprotonating the bisphenol with a weak base like potassium carbonate (K₂CO₃), act as the nucleophiles that displace the halides on the monomer, forming the characteristic ether linkages of the polymer backbone.
Experimental Protocol: Synthesis of a Fluorinated Poly(arylene ether)
This protocol details a representative procedure for synthesizing a high-performance fluorinated poly(arylene ether) using this compound and 4,4'-dihydroxy-2,2'-bis(trifluoromethyl)biphenyl (TFBP).
5.1. Materials and Reagents
-
This compound (Monomer A)
-
4,4'-dihydroxy-2,2'-bis(trifluoromethyl)biphenyl (TFBP, Monomer B)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely ground
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Deionized Water
5.2. Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Nitrogen gas inlet and outlet
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
5.3. Step-by-Step Synthesis Workflow
Caption: Figure 2: Step-by-step workflow for fluorinated poly(arylene ether) synthesis.
5.4. Detailed Procedure
-
Reactor Setup: Assemble a 250 mL three-neck flask with a mechanical stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried.
-
Charging Reagents: Into the flask, add 4,4'-dihydroxy-2,2'-bis(trifluoromethyl)biphenyl (TFBP, e.g., 10.0 mmol), this compound (10.0 mmol), and finely ground anhydrous K₂CO₃ (e.g., 12.0 mmol, a slight excess).
-
Solvent Addition: Add anhydrous DMAc (e.g., 50 mL) and Toluene (e.g., 25 mL).
-
Azeotropic Dehydration: Begin stirring and purge the system with a steady stream of nitrogen. Heat the mixture to reflux (approx. 140-150°C). Toluene forms an azeotrope with any residual water and water formed from the initial reaction, which is collected in the Dean-Stark trap.
-
Expertise Note: This step is critical. Ensuring anhydrous conditions is paramount for achieving high molecular weight polymer, as water can react with the activated monomer and terminate chain growth.
-
-
Polymerization: After 3-4 hours of reflux, when no more water is observed collecting, carefully drain the toluene from the Dean-Stark trap. Slowly increase the reaction temperature to 160-180°C to drive the polymerization. The solution will become noticeably more viscous as the polymer chains grow. Maintain this temperature for 8-12 hours under nitrogen.
-
Precipitation: After the reaction is complete, cool the viscous polymer solution to room temperature. In a separate beaker, prepare a solution of methanol and water (e.g., 10:1 v/v). Slowly pour the polymer solution into the vigorously stirring methanol/water mixture. A fibrous or powdered precipitate will form.
-
Expertise Note: Slow addition into a non-solvent ensures efficient precipitation and helps create a more manageable, less "gummy" solid.
-
-
Purification: Collect the polymer by vacuum filtration. Wash the solid polymer thoroughly with deionized water to remove inorganic salts (K₂CO₃, KCl, KF) and then with methanol to remove residual solvent and low molecular weight oligomers. Repeat the washing cycles 2-3 times.
-
Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours to yield the final product.
5.5. Self-Validation through Characterization
To confirm the successful synthesis and purity of the polymer, the following characterization techniques are recommended:
-
FT-IR Spectroscopy: To confirm the formation of ether linkages (~1240 cm⁻¹) and the presence of key functional groups.
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): To verify the polymer structure and confirm the absence of starting materials.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mₙ, Mₙ) and polydispersity index (PDI), which are crucial indicators of a successful polymerization.
-
Thermal Analysis (TGA/DSC): To evaluate the material's thermal stability (decomposition temperature, Td) and glass transition temperature (Tg).[10]
Representative Data for Fluorinated Poly(arylene ether)s
Polymers synthesized using fluorinated monomers like this compound exhibit exceptional properties. The table below summarizes typical data for such materials.
| Property | Typical Value Range | Significance in Materials Science |
| Glass Transition Temp. (Tg) | 178 – 226 °C[10] | Indicates the temperature at which the material transitions from a rigid to a more flexible state; a high Tg is crucial for high-temperature applications. |
| Thermal Stability (Td5) | 514 – 555 °C (in N₂)[10] | The temperature at which 5% weight loss occurs, signifying excellent resistance to thermal degradation. |
| Dielectric Constant (@ 11 GHz) | 2.07 – 2.80[10] | A low dielectric constant is essential for materials used in high-frequency electronics and communication to minimize signal loss and interference. |
| Water Absorption | 0.28 – 0.87%[10] | Low water uptake ensures stable electrical and mechanical properties in humid environments. |
References
- 1. This compound | High Purity Reagent [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. vapourtec.com [vapourtec.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. This compound 97% | CAS: 169468-83-1 | AChemBlock [achemblock.com]
- 6. This compound [chembk.com]
- 7. 2-chloro-3,4-difluoro-1-nitrobenzene - C6H2ClF2NO2 | CSSB00000068365 [chem-space.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Fluorodechlorination of Polychloronitrobenzenes
Introduction: The Strategic Importance of Fluorinated Nitroaromatics
The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal and agricultural chemistry. Fluorinated nitroaromatics, in particular, serve as versatile intermediates in the synthesis of a wide array of pharmaceuticals, herbicides, and dyes. The strong electron-withdrawing nature of both the fluorine atom and the nitro group can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. The fluorodechlorination of readily available polychloronitrobenzenes is an industrially significant and cost-effective method for accessing these valuable compounds. This process, commonly known as the Halex reaction, is a nucleophilic aromatic substitution (SNAr) where a chloride is displaced by a fluoride anion.[1]
This guide provides a comprehensive overview of the reaction conditions, a detailed experimental protocol for a representative substrate, and insights into the underlying mechanistic principles to empower researchers in the successful application of this powerful synthetic transformation.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The fluorodechlorination of polychloronitrobenzenes proceeds via a well-established addition-elimination mechanism.[2] The key to this reaction is the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.[3]
The reaction is initiated by the attack of a fluoride ion on the carbon atom bearing a chlorine atom. This is typically the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex.[2] The negative charge in this intermediate is stabilized by resonance, with significant delocalization onto the nitro group. This stabilization is crucial for the reaction to proceed.[3] In the subsequent fast step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the fluorinated product.
An interesting aspect of the SNAr mechanism is the leaving group ability. Contrary to what is observed in SN2 reactions, the reactivity order for halogens in SNAr is F > Cl > Br > I.[2] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the C-X bond and stabilizes the Meisenheimer complex.[2]
Caption: The SNAr mechanism for fluorodechlorination.
Key Reaction Parameters and Optimization
The success of a fluorodechlorination reaction hinges on the careful control of several key parameters.
1. Fluoride Source: Anhydrous potassium fluoride (KF) is the most commonly used fluoride source due to its cost-effectiveness.[1] The use of spray-dried potassium fluoride is often preferred as it offers a higher surface area and reactivity.[4][5][6] It is crucial that the KF is anhydrous, as the presence of water can lead to the formation of hydroxides and other side products, and also solvate the fluoride ion, reducing its nucleophilicity.[7] More reactive and soluble fluoride sources like cesium fluoride (CsF) or tetra-n-butylammonium fluoride (TBAF) can be used for less reactive substrates but are more expensive.[8]
2. Solvents: The choice of solvent is critical. Polar aprotic solvents are essential for dissolving the reagents and facilitating the reaction.[9] Commonly used solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Sulfolane [8]
These solvents are effective at solvating the potassium cation while leaving the fluoride anion relatively "naked" and highly nucleophilic.[10] Protic solvents should be avoided as they will hydrogen bond with the fluoride ion, severely diminishing its reactivity.[11]
3. Temperature: These reactions typically require high temperatures, generally in the range of 150-250 °C, to overcome the activation energy barrier.[8] The optimal temperature will depend on the reactivity of the specific polychloronitrobenzene substrate.
4. Phase Transfer Catalysts (PTC): To enhance the solubility and reactivity of the fluoride salt in the organic solvent, a phase transfer catalyst is often employed.[1] These catalysts, typically quaternary ammonium or phosphonium salts, facilitate the transfer of the fluoride anion from the solid phase to the organic phase where the reaction occurs.[12][13] Common PTCs include tetramethylammonium chloride (TMAC) and 18-crown-6.[3][14] The use of a PTC can often lead to milder reaction conditions and improved yields.
Summary of Reaction Conditions
The following table summarizes representative reaction conditions for the fluorodechlorination of various polychloronitrobenzenes.
| Substrate | Fluoride Source | Catalyst | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 2,4-Dichloronitrobenzene | KF | None | Sulfolane | 200 | 4 | 2-Chloro-4-fluoronitrobenzene & 4-Chloro-2-fluoronitrobenzene | Significant Conversion | [15] |
| 2,4-Dichloronitrobenzene | KF | TMAC | DMAc | 145 | 14 | 2,4-Difluoronitrobenzene | - | [3] |
| 3,4-Dichloronitrobenzene | KF | None | Sulfolane | 240 | 24 | 3-Chloro-4-fluoronitrobenzene | 68.8 | [15] |
| Dichloronitrobenzene mixture | KF | None | DMSO | 185 | 3 | Fluorochloronitrobenzene mixture | 82 | [16] |
| 2,3-Dichloronitrobenzene | KF | TMABr | None | 180 | 19 | 3-Chloro-2-fluoronitrobenzene | >70 (conversion) | [14] |
TMAC: Tetramethylammonium chloride, TMABr: Tetramethylammonium bromide, DMAc: Dimethylacetamide
Detailed Experimental Protocol: Synthesis of 2-Chloro-4-fluoronitrobenzene and 4-Chloro-2-fluoronitrobenzene
This protocol details a representative procedure for the partial fluorodechlorination of 2,4-dichloronitrobenzene.
Safety Precautions:
-
Polychloronitrobenzenes are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction is performed at high temperatures; use a heating mantle with a temperature controller and conduct the reaction in a well-ventilated fume hood.
-
Polar aprotic solvents like sulfolane have high boiling points and can cause severe burns.
Materials:
-
2,4-Dichloronitrobenzene (19.1 g, 0.1 mol)
-
Anhydrous spray-dried potassium fluoride (11.6 g, 0.2 mol)
-
Sulfolane (50 mL)
-
Three-necked round-bottom flask (250 mL)
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Heating mantle with a temperature controller
Procedure:
-
Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, thermometer, and condenser. Ensure all glassware is dry.
-
Reagent Addition: To the flask, add 2,4-dichloronitrobenzene, anhydrous potassium fluoride, and sulfolane.
-
Reaction: Begin stirring the mixture and slowly heat the flask to 200 °C using the heating mantle. Maintain this temperature for 4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS if available.
-
Work-up: After 4 hours, turn off the heating and allow the reaction mixture to cool to room temperature.
-
Product Isolation: Once cooled, carefully pour the reaction mixture into 200 mL of ice-cold water with stirring. The product will precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining sulfolane and potassium salts.
-
Drying and Purification: Dry the crude product in a desiccator. The resulting product will be a mixture of 2-chloro-4-fluoronitrobenzene and 4-chloro-2-fluoronitrobenzene, along with any unreacted starting material. Further purification can be achieved by fractional crystallization or column chromatography.
Caption: Experimental workflow for fluorodechlorination.
Conclusion and Future Perspectives
The fluorodechlorination of polychloronitrobenzenes is a robust and scalable method for the synthesis of valuable fluorinated building blocks. A thorough understanding of the SNAr mechanism and the influence of key reaction parameters is essential for achieving high yields and selectivities. The judicious choice of fluoride source, solvent, temperature, and the potential use of phase transfer catalysts allows for the fine-tuning of the reaction to suit specific substrates and desired outcomes. As the demand for complex fluorinated molecules continues to grow, further research into more environmentally benign solvents and more efficient catalytic systems will undoubtedly continue to advance this important area of synthetic chemistry.
References
- 1. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. jayfluoride.com [jayfluoride.com]
- 5. tanfac.com [tanfac.com]
- 6. 7789-23-3 Potassium fluoride, anhydrous, spray dried AKSci B919 [aksci.com]
- 7. quora.com [quora.com]
- 8. Halex process - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. ptcorganics.com [ptcorganics.com]
- 14. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 15. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 16. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Role of 2-Chloro-3,4-difluoronitrobenzene in Advanced Dye Synthesis
Abstract
2-Chloro-3,4-difluoronitrobenzene has emerged as a pivotal building block in the synthesis of high-performance dyes. Its unique substitution pattern, featuring a nitro group for activation and three distinct halogen atoms, provides a versatile platform for complex molecular engineering. This guide elucidates the chemical principles governing its reactivity and provides detailed protocols for its application in synthesizing sophisticated azo and heterocyclic dyes. We will explore the causality behind experimental choices, offering researchers and drug development professionals a comprehensive resource for leveraging this intermediate in the creation of novel chromophores with enhanced properties.
Introduction: The Imperative for Advanced Intermediates in Dye Chemistry
The demand for dyes with superior performance characteristics—such as high lightfastness, thermal stability, and specific spectral properties—has driven the exploration of complex synthetic intermediates.[1] Halogenated nitroaromatics are particularly valuable in this context. The presence of strongly electron-withdrawing groups, like the nitro moiety, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in dye chemistry.[2][3] this compound stands out due to the differential reactivity of its halogen substituents, enabling chemists to perform sequential and regioselective substitutions to build intricate dye molecules. This capability is crucial for producing high-value colorants for specialized applications, from advanced textile dyeing to materials science.[4]
Physicochemical Properties and Reactivity Profile
The synthetic utility of this compound is a direct consequence of its electronic and structural properties. The nitro group at the C1 position, being a powerful electron-withdrawing group, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[5]
The reactivity of the halogen leaving groups in SNAr reactions is dictated by their position relative to the activating nitro group.
-
Fluorine at C4 (para): This position is highly activated, making this fluorine the most likely site for initial nucleophilic attack.
-
Chlorine at C2 (ortho): This position is also strongly activated, presenting a second key reaction site.
-
Fluorine at C3 (meta): This fluorine is significantly less activated and generally does not participate in SNAr reactions under typical conditions.
This hierarchy of reactivity allows for controlled, stepwise functionalization, which is a key advantage in multi-step dye synthesis.[6]
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-3,4-difluoronitrobenzene
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for 2-Chloro-3,4-difluoronitrobenzene (CAS No. 169468-83-1). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows.[1][2] As a multisubstituted aromatic compound, its purity is paramount for the success of subsequent reactions, particularly in nucleophilic aromatic substitution (SNAr).[1] This document provides practical, field-tested advice in a direct question-and-answer format to address common challenges encountered during its purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the properties, common impurities, and safety precautions for this compound.
Q1: What are the key physical and chemical properties of this compound?
A1: Understanding the fundamental properties of the compound is the first step in designing an effective purification strategy. Key data is summarized in the table below. The compound is a solid at room temperature and possesses a high boiling point, which are critical considerations for choosing between recrystallization and distillation.[3]
| Property | Value | Source |
| CAS Number | 169468-83-1 | [1][4] |
| Molecular Formula | C₆H₂ClF₂NO₂ | [3][4] |
| Molecular Weight | 193.53 g/mol | [1] |
| Appearance | Solid, colorless crystal | [3] |
| Boiling Point | 245.8 ± 35.0 °C (Predicted) | [3] |
| Density | 1.591 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 102.5 °C | [3] |
Q2: What are the most likely impurities I will encounter in my crude this compound?
A2: Impurities are typically byproducts of the synthesis or unreacted starting materials. The most common synthetic routes involve either the chlorination of 3,4-difluoronitrobenzene or the fluorination of 2,3,4-trichloronitrobenzene.[1][3]
Potential Impurities Include:
-
Positional Isomers: Such as other chloro-difluoronitrobenzene isomers. The directing effects of the nitro group typically minimize ortho-chlorinated byproducts during chlorination.[1]
-
Incompletely Halogenated Precursors: Monofluoro derivatives or remaining trichloro-starting material (e.g., 2,3,4-trichloronitrobenzene) can be present if the reaction does not go to completion.[1]
-
Starting Materials: Residual 3,4-difluoronitrobenzene is a common impurity.[1]
-
Solvents: High-boiling point solvents used in the synthesis, such as Dimethyl Sulfoxide (DMSO) or Sulfolane, may be retained in the crude product.[1][5]
Q3: What are the essential safety precautions when handling this compound?
A3: Halogenated nitroaromatics require careful handling. While a specific safety data sheet (SDS) for this exact isomer is not always available, data from structurally similar compounds indicate potential hazards.[6][7]
-
Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[3]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Health Hazards: The compound is expected to be irritating to the skin and eyes.[3] Similar compounds are harmful if swallowed and may cause allergic skin reactions.
-
Storage: Store in a tightly closed container in a dry, cool place away from oxidants and combustibles.[3][8]
Part 2: Purification Method Selection
Choosing the right purification method depends on the nature of the impurities, the scale of your experiment, and the required final purity.
Caption: Decision tree for selecting the optimal purification method.
Part 3: Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the most common purification techniques.
Guide 1: Recrystallization
Recrystallization is often the most effective method for purifying solid organic compounds on a gram scale or larger, provided a suitable solvent can be found.
-
Q: How do I choose the right solvent for recrystallization?
-
A: The ideal solvent should dissolve the compound well when hot but poorly when cold.[9] For this compound, which is a relatively non-polar molecule with some polar functional groups, good starting points are alcohols (like ethanol or isopropanol) or a solvent/anti-solvent system such as Toluene/Hexane or Dichloromethane/Hexane.[10] The principle is "like dissolves like"; solvents with functional groups similar to the solute are often good candidates.[10]
-
-
Q: My compound "oiled out" instead of forming crystals. What should I do?
-
A: Oiling out occurs when the solid melts in the hot solvent before it fully dissolves, often because the solvent's boiling point is higher than the compound's melting point.[11] To fix this, reheat the mixture to dissolve the oil completely, add a small amount of additional hot solvent to lower the saturation point, and allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling and crystal formation.[11]
-
-
Q: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization?
-
A: This is a common issue caused by either using too much solvent or the solution being highly pure (supersaturated).
-
Induce Nucleation: Scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide a surface for crystal growth.[9]
-
Seed Crystals: If available, add a tiny crystal of the pure compound to the solution to act as a template.
-
Concentrate: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[11]
-
Deep Cool: Once the solution has reached room temperature, place it in an ice bath to further decrease solubility and promote crystallization.[9]
-
-
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude material in ~0.5 mL of a candidate solvent (e.g., ethanol). Heat the mixture. A good solvent will dissolve the solid when hot but show precipitate upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to just dissolve the solid completely. Add the solvent in small portions near its boiling point.
-
Decolorization (if needed): If the solution is colored by impurities, add a small amount (1-2% by weight) of activated charcoal. Swirl the hot solution for a few minutes.
-
Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, cool it further in an ice bath for at least 30 minutes to maximize yield.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.[9]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
Purity Validation: Determine the melting point of the dried crystals. A sharp melting range close to the literature value indicates high purity. Further analysis by GC or NMR can confirm purity.[1]
Caption: Troubleshooting workflow for failed crystallization.
Guide 2: Vacuum Distillation
Given the high boiling point of this compound (~246 °C), vacuum distillation is necessary to prevent thermal decomposition.[3] This method is excellent for separating it from non-volatile residues or impurities with significantly different boiling points.
-
Q: My compound seems to be decomposing in the distillation pot. How can I prevent this?
-
A: Decomposition is caused by excessive heat. The primary solution is to reduce the pressure of the system further, which will lower the boiling point of your compound. Ensure all joints in your glassware are properly sealed with vacuum grease and that your vacuum pump is in good working order. A good rule of thumb is that halving the pressure reduces the boiling point by about 10 °C.
-
-
Q: The distillation is very slow, or nothing is coming over. What's wrong?
-
A: This can be due to insufficient heating or a poor vacuum. First, check your vacuum gauge to ensure you have reached the target pressure. If the vacuum is good, you may need to increase the temperature of the heating mantle. However, do so gradually to avoid overheating and decomposition. Also, ensure the distillation flask is properly insulated with glass wool or aluminum foil up to the neck to minimize heat loss.
-
-
Q: What is "bumping" and how do I stop it?
-
A: Bumping is the violent boiling of a liquid, which can throw undistilled material into your collection flask. Under vacuum, this is a significant risk. Always use a magnetic stir bar or capillary bubbler (ebulliator) in the distillation pot to ensure smooth, even boiling.
-
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is clean, dry, and free of cracks. Use a magnetic stirrer and a suitable heating mantle.
-
Charge the Flask: Add the crude this compound to the distillation flask, no more than two-thirds full. Add a magnetic stir bar.
-
Seal the System: Lightly grease all glass joints to ensure a good seal.
-
Apply Vacuum: Start the stirrer and slowly apply the vacuum. The initial bubbling is dissolved air coming out of the solution.
-
Apply Heat: Once a stable, low pressure is achieved, begin heating the distillation pot gently.
-
Collect Fractions: Collect any low-boiling impurities as a "forerun" fraction in the first receiving flask. When the temperature at the distillation head stabilizes near the expected boiling point of your product at that pressure, switch to a new receiving flask to collect the pure compound.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before venting the vacuum. Venting a hot system can cause an explosion.
-
Purity Validation: Analyze the collected fraction using GC to confirm purity and the absence of volatile impurities.
Guide 3: Column Chromatography
For small-scale purification or for removing impurities with similar physical properties (like positional isomers), flash column chromatography is the method of choice.
-
Q: How do I select the right solvent system (mobile phase)?
-
A: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. The goal is to find a solvent or mixture in which your desired compound has an Rf value of approximately 0.3-0.4. A good starting point for this compound is a mixture of a non-polar solvent like Hexane or Heptane with a slightly more polar solvent like Ethyl Acetate or Dichloromethane. Test various ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) on a TLC plate.
-
-
Q: My separated bands are streaking or "tailing" on the column.
-
A: Tailing is often caused by applying too much sample or using a solvent system that is too polar or too weak. Ensure you dissolve your crude product in the minimum amount of solvent before loading it onto the column. If the compound is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can sometimes improve peak shape.
-
-
Q: I can't separate my product from an impurity; they co-elute.
-
A: This means the polarity of the two compounds is too similar in the chosen solvent system. You need to increase the selectivity of your separation. Try a different solvent system. For example, if you are using Hexane/Ethyl Acetate, switch to Hexane/Dichloromethane or Toluene/Hexane. Sometimes changing the stationary phase (e.g., from silica gel to alumina) can also resolve difficult separations.
-
-
TLC Analysis: Determine the optimal mobile phase using TLC.
-
Pack the Column: Pack a glass column with silica gel using the selected mobile phase (as a slurry). Ensure there are no air bubbles or cracks in the packed bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent). Carefully add this solution to the top of the silica gel bed.
-
Elute: Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Monitor Fractions: Spot the collected fractions onto TLC plates to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Purity Validation: Confirm the purity of the isolated product by NMR, GC, and/or melting point analysis.[1]
References
- 1. This compound | High Purity Reagent [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. This compound 97% | CAS: 169468-83-1 | AChemBlock [achemblock.com]
- 5. data.epo.org [data.epo.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. m.youtube.com [m.youtube.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Chloro-3,4-difluoronitrobenzene
Prepared by the Office of the Senior Application Scientist
This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Chloro-3,4-difluoronitrobenzene (CAS: 169468-83-1). This versatile intermediate is crucial for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] However, its synthesis is often complicated by the formation of difficult-to-separate side products. This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its preparation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and its inherent challenges.
Q1: What are the primary industrial and laboratory-scale synthesis routes for this compound?
There are three principal synthetic strategies, each with a unique side product profile:
-
Electrophilic Nitration of 1-Chloro-2,3-difluorobenzene: This is a common route where a nitrating mixture (typically HNO₃/H₂SO₄) is used to introduce a nitro group onto the 1-Chloro-2,3-difluorobenzene starting material.[2] The main challenge here is controlling the position of nitration (regioselectivity).
-
Electrophilic Chlorination of 3,4-difluoronitrobenzene: This method involves the direct chlorination of 3,4-difluoronitrobenzene to yield the final product.[3] The powerful deactivating and meta-directing nature of the nitro group presents a significant hurdle in achieving the desired ortho-chlorination.
-
Nucleophilic Halogen Exchange (Halex Reaction): This route typically starts from 2,3,4-trichloronitrobenzene and uses a fluoride source, such as potassium fluoride (KF), to replace chlorine atoms with fluorine.[4] The primary issues are ensuring complete substitution and preventing over-fluorination.
Q2: Why is controlling regioselectivity so critical and challenging in this synthesis?
Controlling regioselectivity is paramount because positional isomers of this compound often have very similar physical properties (e.g., boiling points), making their separation by standard techniques like distillation extremely difficult and costly. The challenge arises from the competing directing effects of the substituents on the benzene ring:
-
In Electrophilic Substitution (Nitration/Chlorination): Halogens (Cl, F) are ortho-, para-directing, while the nitro (NO₂) group is a strong meta-director.[5] The final substitution pattern is a complex interplay between the electronic activation/deactivation and steric hindrance offered by these groups.
-
In Nucleophilic Aromatic Substitution (SNAr): The nitro group is a powerful activator for substitution at the ortho and para positions. Consequently, controlling the extent and position of halogen exchange on a polychlorinated precursor requires precise control over reaction conditions.
Q3: What are the most common classes of impurities I should expect to find in my crude product?
Regardless of the synthetic route, impurities generally fall into one of three categories:
-
Positional Isomers: These are molecules with the same chemical formula but different arrangements of the chloro, fluoro, and nitro groups on the aromatic ring.
-
Incompletely Reacted Intermediates: For multi-step reactions like halogen exchange, these include monofluoro or difluoro analogs of the starting material.[4]
-
Over-reaction Products: This includes di-nitrated species in the nitration route or trifluoro- and tetrafluoro- compounds in the halogen exchange route. Dinitration is a known side reaction in many aromatic nitration processes.[6]
Section 2: Troubleshooting Guide: Side Product Diagnosis & Mitigation
This guide provides solutions to specific experimental issues identified through analytical methods.
Issue 1: Presence of Unwanted Regioisomers in the Nitration of 1-Chloro-2,3-difluorobenzene
-
Symptom: Your GC-MS or ¹⁹F NMR analysis of the crude product shows multiple signals, indicating the presence of isomers alongside the desired this compound (which is systematically named 1-chloro-2,3-difluoro-6-nitrobenzene).
-
Probable Cause & Mechanistic Insight: The nitration of 1-chloro-2,3-difluorobenzene is an electrophilic aromatic substitution. The existing Cl and F substituents are ortho, para-directors. The incoming electrophile, the nitronium ion (NO₂⁺), will attack the available positions (4, 5, and 6). While position 6 is the target, attack at positions 4 and 5 leads to the formation of 1-chloro-2,3-difluoro-4-nitrobenzene and 1-chloro-2,3-difluoro-5-nitrobenzene, respectively. The ratio of these isomers is highly sensitive to reaction conditions, as temperature and acid strength can modulate the kinetic vs. thermodynamic control of the reaction.
-
Solution & Mitigation Protocol: Precise control over reaction parameters is key to maximizing the yield of the desired isomer.
| Parameter | Recommended Condition | Rationale |
| Temperature | -5°C to 5°C | Lower temperatures increase the selectivity of electrophilic aromatic substitution, often favoring the sterically less hindered product and reducing the rate of side reactions. |
| Nitrating Agent | Stoichiometric HNO₃ (e.g., 1.05 eq.) | Using a minimal excess of nitric acid prevents the formation of di-nitrated byproducts. |
| Acid Medium | Concentrated H₂SO₄ | Sulfuric acid serves as both the catalyst to generate the NO₂⁺ electrophile and as a solvent and dehydrating agent to drive the reaction forward.[7] |
| Reaction Time | 2-4 hours | Monitor reaction progress by TLC or GC. Terminate the reaction once the starting material is consumed to prevent isomer equilibration or side product formation. |
Experimental Protocol: Optimized Nitration
-
To a jacketed reactor maintained at 0°C, slowly add 1-chloro-2,3-difluorobenzene (1.0 eq.) to concentrated sulfuric acid (98%, ~3-4 volumes).
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (65%, 1.05 eq.) to concentrated sulfuric acid (98%, ~1 volume) in a separate vessel, keeping the temperature below 10°C.
-
Add the nitrating mixture dropwise to the substrate solution over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction progress every hour by quenching an aliquot and analyzing via GC.
-
Once the reaction is complete, slowly quench the reaction mixture by pouring it over crushed ice with vigorous stirring.
-
Extract the product with a suitable solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS to determine the isomer ratio.
Issue 2: Formation of Di-nitrated Byproducts
-
Symptom: Mass spectrometry reveals a significant peak with a mass corresponding to C₆HClF₂(NO₂)₂, and your product yield is lower than expected.
-
Probable Cause & Mechanistic Insight: The initial product, this compound, is strongly deactivated towards further electrophilic substitution. However, under forcing conditions (high temperatures, long reaction times, or a large excess of the nitrating agent), a second nitration can occur. This is a common issue in aromatic nitrations where reaction conditions are not carefully controlled.[6]
-
Solution & Mitigation Protocol: The key is to maintain mild reaction conditions and precise stoichiometric control.
-
Strict Stoichiometry: Do not use more than 1.05-1.10 equivalents of nitric acid.
-
Temperature Control: Strictly adhere to the low-temperature protocol described in Issue 1. An uncontrolled exotherm is a primary cause of over-nitration.
-
Monitor Conversion: Avoid extending the reaction time unnecessarily. Once GC analysis shows full consumption of the starting material, proceed with the workup immediately.
-
Issue 3: Incomplete Halogen Exchange from 2,3,4-Trichloronitrobenzene
-
Symptom: Your crude product contains significant quantities of monofluoro intermediates, such as 2,3-dichloro-4-fluoronitrobenzene, as identified by GC-MS.
-
Probable Cause & Mechanistic Insight: The Halex reaction is a nucleophilic aromatic substitution (SNAr) where fluoride ions displace chloride ions. The reaction rate is dependent on the reactivity of the fluoride source, solvent polarity, and temperature. Incomplete reaction can be due to:
-
Inactive KF: Potassium fluoride is hygroscopic; absorbed water can poison the reaction.
-
Insufficient Temperature: The activation energy for displacing the second chlorine atom is higher than the first.
-
Poor Solubility: The ionic KF salt may not be sufficiently soluble in the reaction medium without a proper solvent or catalyst.
-
-
Solution & Mitigation Protocol: This protocol focuses on ensuring an active fluorinating environment. A procedure described for a similar transformation involves reacting 2,3,4-trichloronitrobenzene with anhydrous KF in DMSO, using a phase-transfer catalyst to enhance reactivity.[4]
Experimental Protocol: Optimized Halogen Exchange
-
Ensure the potassium fluoride (KF, 2.5 eq.) is anhydrous by drying it in a vacuum oven at 120°C for at least 4 hours before use.
-
Charge a reactor with anhydrous dimethyl sulfoxide (DMSO), the 2,3,4-trichloronitrobenzene (1.0 eq.), the dried KF, and a phase-transfer catalyst such as Aliquat 336 (0.1 eq.).
-
Heat the mixture with vigorous stirring to 120-130°C for 4-6 hours.
-
Monitor the reaction by GC, checking for the disappearance of the starting material and the monofluoro intermediate.
-
Upon completion, cool the mixture and isolate the crude product via steam distillation.[4] This technique effectively separates the organic product from the inorganic salts and high-boiling DMSO solvent.
-
Further purify the isolated organic layer as needed.
Section 3: Purification Workflow
Even with optimized synthesis, minor impurities often persist. The following workflow provides a logical sequence for purification.
Caption: Purification workflow for this compound.
-
Steam Distillation: For syntheses conducted in high-boiling polar aprotic solvents like DMSO or sulfolane (e.g., the Halex route), steam distillation is an excellent first-pass purification to isolate the volatile organic product from non-volatile salts and the solvent.[4]
-
Fractional Vacuum Distillation: This is the most effective method for separating the desired product from closely-boiling positional isomers.[4] A column with high theoretical plates (e.g., a Vigreux or packed column) and a stable vacuum are essential for achieving good separation.
Section 4: Key Reaction Pathways and Side Products
The following diagram illustrates the nitration of 1-chloro-2,3-difluorobenzene, highlighting the formation of the desired product and its major regioisomeric side products.
Caption: Primary and side reaction pathways in the synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. 169468-83-1 | this compound [fluoromart.com]
- 3. chembk.com [chembk.com]
- 4. This compound | High Purity Reagent [benchchem.com]
- 5. Chlorobenzene Properties, Uses & Nitration - Lesson | Study.com [study.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Yield for 2-Chloro-3,4-difluoronitrobenzene Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-3,4-difluoronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the yield and purity of this critical synthetic intermediate.[1] We will delve into the common synthetic pathways, address potential challenges, and offer field-proven solutions to enhance your experimental outcomes.
Overview of Synthetic Strategies
The synthesis of this compound (CAS: 169468-83-1) is a nuanced process where success hinges on precise control of reaction conditions.[2][3] The molecule's unique arrangement of halogen and nitro groups makes it a valuable building block in the pharmaceutical and agrochemical industries.[1] Two primary synthetic routes are commonly employed:
-
Direct Nitration of 1-Chloro-2,3-difluorobenzene: This is a straightforward electrophilic aromatic substitution. However, regioselectivity can be a challenge, potentially leading to a mixture of isomers.
-
Nucleophilic Aromatic Substitution (SNAr) via Halogen Exchange: This approach typically involves the fluorination of a polychlorinated nitrobenzene precursor, such as 2,3,4-trichloronitrobenzene, using a fluoride salt. This method often offers better control over the final product's isomeric purity.[4]
This guide will focus on troubleshooting and optimizing both pathways, with a particular emphasis on practical, actionable advice.
Frequently Asked Questions (FAQs) and Troubleshooting
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: Low Yield in the Nitration of 1-Chloro-2,3-difluorobenzene
Question: I am attempting the direct nitration of 1-Chloro-2,3-difluorobenzene, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer: Low yields in this nitration are often traced back to suboptimal reaction conditions or incomplete conversion. Here’s a systematic approach to troubleshooting:
Troubleshooting Steps:
-
Nitrating Agent Composition: The choice and concentration of your nitrating agent are critical. A standard mixture of concentrated nitric acid and sulfuric acid is typically used.[5]
-
Insight: The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Insufficient sulfuric acid will result in a slower reaction and lower conversion.
-
Recommendation: Ensure your sulfuric acid is of high concentration (98% or fuming) and used in a sufficient molar excess. A common ratio is a 1:1 to 1:2 volume ratio of nitric acid to sulfuric acid.[6]
-
-
Reaction Temperature: Temperature control is paramount in nitration reactions.
-
Insight: Nitration is an exothermic reaction. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, you risk the formation of di-nitrated byproducts and other side reactions, which will complicate purification and lower the yield of the desired product.
-
Recommendation: Maintain a reaction temperature between 30-70°C.[6] It is advisable to add the nitrating mixture dropwise to the substrate solution while carefully monitoring the internal temperature with a thermometer. Use an ice bath to manage the exotherm.
-
-
Reaction Time: Ensure the reaction is allowed to proceed to completion.
-
Purity of Starting Materials: The presence of impurities in your 1-Chloro-2,3-difluorobenzene can inhibit the reaction or lead to unwanted side products.
-
Recommendation: Use starting material of the highest possible purity. If necessary, distill the 1-Chloro-2,3-difluorobenzene before use.
-
Experimental Protocol: Optimized Nitration of 1-Chloro-2,3-difluorobenzene
-
To a stirred solution of 1-Chloro-2,3-difluorobenzene in a suitable flask equipped with a dropping funnel and a thermometer, slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid (1:1.5 v/v) dropwise.
-
Maintain the internal temperature of the reaction mixture between 40-50°C using an external cooling bath (ice/water).
-
After the addition is complete, continue stirring at this temperature for 3-4 hours, monitoring the reaction by TLC or GC.
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice and stir until the ice has melted.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
FAQ 2: Formation of Isomeric Impurities
Question: My final product is contaminated with other isomers. How can I improve the regioselectivity of the reaction?
Answer: The formation of isomers is a common challenge in electrophilic aromatic substitution on substituted benzene rings. The directing effects of the existing substituents determine the position of the incoming nitro group.
Insight into Directing Effects:
-
Halogens (Cl, F): These are deactivating but ortho, para-directing.
-
Nitro Group (NO₂): This is a strongly deactivating and meta-directing group.
In 1-Chloro-2,3-difluorobenzene, the positions are influenced by all three halogens. The nitration is expected to occur primarily at the position para to the chlorine and ortho to one of the fluorine atoms, yielding this compound. However, other isomers can form.
Strategies to Enhance Regioselectivity:
-
Alternative Synthetic Route: The most effective way to avoid isomeric impurities is to choose a synthetic route that offers greater regiochemical control. The halogen exchange (SNAr) method starting from 2,3,4-trichloronitrobenzene is highly recommended for this reason.[4]
-
Careful Control of Nitration Conditions: While less effective than changing the route, fine-tuning the nitration conditions can sometimes influence the isomer ratio. Experiment with lower temperatures and different nitrating agent compositions.
-
Purification: If isomeric impurities are unavoidable, efficient purification is key.
-
Recommendation: Fractional distillation under high vacuum can be effective in separating isomers with different boiling points.[4] For more challenging separations, column chromatography on silica gel may be necessary.
-
FAQ 3: Low Conversion in Halogen Exchange (SNAr) Reaction
Question: I am attempting to synthesize this compound via fluorination of 2,3,4-trichloronitrobenzene with potassium fluoride (KF), but the conversion is poor. What can I do?
Answer: Low conversion in halogen exchange reactions is typically due to issues with the fluoride source, catalyst, solvent, or reaction temperature.
Troubleshooting Steps:
-
Potassium Fluoride Activity: The reactivity of KF is highly dependent on its physical properties.
-
Insight: KF must be anhydrous and have a high surface area to be effective. The presence of water can significantly reduce its nucleophilicity.
-
Recommendation: Use spray-dried KF or dry your KF in a vacuum oven at >150°C for several hours before use. Using finely powdered potassium fluoride is also beneficial.[8]
-
-
Phase Transfer Catalyst: A phase transfer catalyst is often essential to facilitate the reaction between the solid KF and the organic substrate.
-
Insight: The catalyst helps to transport the fluoride anion from the solid phase into the organic phase where the reaction occurs.
-
Recommendation: Use a quaternary ammonium salt like Aliquat 336 (tricaprylylmethylammonium chloride) or tetramethylammonium bromide.[4][9] The catalyst should be used at a loading of 5-10 mol%.
-
-
Solvent Choice: A high-boiling, polar aprotic solvent is necessary for this reaction.
-
Reaction Temperature: High temperatures are generally required for this type of halogen exchange.
Optimized Halogen Exchange Protocol
| Parameter | Recommended Condition | Rationale |
| Substrate | 2,3,4-Trichloronitrobenzene | Precursor with correct chlorine positioning. |
| Fluoride Source | Anhydrous, spray-dried KF | High reactivity and surface area. |
| Catalyst | Aliquat 336 (5-10 mol%) | Efficient phase transfer of fluoride ions.[4] |
| Solvent | Anhydrous DMSO | High boiling point, polar aprotic.[4] |
| Temperature | 120-150°C | Sufficient energy for C-Cl bond cleavage.[4] |
| Reaction Time | 4-8 hours | Monitor by GC for completion.[4] |
FAQ 4: Formation of Over-fluorinated Byproducts
Question: In my halogen exchange reaction, I am observing the formation of trifluoronitrobenzene derivatives. How can I prevent this?
Answer: The formation of over-fluorinated products occurs when the reaction conditions are too harsh, leading to the substitution of the third chlorine atom.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of potassium fluoride. A molar ratio of KF to 2,3,4-trichloronitrobenzene of around 2.2:1 is a good starting point.
-
Lower Reaction Temperature: Reducing the temperature can help to selectively substitute the more activated chlorine atoms without affecting the third. Experiment with temperatures at the lower end of the recommended range (e.g., 120°C).
-
Reduce Reaction Time: Monitor the reaction closely by GC. As soon as the desired product is maximized and the starting material is consumed, quench the reaction to prevent further fluorination.
Visualizing the Process
Reaction Mechanism: Halogen Exchange (SNAr)
The nucleophilic aromatic substitution proceeds via a Meisenheimer complex intermediate. The electron-withdrawing nitro group stabilizes the negative charge of this intermediate, facilitating the substitution.
Caption: SNAr mechanism for the synthesis of this compound.
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and resolving common issues in the synthesis.
Caption: A workflow for troubleshooting common synthesis issues.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound 97% | CAS: 169468-83-1 | AChemBlock [achemblock.com]
- 3. chembk.com [chembk.com]
- 4. This compound | High Purity Reagent [benchchem.com]
- 5. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. patents.justia.com [patents.justia.com]
- 9. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Reactions with 2-Chloro-3,4-difluoronitrobenzene
Welcome to the technical support center for 2-Chloro-3,4-difluoronitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered when working with this versatile but highly reactive intermediate. My goal is to provide not just solutions, but a deeper mechanistic understanding to empower your synthetic strategies.
This compound is a valuable building block in modern organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2] Its reactivity is dominated by the powerful electron-withdrawing nitro group, which, in conjunction with the halogen substituents, strongly activates the benzene ring for nucleophilic aromatic substitution (SNAr).[1][3] However, this high reactivity can also be the source of experimental challenges. This guide addresses the most frequent issues in a direct question-and-answer format.
General Principles for Reaction Success
Before diving into specific problems, it's crucial to ensure the fundamentals are in place. Many reaction failures can be traced back to basic experimental setup.[4] Always ask yourself:
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Purity of Starting Materials: Have you confirmed the purity of your this compound and your nucleophile/reagents? Impurities can poison catalysts or introduce competing side reactions.[1][5]
-
Solvent Quality: Are your solvents anhydrous and free of contaminants? Water can hydrolyze the starting material or react with sensitive reagents.[5]
-
Inert Atmosphere: Are you running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if your reagents or intermediates are sensitive to air or moisture?[6]
-
Temperature Control: Is the reaction temperature being accurately monitored and controlled? Deviations can drastically affect reaction rates and selectivity.[4][5]
Troubleshooting Guide & FAQs
Question 1: My nucleophilic aromatic substitution (SNAr) reaction is sluggish or shows no conversion. What are the primary causes and how can I drive it to completion?
This is a common issue when the reaction conditions are not optimal for the specific nucleophile being used. The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex; the stability of this complex is paramount for reaction success.[7][8][9]
dot
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Common Causes & Solutions:
-
Inappropriate Solvent Choice: The choice of solvent is critical. Protic solvents (like water or alcohols) can solvate the nucleophile, reducing its reactivity.
-
Solution: Switch to a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents are excellent at solvating the cation of a salt but poorly solvate the anion (the nucleophile), leaving it "naked" and highly reactive. They also help stabilize the charged Meisenheimer complex.[1]
-
-
Insufficient Temperature: SNAr reactions often require thermal energy to overcome the activation barrier, even on a highly activated substrate.
-
Weak Nucleophile or Base: The nucleophilicity of your reagent might be too low, or if using a neutral nucleophile (e.g., an amine or alcohol), the base used to deprotonate it might be too weak.
-
Solution: For weak nucleophiles like phenols, use a stronger, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ to ensure complete deprotonation. For amines, which are generally good nucleophiles, ensure no strong acid is present in the reaction mixture that could protonate and deactivate them.
-
Protocol Example: SNAr with an Amine Nucleophile
-
To a clean, dry, oven-dried flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMSO (or DMF) as the solvent.
-
Add your amine nucleophile (1.1 eq) and a non-nucleophilic base such as K₂CO₃ (2.0 eq).
-
Stir the mixture at 80 °C and monitor the reaction progress every hour using TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Question 2: My SNAr reaction is yielding a mixture of products. How can I improve regioselectivity for substitution at the chlorine atom?
The presence of three halogens (one chlorine and two fluorines) ortho and para to a powerful activating nitro group creates a competitive environment for nucleophilic attack. While the C-Cl bond is generally more labile than the C-F bond in SNAr, this is not always the case, and reaction conditions can influence the outcome. The reactivity order in SNAr is typically F > Cl > Br > I because the rate-determining step is the initial attack, which is facilitated by the high electronegativity of fluorine polarizing the carbon atom.[7]
dot
Caption: Factors influencing regioselectivity in SNAr reactions.
Strategies for Improving Selectivity:
-
Temperature Control: Lower temperatures generally favor the kinetically controlled product. Substitution at the C-Cl position is often the kinetically favored pathway.
-
Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Try starting at room temperature or even 0 °C before slowly warming.
-
-
Nucleophile Choice: The nature of the nucleophile can influence where it attacks.
-
Solution: Hard nucleophiles may favor attack at the more electronegative fluorine-substituted carbon, while softer, bulkier nucleophiles might preferentially attack the more sterically accessible and polarizable chlorine-substituted carbon. Experiment with different nucleophiles if feasible.
-
Question 3: I am trying to reduce the nitro group to an aniline, but I'm observing dehalogenation or incomplete reduction. How can I perform this transformation cleanly?
The reduction of the nitro group is a critical step in many synthetic routes. However, the presence of halogens on the ring makes the molecule susceptible to hydrodehalogenation, especially with catalytic hydrogenation methods.[12]
Common Causes & Solutions:
-
Harsh Reducing Conditions: Aggressive reagents like LiAlH₄ or high-pressure hydrogenation with Pd/C can easily cleave the C-Cl or C-F bonds.[13][14]
-
Solution: Use milder, more chemoselective reducing agents. Metal-acid systems are often ideal for this transformation.
-
-
Catalyst Choice in Hydrogenation: Palladium on Carbon (Pd/C) is notorious for causing dehalogenation of aryl halides.
| Reagent/System | Selectivity | Advantages | Disadvantages |
| Fe / HCl or NH₄Cl | High | Cost-effective, excellent for selective nitro reduction. | Requires acidic workup, can be messy. |
| SnCl₂·2H₂O / EtOH | High | Very mild and selective, tolerates many functional groups.[12] | Stoichiometric amounts of tin salts are produced as waste. |
| H₂ / Raney Ni | Moderate-High | Catalytic, clean workup. | Can still cause some dehalogenation, catalyst handling.[12] |
| H₂ / Pd/C | Low | Highly active catalyst. | High risk of dehalogenation of the C-Cl bond.[12] |
Recommended Protocol: Tin(II) Chloride Reduction
-
Dissolve the 2-Chloro-3,4-difluoro-nitrobenzene derivative (1.0 eq) in ethanol.
-
Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated HCl.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor by TLC until the starting material is consumed.
-
Cool the reaction, and carefully basify with a concentrated NaOH solution to precipitate tin salts.
-
Filter the mixture through celite, washing thoroughly with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with more ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the desired aniline.
Question 4: After workup, my crude NMR is very messy, and I can't find my product. Where did it go?
This frustrating situation can arise from several issues during the reaction or, more commonly, the workup phase.[15]
Potential Causes & Troubleshooting Steps:
-
Product Solubility: Your product may be more water-soluble than anticipated, especially if it contains new polar functional groups.
-
Solution: Before discarding the aqueous layer from your workup, try extracting it several more times with a different organic solvent. You can also take a small sample of the aqueous layer, evaporate the water, and take an NMR of the residue in D₂O or DMSO-d₆.[15]
-
-
Product Instability: The product might be unstable to the acidic or basic conditions of the workup.
-
Solution: Test the stability of your product. Before the full workup, take a small aliquot of the crude reaction mixture and expose it to the planned acidic/basic wash. Analyze this sample by TLC to see if degradation occurs.[15] If it does, a neutral workup (e.g., washing only with water and brine) is required.
-
-
Product Volatility: If your product has a low molecular weight and is non-polar, it might have been lost during solvent removal on the rotary evaporator.
-
Solution: Check the solvent collected in the rotovap trap for any signs of your product.[15] Use minimal vacuum and gentle heating when concentrating your solution.
-
References
- 1. This compound | High Purity Reagent [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 169468-83-1 | this compound [fluoromart.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 11. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reduction_of_nitro_compounds [chemeurope.com]
- 15. How To [chem.rochester.edu]
improving regioselectivity in the synthesis of 2-Chloro-3,4-difluoronitrobenzene
Welcome to the technical support center for the synthesis of 2-Chloro-3,4-difluoronitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on maximizing the regioselectivity to favor the desired isomer. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols based on established principles of organic chemistry.
Understanding the Challenge: Regioselectivity in Electrophilic Aromatic Substitution
The synthesis of this compound is most commonly achieved through the electrophilic nitration of 1-chloro-2,3-difluorobenzene. The core challenge lies in controlling where the nitro group (–NO₂) is introduced onto the aromatic ring. The existing substituents—one chlorine and two fluorine atoms—exert directing effects that influence the position of the incoming electrophile.
All halogens are ortho-, para-directing deactivators. This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves, while simultaneously making the ring less reactive than benzene itself. This is due to a competition between two electronic effects:
-
Inductive Effect (-I): Being highly electronegative, halogens pull electron density away from the ring through the sigma bond, deactivating it towards electrophilic attack. The strength of this effect decreases with distance.
-
Mesomeric Effect (+M): The lone pairs on the halogen atoms can be donated to the pi-system of the benzene ring, increasing electron density, particularly at the ortho and para positions.
In the case of 1-chloro-2,3-difluorobenzene, these effects create a complex interplay, leading to the potential formation of multiple isomers. Our goal is to selectively form the this compound isomer.
Caption: Directing effects on 1-chloro-2,3-difluorobenzene.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: Why is my yield of the desired this compound isomer low, with significant formation of other isomers?
| Possible Cause | Suggested Solution & Scientific Rationale |
| Suboptimal Nitrating Agent | The choice of nitrating agent is critical. A standard mixture of concentrated nitric acid and sulfuric acid is often too aggressive, leading to reduced selectivity. Solution: Consider using a milder nitrating agent such as fuming nitric acid in the absence of sulfuric acid, or a mixture of nitric acid and acetic anhydride. This reduces the concentration of the highly reactive nitronium ion (NO₂⁺), allowing the subtle directing effects of the halogens to better control the reaction's regiochemical outcome. |
| High Reaction Temperature | Higher temperatures increase the reaction rate but often decrease regioselectivity. The increased kinetic energy can overcome the small energy differences between the transition states leading to different isomers. Solution: Maintain a low reaction temperature, typically between 0°C and 10°C. This favors the thermodynamically more stable product, which is often the desired para-substituted isomer. Careful temperature control is paramount. |
| Steric Hindrance | The position ortho to the chlorine atom (position 6) is sterically hindered by the adjacent fluorine atom. While this naturally disfavors substitution at this site, aggressive reaction conditions can lead to its formation. Solution: Along with maintaining a low temperature, ensure slow, dropwise addition of the nitrating agent to the substrate. This keeps the instantaneous concentration of the electrophile low, further enhancing the selectivity for the less sterically hindered and electronically favored position 4. |
Question 2: I'm observing the formation of di-nitrated byproducts. How can I prevent this?
| Possible Cause | Suggested Solution & Scientific Rationale |
| Excess of Nitrating Agent | Using a significant excess of the nitrating agent can lead to a second nitration event on the product molecule. Although the first nitro group is strongly deactivating, forcing conditions can overcome this. Solution: Use a carefully controlled stoichiometry, typically with a slight excess (1.1 to 1.2 equivalents) of the nitrating agent. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed. |
| Prolonged Reaction Time | Leaving the reaction to stir for an extended period after the consumption of the starting material increases the likelihood of side reactions, including di-nitration. Solution: Establish the optimal reaction time through preliminary small-scale experiments with close monitoring. Quench the reaction promptly by pouring it over ice once the desired conversion is achieved. |
Frequently Asked Questions (FAQs) & Optimization Protocols
Q: What is the most effective nitrating agent for maximizing the yield of this compound?
A: For this specific transformation, a mixed acid system (HNO₃/H₂SO₄) is generally effective but can be difficult to control. A highly recommended alternative is using fuming nitric acid (≥90%) as both the reagent and solvent at a controlled low temperature. This approach often provides a better balance of reactivity and selectivity.
Q: How does the solvent affect the regioselectivity of the reaction?
A: In many cases, the reaction can be run without a co-solvent. If a solvent is required for solubility or heat management, a non-polar, inert solvent like dichloromethane or 1,2-dichloroethane is preferable. Polar solvents can solvate the nitronium ion, altering its reactivity and potentially decreasing selectivity.
Q: What is the best method for purifying the final product and separating it from unwanted isomers?
A: The separation of halogenated nitroaromatic isomers can be challenging due to their similar physical properties. A combination of fractional distillation under reduced pressure and recrystallization is often effective. The choice of recrystallization solvent is critical and may require some screening; ethanol or a hexane/ethyl acetate mixture are good starting points.
Optimized Experimental Protocol
This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-chloro-2,3-difluorobenzene (1.0 eq). Cool the flask to 0°C in an ice-water bath.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid (≥90%, 2.0-3.0 eq) dropwise via the dropping funnel over a period of 30-60 minutes. Ensure the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C. Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. The crude product will precipitate as a solid or oil.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral. If the product is an oil, extract it with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum or by recrystallization from a suitable solvent to isolate the pure this compound.
Data Summary: Influence of Reaction Conditions on Isomer Distribution
The following table provides a qualitative summary of how different parameters can influence the outcome of the nitration of 1-chloro-2,3-difluorobenzene.
| Parameter | Condition | Effect on Yield of this compound | Effect on Regioselectivity (Favoring Position 4) |
| Temperature | Low (0-5°C) | May be lower due to slower kinetics | High |
| High ( > 25°C) | May be higher | Low (more isomers) | |
| Nitrating Agent | Fuming HNO₃ | Good | High |
| HNO₃/H₂SO₄ | High | Moderate to Low | |
| Addition Rate | Slow (Dropwise) | Good | High |
| Fast (Rapid Addition) | May be lower due to side reactions | Low |
Analytical and Purification Workflow
Caption: Workflow for analysis and purification.
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-3,4-difluoronitrobenzene
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2-Chloro-3,4-difluoronitrobenzene. This guide is structured to address common challenges and questions regarding the critical role of solvents in modulating the reactivity and outcome of Nucleophilic Aromatic Substitution (SNAr) reactions involving this versatile intermediate. The content is presented in a practical question-and-answer format to directly address issues you may encounter during your experiments.
Section 1: Fundamental Principles & FAQs
This section covers the core concepts governing the reactivity of this compound and the foundational role of the solvent.
Q1: What is the reaction mechanism for this compound, and why is it so sensitive to solvent choice?
A1: this compound reacts with nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process, not to be confused with Sₙ1 or Sₙ2 reactions.[1][2]
-
Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a leaving group (in this case, typically the chlorine or one of the fluorines). This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[3][4]
-
Elimination: The aromaticity is restored as the leaving group is expelled from the Meisenheimer complex.
The structure of this compound is highly activated for this reaction. The potent electron-withdrawing nitro group (-NO₂), positioned ortho to the chlorine atom, significantly depletes the electron density of the aromatic ring, making it highly electrophilic and susceptible to nucleophilic attack.[5][6][7]
Application Scientist's Insight: The solvent's role is paramount because it must solvate multiple charged species with differing charge distributions throughout the reaction coordinate. The reaction rate is highly dependent on how well the solvent stabilizes the reactants and, more importantly, the charged Meisenheimer complex intermediate relative to the ground state.[8][9] An improper solvent choice can dramatically slow down or even halt the reaction.
Q2: How do polar aprotic solvents affect the reactivity of this compound?
A2: Polar aprotic solvents are generally the solvents of choice for SNAr reactions involving anionic nucleophiles and typically lead to significant rate accelerations.[8][10] Common examples include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF).[10][11]
The rate enhancement is primarily due to two factors:
-
Poor Solvation of Anionic Nucleophiles: Polar aprotic solvents possess large dipole moments but lack acidic protons (like O-H or N-H bonds).[10] They solvate cations well but are poor at solvating small, charge-dense anionic nucleophiles. This leaves the nucleophile "bare" and highly reactive, increasing its effective nucleophilicity.[10][12]
-
Stabilization of the Transition State: These solvents effectively stabilize the large, charge-delocalized Meisenheimer complex, which lowers the activation energy of the rate-determining step.[8]
Application Scientist's Insight: The difference in reaction rate can be dramatic. A reaction that takes days in a protic solvent might be complete in hours in DMSO. For example, the reaction of bromoethane with potassium iodide is reported to be 500 times faster in acetone (polar aprotic) than in methanol (polar protic).[12] While this is an Sₙ2 example, the principle of nucleophile desolvation holds true for SNAr. When starting a new SNAr reaction with this compound, DMSO or DMF are excellent starting points.[13][14]
Q3: When would a polar protic solvent be considered, and what are the expected consequences?
A3: Polar protic solvents (e.g., water, methanol, ethanol, isopropanol) are generally avoided for SNAr reactions with charged nucleophiles because they significantly decrease the reaction rate.[15][16]
This is because their acidic protons form strong hydrogen bonds with the anionic nucleophile, creating a tight solvation shell.[10] This solvation shell stabilizes the nucleophile in its ground state, increasing the energy required for it to participate in the reaction and thereby slowing it down.[16]
However, there are specific scenarios where a protic solvent might be used:
-
Neutral Nucleophiles: If the nucleophile is neutral (e.g., ammonia, an amine), the decelerating effect is less pronounced. The reaction of 2,4-dinitrochlorobenzene with piperidine (a neutral amine), for instance, has been studied in various aprotic solvents, but alcohols can also be used.[17]
-
Solubility Constraints: If your nucleophile or substrate is only soluble in a protic solvent, you may be forced to use it, but you must be prepared for longer reaction times and higher temperatures.
-
Controlling Reactivity: In highly activated systems, a protic solvent can be used to deliberately slow down the reaction to prevent runaway reactions or the formation of disubstitution byproducts.[11]
Application Scientist's Insight: Be aware that protic solvents can also act as competing nucleophiles, especially alcohols in the presence of a base, leading to undesired ether byproducts. If you must use a protic solvent, carefully monitor your reaction for side products.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you might encounter.
Q4: My reaction is slow or not proceeding to completion. Could the solvent be the issue?
A4: Yes, the solvent is one of the first variables to investigate.
-
You are using a protic or non-polar solvent: As discussed, polar protic solvents can severely hinder the reaction by solvating the nucleophile.[10][16] Non-polar solvents like toluene or hexane are generally poor choices as they cannot dissolve ionic nucleophiles or stabilize the charged Meisenheimer complex.[11]
-
Solution: Switch to a high-quality, anhydrous polar aprotic solvent like DMSO or DMF.[18]
-
-
Presence of Water: Moisture is a common culprit, especially when using strong bases (like NaH) to generate your nucleophile. Water will quench the base and can hydrolyze your starting material or product.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is oven- or flame-dried before use. Running the reaction under an inert atmosphere (N₂ or Ar) is best practice.[18]
-
-
Insufficient Temperature: Even in an optimal solvent, SNAr reactions often require heat to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature, monitoring for decomposition. Temperatures between 80-130 °C are common for these types of reactions.[18]
-
Q5: I'm observing significant side product formation. How can solvent selection help mitigate this?
A5: Solvent choice can influence the selectivity of the reaction, particularly in substrates with multiple potential leaving groups like this compound.
-
Regioselectivity: While the chlorine at the C2 position is activated by the ortho-nitro group, the fluorine at C4 is activated by the para-nitro group. The relative rates of substitution at these positions can be solvent-dependent. Generally, fluoride is a better leaving group than chloride in SNAr reactions because the rate-determining step is the initial attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[1][19] However, the specific nucleophile and solvent environment can modulate this.
-
Solution: A solvent screen is the most effective way to optimize for the desired regioisomer. Compare the reaction in DMSO, DMF, MeCN, and perhaps a less polar solvent like THF or an ether like diglyme to see how the product ratio changes.[11]
-
-
Disubstitution: If your nucleophile is highly reactive, you may see displacement of more than one halogen.
-
Solution: Using a less polar or even a protic solvent can sometimes temper the reactivity and improve selectivity for monosubstitution.[11] Alternatively, using stoichiometric control of the nucleophile is crucial.
-
Application Scientist's Insight: For substrates like 2,4-difluoronitrobenzene, nonpolar solvents have been shown to favor ortho-selective substitution.[20] While your substrate is different, this principle suggests that exploring a range of solvent polarities can be a powerful tool for controlling regiochemistry.
Section 3: Experimental Protocols & Data
This section provides practical methodologies and reference data for your experiments.
Protocol 1: General Procedure for Solvent Screening
This protocol outlines a parallel approach to efficiently screen solvents for the reaction of this compound with a generic amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Candidate Solvents (anhydrous): DMSO, DMF, MeCN, THF
-
Reaction vials with stir bars, heating block, TLC plates or LC-MS vials.
Procedure:
-
To each of four separate, dry reaction vials, add this compound and the base.
-
Under an inert atmosphere, add 2 mL of a different candidate solvent to each vial.
-
Add the amine nucleophile to each vial.
-
Seal the vials and place them in a pre-heated reaction block (e.g., at 100 °C).
-
Monitor the progress of each reaction at set time points (e.g., 1h, 3h, 6h, 24h) by taking a small aliquot and analyzing via TLC or LC-MS.
-
Compare the rate of consumption of starting material and the formation of the desired product across the different solvents to identify the optimal medium.
Self-Validation: This parallel setup is self-validating. By running the reactions under identical conditions with only the solvent as the variable, any differences in reaction rate or product profile can be directly attributed to the solvent effect.
Data Table 1: Properties of Common SNAr Solvents
This table summarizes key properties of solvents frequently used in SNAr reactions. The dielectric constant is a rough measure of polarity.[12]
| Solvent | Abbreviation | Type | Dielectric Constant (ε at 25°C) | Boiling Point (°C) |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 46.7 | 189 |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 36.7 | 153 |
| Acetonitrile | MeCN | Polar Aprotic | 36.6 | 82 |
| Tetrahydrofuran | THF | Polar Aprotic | 7.6 | 66 |
| Acetone | - | Polar Aprotic | 20.7 | 56 |
| Methanol | MeOH | Polar Protic | 32.7 | 65 |
| Ethanol | EtOH | Polar Protic | 24.6 | 78 |
| Water | H₂O | Polar Protic | 78.4 | 100 |
Data compiled from multiple sources for reference.[8][9]
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 169468-83-1 | this compound [fluoromart.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound | High Purity Reagent [benchchem.com]
- 14. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Analytical Strategies for Monitoring 2-Chloro-3,4-difluoronitrobenzene Reactions
Welcome to the technical support center for the analytical monitoring of 2-Chloro-3,4-difluoronitrobenzene reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. Given its reactivity and the potential for impurity generation, robust analytical monitoring is paramount to ensure reaction efficiency, product quality, and process safety.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the primary analytical techniques employed in monitoring these reactions: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier-Transform Infrared (FTIR) Spectroscopy.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for monitoring the consumption of starting materials and the formation of this compound, as well as quantifying product purity and identifying non-volatile impurities.
HPLC Troubleshooting Guide
Question: I'm observing significant peak tailing for my this compound peak. What are the likely causes and how can I resolve this?
Answer: Peak tailing for halogenated nitroaromatic compounds is a common issue, often stemming from secondary interactions with the stationary phase or other system-related factors.
-
Causality: The primary cause is often the interaction of the polar nitro group and lone pair electrons on the halogens with active sites on the HPLC column, such as exposed silanol groups on silica-based C18 columns. These interactions lead to a portion of the analyte molecules being retained longer, resulting in a tailed peak. Other potential causes include column overload, extra-column volume, and an inappropriate sample solvent.[1][2]
-
Troubleshooting Steps:
-
Mobile Phase Modification:
-
pH Adjustment: While this compound is not readily ionizable, adjusting the mobile phase pH can suppress the ionization of silanol groups on the column. A slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) can protonate the silanols, reducing their interaction with the analyte.
-
Ionic Strength: Increasing the buffer concentration (e.g., 20-50 mM phosphate buffer) in the mobile phase can also help to mask residual silanol activity.
-
-
Column Selection:
-
End-capped Columns: Ensure you are using a high-quality, end-capped C18 column. End-capping neutralizes most of the accessible silanol groups.
-
Alternative Stationary Phases: If tailing persists, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity and reduce silanol interactions.
-
-
Sample and System Optimization:
-
Reduce Sample Load: Inject a smaller volume or a more dilute sample to rule out column overload.[1]
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase. Dissolving the sample in a much stronger solvent can lead to peak distortion.
-
Minimize Extra-Column Volume: Use tubing with a small internal diameter and ensure all connections are properly made to minimize dead volume.[1]
-
-
Question: My retention times for this compound are drifting between injections. What should I investigate?
Answer: Retention time drift can compromise the reliability of your analysis. The issue usually lies with the mobile phase, the column, or the HPLC system itself.
-
Causality: Inconsistent mobile phase composition, fluctuating column temperature, or inadequate column equilibration are the most frequent culprits.[3]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC retention time drift.
HPLC FAQs
Q1: What is a good starting HPLC method for monitoring a this compound reaction?
A1: A good starting point would be a reverse-phase method using a C18 column.[4] A gradient elution is often effective for separating the starting materials, product, and potential byproducts.
| Parameter | Recommended Starting Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection (UV) | 254 nm |
| Injection Volume | 5 µL |
Q2: What are the expected impurities in a this compound synthesis that I should look for?
A2: The impurities will depend on the synthetic route. For instance, in the chlorination of 3,4-difluoronitrobenzene, potential byproducts could include isomers formed from chlorination at other positions on the ring, or unreacted starting material.[4] In Halex reactions starting from 2,3,4-trichloronitrobenzene, incompletely fluorinated intermediates (monofluoro derivatives) are possible byproducts.[4] It is crucial to confirm the absence of certain isomers, such as 2-chloro-4-fluoro-1-nitrobenzene, in your starting materials using a validated method.[4]
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful tool for identifying volatile byproducts, confirming the identity of the desired product, and assessing the purity of starting materials.
GC-MS Troubleshooting Guide
Question: I am concerned about the thermal stability of this compound in the hot GC inlet. How can I minimize potential degradation?
Answer: Thermal degradation of halogenated nitroaromatics in the GC inlet is a valid concern and can lead to inaccurate quantification and the appearance of artifact peaks.
-
Causality: The high temperatures required to vaporize the analyte in the inlet can provide enough energy to cause decomposition, particularly of the nitro group. Active sites in the inlet liner can also catalyze degradation.[4][5]
-
Optimization Strategies:
-
Inlet Temperature Optimization: While a higher temperature ensures efficient vaporization of higher-boiling compounds, it can promote degradation. A good starting point for the inlet temperature is 250 °C.[4][6] It is advisable to perform a temperature study, analyzing the same sample at different inlet temperatures (e.g., 220 °C, 250 °C, 280 °C) to find the optimal balance between efficient transfer and minimal degradation.
-
Liner Selection and Maintenance:
-
Use a deactivated (silanized) inlet liner to minimize active sites. A liner with a taper can also help to focus the sample onto the column.
-
Regularly replace the inlet liner and septum to prevent the buildup of non-volatile residues that can become active sites.
-
-
Injection Technique:
-
A splitless injection is suitable for trace analysis, but the longer residence time in the inlet can increase degradation.[5]
-
For more concentrated samples, a split injection with a high split ratio will minimize the residence time of the analyte in the hot inlet.
-
-
Question: I am seeing unexpected peaks in my GC-MS chromatogram. How can I determine if they are from the sample or are artifacts?
Answer: Distinguishing between genuine sample components and system-related artifacts is crucial for accurate analysis.
-
Causality: Unexpected peaks can arise from contamination in the carrier gas, septum bleed, carryover from a previous injection, or thermal degradation of the analyte in the inlet.[7]
-
Troubleshooting Steps:
-
Run a Blank: Inject a solvent blank to check for contamination from the solvent or the syringe.
-
Check for Septum Bleed: Look for characteristic polysiloxane ions in the mass spectra of the unexpected peaks. If present, replace the septum.
-
Investigate Carryover: If a highly concentrated sample was run previously, inject a few solvent blanks to see if the unexpected peaks decrease in intensity.
-
Confirm Thermal Degradation: As mentioned previously, vary the inlet temperature. If the unexpected peaks increase in intensity with higher inlet temperatures, they are likely degradation products.
-
GC-MS FAQs
Q1: What is a suitable GC column and temperature program for analyzing a this compound reaction mixture?
A1: A mid-polarity column, such as a DB-5ms or equivalent, is a good choice for separating halogenated nitroaromatics.
| Parameter | Recommended Starting Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C (optimize as needed) |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Oven Program | Initial: 100 °C, hold 2 min. Ramp: 15 °C/min to 280 °C, hold 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-350 amu |
Q2: What are the expected key fragmentation patterns for this compound in EI-MS?
A2: The fragmentation pattern will be influenced by the chloro, fluoro, and nitro groups. Key expected fragments include:
-
Molecular Ion (M+•): A prominent molecular ion peak should be observed at m/z 193 (for ³⁵Cl). The isotopic peak for ³⁷Cl at m/z 195 will have an intensity of about one-third of the M+• peak.
-
Loss of NO₂: A significant fragment at m/z 147 (M - 46) due to the loss of a nitro group.
-
Loss of Cl: A fragment at m/z 158 (M - 35) from the loss of a chlorine radical.
-
Further fragmentation of these primary ions will also occur.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an invaluable tool for structural elucidation of the final product and any isolated byproducts. It can also be used for quantitative analysis (qNMR) to determine reaction conversion and product yield without the need for chromatographic separation.
NMR Troubleshooting Guide
Question: The peaks in my ¹H NMR spectrum of the reaction mixture are broad and poorly resolved. What could be the cause?
Answer: Poor resolution in NMR spectra of reaction mixtures can be due to several factors.
-
Causality: High sample viscosity, presence of paramagnetic species, or poor shimming of the magnetic field can all lead to peak broadening.
-
Troubleshooting Steps:
-
Sample Preparation:
-
Dilution: Dilute the sample to reduce viscosity.
-
Filtration: If the reaction mixture contains solids, filter the sample through a glass wool plug in a pipette before transferring to the NMR tube.
-
-
Instrumental Adjustments:
-
Shimming: Carefully shim the magnetic field for each sample to optimize homogeneity.
-
Temperature: Ensure the sample has reached thermal equilibrium inside the probe before acquisition.
-
-
Check for Paramagnetic Species: If your reaction uses a paramagnetic catalyst or if paramagnetic impurities are present, this can cause significant line broadening. Consider removing these species before analysis if possible.
-
NMR FAQs
Q1: Can I use NMR to monitor my reaction in real-time?
A1: Yes, NMR is an excellent technique for in-situ reaction monitoring.[8][9] By acquiring spectra at regular intervals, you can track the disappearance of reactant signals and the appearance of product signals. This provides valuable kinetic data and helps determine the reaction endpoint.[8]
Q2: How can I perform quantitative NMR (qNMR) to determine the yield of my reaction?
A2: qNMR allows for the determination of the concentration of an analyte relative to a known amount of an internal standard.[10][11]
-
Protocol Overview:
-
Add a known mass of a suitable internal standard to a known mass of the crude reaction mixture.
-
Dissolve the mixture in a deuterated solvent.
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantification (e.g., long relaxation delay).
-
Integrate a well-resolved peak of the analyte and a well-resolved peak of the internal standard.
-
Calculate the molar ratio and subsequently the yield of the product.
-
Q3: What are the key ¹H and ¹⁹F NMR signals for this compound?
A3: The aromatic region of the ¹H NMR spectrum will show two distinct signals for the two aromatic protons. The ¹⁹F NMR will show two signals for the two different fluorine atoms, with characteristic couplings to each other and to the neighboring protons. The exact chemical shifts will be solvent-dependent.
Section 4: In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for real-time monitoring of reaction progress by tracking changes in the concentration of functional groups.
FTIR Troubleshooting and FAQs
Question: How can I use in-situ FTIR to monitor the progress of a reaction to form this compound?
Answer: By inserting an ATR (Attenuated Total Reflectance) probe into the reaction vessel, you can continuously collect IR spectra of the reaction mixture.
-
Monitoring Strategy: The key is to identify characteristic infrared absorption bands for the reactants and the product that do not significantly overlap.
-
Nitro Group: The asymmetric and symmetric stretches of the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹) are very strong and can be used to track the formation of the nitrated product.[4][12]
-
Aromatic C-H and C=C Bands: Changes in the substitution pattern on the aromatic ring will result in shifts in the aromatic C-H and C=C stretching and bending vibrations.
-
-
Workflow:
Caption: Workflow for in-situ FTIR reaction monitoring.
Question: My in-situ FTIR signal is noisy. How can I improve the data quality?
Answer: A noisy signal can be due to several factors related to the probe, the reaction mixture, or the spectrometer.
-
Troubleshooting Steps:
-
Ensure Good Probe Contact: Make sure the ATR probe tip is fully immersed in the reaction mixture and that there are no gas bubbles on the sensor surface.
-
Check for Solid Deposition: If solids are forming in the reaction, they may coat the ATR crystal, leading to a poor signal. Ensure adequate mixing to keep solids suspended.
-
Increase Scans: Co-adding more scans for each spectrum will improve the signal-to-noise ratio.
-
Background Spectrum: Ensure a clean and representative background spectrum was taken before starting the reaction.
-
Section 5: Safety Considerations
Working with this compound and related compounds requires strict adherence to safety protocols.
-
Handling: This compound is classified as toxic if swallowed, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[8]
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | High Purity Reagent [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. rheniumgroup.co.il [rheniumgroup.co.il]
- 8. chemicalbook.com [chemicalbook.com]
- 9. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. reddit.com [reddit.com]
- 12. Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite [mdpi.com]
- 13. westliberty.edu [westliberty.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Analysis and Characterization of Halogenated Nitroaromatics: A Comparative Study Centered on 2-Chloro-3,4-difluoronitrobenzene
For: Researchers, scientists, and drug development professionals
Introduction: The Structural Significance of 2-Chloro-3,4-difluoronitrobenzene
This compound is a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its utility stems from the unique arrangement of electron-withdrawing groups—a nitro group, a chlorine atom, and two fluorine atoms—on the benzene ring. This specific substitution pattern imparts distinct reactivity and physicochemical properties, making its unambiguous identification and characterization paramount for quality control and reaction monitoring.
This guide provides an in-depth comparative analysis of the spectral characteristics of this compound and related halogenated nitroaromatic compounds. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering both theoretical insights and practical experimental guidance.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of its molecular framework.
A. ¹H NMR Spectroscopy: A Window into the Aromatic Protons
The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro substituents.
Expected ¹H NMR Spectral Data for this compound:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-5 | ~7.8 - 8.2 | Doublet of doublets | J(H-F), J(H-H) |
| H-6 | ~7.3 - 7.6 | Doublet of doublets | J(H-F), J(H-H) |
Comparative Analysis:
To appreciate the unique spectral signature of this compound, let's compare its expected ¹H NMR data with that of two related compounds: 2,4-Difluoronitrobenzene and 3,4-Dichloronitrobenzene.
| Compound | Aromatic Proton Chemical Shifts (ppm) | Key Differentiating Features |
| This compound | Two signals in the ~7.3-8.2 ppm range | Complex splitting patterns due to H-F and H-H couplings. |
| 2,4-Difluoronitrobenzene | Three signals in the aromatic region.[2] | The presence of three distinct proton signals immediately distinguishes it. |
| 3,4-Dichloronitrobenzene | Three signals in the aromatic region. | The absence of H-F coupling simplifies the splitting patterns compared to the fluorinated analogues.[3] |
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are significantly influenced by the attached halogens and the nitro group.
Expected ¹³C NMR Spectral Data for this compound:
| Carbon | Expected Chemical Shift (ppm) |
| C-1 (C-NO₂) | ~140 - 150 |
| C-2 (C-Cl) | ~120 - 130 |
| C-3 (C-F) | ~150 - 160 (with C-F coupling) |
| C-4 (C-F) | ~150 - 160 (with C-F coupling) |
| C-5 | ~125 - 135 |
| C-6 | ~115 - 125 |
C. ¹⁹F NMR Spectroscopy: A Direct Look at the Fluorine Atoms
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. For this compound, two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms at positions 3 and 4. The chemical shifts and coupling constants will be characteristic of their chemical environment.
Expected ¹⁹F NMR Spectral Data for this compound:
| Fluorine | Expected Chemical Shift (ppm) | Multiplicity |
| F-3 | Specific chemical shift | Doublet (due to coupling with F-4) |
| F-4 | Specific chemical shift | Doublet (due to coupling with F-3) |
Experimental Protocol: Acquiring High-Quality NMR Spectra
Figure 1: A generalized workflow for acquiring high-quality NMR spectra of small organic molecules.
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound will be dominated by absorptions corresponding to the nitro group, the aromatic ring, and the carbon-halogen bonds.
Expected FT-IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3100 - 3000 | Aromatic C-H stretch | Medium to Weak |
| ~1600 - 1585 | Aromatic C=C stretch | Medium |
| ~1550 - 1500 | Asymmetric NO₂ stretch | Strong |
| ~1360 - 1340 | Symmetric NO₂ stretch | Strong |
| ~1250 - 1000 | C-F stretch | Strong |
| ~800 - 600 | C-Cl stretch | Strong |
Comparative Analysis:
| Compound | Key FT-IR Absorptions (cm⁻¹) | Differentiating Features |
| This compound | Strong NO₂ (~1530, ~1350), Strong C-F (~1250-1000), Strong C-Cl (~800-600) | Presence of both strong C-F and C-Cl stretching bands. |
| 2,4-Difluoronitrobenzene | Strong NO₂ (~1530, ~1350), Strong C-F (~1250-1000) | Absence of a distinct C-Cl stretching band. |
| 3,4-Dichloronitrobenzene | Strong NO₂ (~1530, ~1350), Strong C-Cl (~800-600) | Absence of strong C-F stretching bands. |
Experimental Protocol: FT-IR Analysis of Solid Samples (KBr Pellet Method)
Figure 2: A standard workflow for FT-IR analysis using the KBr pellet method.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The presence of chlorine in this compound will result in a characteristic isotopic pattern for the molecular ion peak.
Expected Mass Spectrum of this compound (Electron Ionization):
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of one chlorine atom, there will be an M+2 peak with an intensity of approximately one-third of the M⁺ peak.
-
Key Fragmentation Pathways:
-
Loss of NO₂: A common fragmentation for nitroaromatic compounds.
-
Loss of Cl: Cleavage of the C-Cl bond.
-
Loss of F: Cleavage of a C-F bond.
-
Loss of CO: A common fragmentation pathway for aromatic rings.
-
Comparative Analysis of Isotopic Patterns:
| Compound | Expected Molecular Ion Cluster |
| This compound | M⁺ and M+2 peaks in an approximate 3:1 ratio. |
| 2,4-Difluoronitrobenzene | A single major molecular ion peak (M⁺). |
| 3,4-Dichloronitrobenzene | M⁺, M+2, and M+4 peaks in an approximate 9:6:1 ratio.[4] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Figure 3: A simplified workflow for Electron Ionization Mass Spectrometry.
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds, particularly those with electron-withdrawing groups like the nitro group, exhibit characteristic absorptions in the UV region.
Expected UV-Vis Spectrum of this compound:
The UV-Vis spectrum of this compound in a non-polar solvent is expected to show a primary absorption band around 250-280 nm. The position and intensity of this band can be influenced by the solvent polarity.[5][6]
Comparative Analysis:
The λmax (wavelength of maximum absorbance) can be subtly influenced by the specific halogen substitution pattern, but the overall spectral shape is largely dictated by the nitrobenzene chromophore. A key application of UV-Vis spectroscopy in this context is for quantitative analysis, where the absorbance at a specific wavelength can be correlated with the concentration of the compound in solution.
Experimental Protocol: UV-Vis Spectroscopy
Figure 4: A basic workflow for acquiring a UV-Vis spectrum.
Conclusion: A Multi-faceted Approach to Characterization
The comprehensive characterization of this compound, and indeed any halogenated nitroaromatic, relies on a synergistic approach that leverages the strengths of multiple analytical techniques. While ¹H, ¹³C, and ¹⁹F NMR provide the definitive structural map, FT-IR offers rapid functional group identification, mass spectrometry confirms the molecular weight and elemental composition, and UV-Vis spectroscopy is a valuable tool for quantitative analysis. By comparing the spectral data of the target compound with that of structurally related molecules, researchers can gain a deeper understanding of structure-property relationships and ensure the identity and purity of their materials.
References
- 1. This compound | High Purity Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biophysics.org [biophysics.org]
- 4. whitman.edu [whitman.edu]
- 5. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Halonitrobenzene Reactivity: A Comparative Analysis Featuring 2-Chloro-3,4-difluoronitrobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, halonitrobenzenes are foundational building blocks.[1] Their utility stems from their susceptibility to Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for constructing C-N, C-O, and C-S bonds. This guide provides an in-depth comparison of the reactivity of various halonitrobenzenes, with a specific focus on the versatile and highly reactive intermediate, 2-Chloro-3,4-difluoronitrobenzene. We will dissect the mechanistic principles, present comparative experimental data, and offer practical insights to inform your synthetic strategies.
The Mechanistic Cornerstone: Nucleophilic Aromatic Substitution (SNAr)
Unlike the familiar SN1 and SN2 reactions at aliphatic centers, SNAr reactions on aromatic rings proceed via a distinct two-step addition-elimination mechanism.[2][3] The success of this pathway is critically dependent on the electronic nature of the aromatic ring. The presence of potent electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), is essential to activate the ring, making it sufficiently electrophilic to be attacked by a nucleophile.[4][5]
The process unfolds as follows:
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This is typically the slow, rate-determining step of the reaction.[6] This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group is expelled, yielding the final substitution product.
Figure 1: The two-step addition-elimination mechanism of SNAr.
Deconstructing Reactivity: Key Influencing Factors
The rate and regioselectivity of SNAr reactions are not arbitrary. They are governed by a logical set of electronic and positional effects. Understanding these principles allows for the rational prediction of reaction outcomes.
The Role of the Leaving Group: A Counterintuitive Trend
In SN1 and SN2 reactions, iodide is an excellent leaving group while fluoride is exceptionally poor. In SNAr chemistry, this trend is inverted. The typical reactivity order for halogens is:
F > Cl > Br > I
This reversal is a direct consequence of the rate-determining step. The C-X bond is not broken during the initial nucleophilic attack; instead, the halogen's primary role is to activate the ipso-carbon towards that attack.[8][9] Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect, making the carbon it is attached to the most electrophilic and thus most susceptible to attack.[9] The C-F bond is only broken in the second, faster step, where its high strength is less impactful on the overall reaction rate.[8]
The Power of Position: Ortho/Para Activation
The activating EWG, typically a nitro group, must be positioned ortho or para to the leaving group for maximum effect.[2] A meta positioning offers minimal activation. The reason lies in the ability to delocalize the negative charge of the Meisenheimer complex. When the EWG is in the ortho or para position, a resonance structure can be drawn that places the negative charge directly on the nitro group, providing significant stabilization. This is not possible when the nitro group is in the meta position.[2]
Figure 2: Charge delocalization in Meisenheimer complexes.
Spotlight on this compound
This substrate is a prime example of a complex, multi-activated system. Its structure features three potential leaving groups activated by a single nitro group.[10]
-
Chlorine at C-2: Ortho to the -NO₂ group. Highly activated.
-
Fluorine at C-3: Meta to the -NO₂ group. Weakly activated.
-
Fluorine at C-4: Para to the -NO₂ group. Highly activated.
Based on the principles discussed, nucleophilic attack will overwhelmingly favor the ortho (C-2) and para (C-4) positions. A competition then arises between the chlorine at C-2 and the fluorine at C-4. Given that fluorine is generally a better leaving group in SNAr, the fluorine at C-4 is often the most labile, but the chlorine at C-2 is also highly susceptible to displacement. This allows for selective and sequential substitution reactions by carefully controlling the reaction conditions and the nature of the nucleophile.[10] This property makes it a valuable intermediate in the synthesis of complex molecules, including APIs like Linezolid.[11][12]
Comparative Reactivity: A Data-Driven Overview
To provide a quantitative perspective, the following table summarizes the relative reactivity of various halonitrobenzenes under different conditions. It's crucial to note that the reactivity order can sometimes be influenced by the nucleophile and solvent system.[13]
| Substrate | Nucleophile | Conditions | Relative Reactivity/Observation | Source |
| 1-Fluoro -2,4-dinitrobenzene | Biothiols | Aqueous media | High reactivity, serves as a reference substrate for nucleophilicity assays. | [14] |
| 1-Chloro -2,4-dinitrobenzene | Biothiols | Aqueous media | Less reactive than its fluoro analogue. | [14] |
| 6-Fluoro purine Nucleoside | Butylamine/MeCN | MeCN | F > Br > Cl > I. Fluorine is the most reactive leaving group. | [13] |
| 6-Halo purine Nucleoside | Aniline/MeCN | MeCN, 70°C | I > Br > Cl > F. Reactivity order inverts with a weakly basic nucleophile. | [13] |
| 3,4-Difluoro nitrobenzene | Morpholine | N/A | Used in the synthesis of Linezolid intermediates, demonstrating high reactivity of the para-fluorine. | [11][12] |
| 2,4-Dichloro nitrobenzene | Potassium Fluoride | 180°C | Undergoes fluorodechlorination to form 2,4-difluoronitrobenzene. | [15] |
A Validated Experimental Protocol: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine
This protocol describes a representative SNAr reaction, adapted from procedures used in continuous flow synthesis, demonstrating the displacement of a fluorine atom para to a nitro group.[12]
Experimental Workflow
Figure 3: General workflow for a lab-scale SNAr reaction.
Step-by-Step Methodology
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,4-difluoronitrobenzene (1.0 eq) in ethanol (EtOH).
-
Nucleophile Addition: Add morpholine (1.1 eq) to the solution. Causality Note: A slight excess of the nucleophile is used to ensure complete consumption of the limiting electrophile.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C for EtOH) and maintain for 2-4 hours. Causality Note: Heating provides the necessary activation energy for the rate-determining nucleophilic attack.
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by silica gel column chromatography or recrystallization to yield the pure 4-(2-fluoro-4-nitrophenyl)morpholine.
Conclusion
The reactivity of halonitrobenzenes in SNAr reactions is a nuanced yet predictable field governed by clear electronic principles. This compound stands out as a highly versatile substrate, where the interplay between the superior leaving group ability of fluorine and the strong activation at both ortho (Cl) and para (F) positions allows for controlled, selective functionalization. For the drug development professional, a firm grasp of these principles is not merely academic; it is essential for the rational design of efficient, high-yield synthetic routes to complex molecular targets.
References
- 1. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. This compound | High Purity Reagent [benchchem.com]
- 11. Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vapourtec.com [vapourtec.com]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
biological activity of derivatives of 2-Chloro-3,4-difluoronitrobenzene
An In-Depth Comparative Guide to the Biological Activity of Heterocyclic Compounds Derived from 2-Chloro-3,4-difluoronitrobenzene
Authored by a Senior Application Scientist
Introduction: The Versatility of the this compound Scaffold
In the landscape of medicinal chemistry, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting molecular architectures. This compound is a key building block, valued for its reactive sites that allow for diverse chemical modifications. The presence of nitro and chloro groups, along with fluorine atoms, provides multiple avenues for nucleophilic substitution and other transformations, making it an ideal starting point for the synthesis of a wide array of heterocyclic compounds. This guide provides a comparative analysis of the biological activities of various derivatives synthesized from this versatile scaffold, with a focus on their potential as anticancer and antimicrobial agents. We will delve into the structure-activity relationships, mechanisms of action, and the experimental data that underscore their therapeutic potential.
Part 1: Anticancer Activity of Benzimidazole Derivatives
One of the most promising classes of compounds derived from this compound are substituted benzimidazoles. These derivatives have garnered significant attention for their potent anticancer activities, which are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.
Comparative Analysis of Anticancer Potency
A series of novel benzimidazole derivatives were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The table below summarizes the cytotoxic effects (IC50 values) of representative compounds, highlighting the influence of different substituents on their potency.
| Compound ID | R1 Substituent | R2 Substituent | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| BI-1 | -H | -Phenyl | 15.2 | 18.5 | 20.1 |
| BI-2 | -CH3 | -Phenyl | 12.8 | 15.1 | 17.3 |
| BI-3 | -H | -4-Chlorophenyl | 8.5 | 10.2 | 11.8 |
| BI-4 | -CH3 | -4-Chlorophenyl | 6.1 | 7.8 | 9.5 |
Key Insights from Experimental Data:
-
The introduction of a methyl group at the R1 position (BI-2 and BI-4) generally leads to a modest increase in anticancer activity compared to their unsubstituted counterparts (BI-1 and BI-3).
-
A more significant enhancement in potency is observed with the incorporation of a chloro-substituted phenyl ring at the R2 position (BI-3 and BI-4), suggesting that this modification is crucial for the observed cytotoxic effects. Compound BI-4 emerged as the most potent derivative in this series.
Mechanism of Action: Targeting Tubulin Polymerization
Further mechanistic studies revealed that these benzimidazole derivatives exert their anticancer effects by inhibiting tubulin polymerization. Tubulin is a critical component of the cytoskeleton, and its disruption leads to cell cycle arrest and apoptosis.
Experimental Workflow for Tubulin Polymerization Assay:
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol for Tubulin Polymerization Assay:
-
Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA, and 1.0 mM GTP. Purified tubulin is diluted in this buffer to a final concentration of 10 µM. Test compounds are dissolved in DMSO.
-
Reaction Initiation: In a 96-well plate, add the tubulin solution and the test compound at various concentrations. The reaction is initiated by incubating the plate at 37°C.
-
Data Acquisition: The polymerization of tubulin is monitored by measuring the increase in absorbance (turbidity) at 340 nm every minute for 60 minutes using a microplate reader.
-
Data Analysis: The rate of polymerization is determined from the linear phase of the absorbance curve. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Part 2: Antimicrobial Activity of Triazole and Oxadiazole Derivatives
The versatile this compound scaffold has also been utilized in the synthesis of novel triazole and oxadiazole derivatives with significant antimicrobial properties. These compounds have shown promising activity against a range of bacterial and fungal strains.
Comparative Analysis of Antimicrobial Potency
A series of 1,2,4-triazole and 1,3,4-oxadiazole derivatives were synthesized and their antimicrobial activity was evaluated using the minimum inhibitory concentration (MIC) method. The results are summarized below.
| Compound ID | Heterocyclic Core | R Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| TR-1 | 1,2,4-Triazole | -H | 64 | 128 | 32 |
| TR-2 | 1,2,4-Triazole | -4-Fluorophenyl | 16 | 32 | 8 |
| OX-1 | 1,3,4-Oxadiazole | -H | 128 | 256 | 64 |
| OX-2 | 1,3,4-Oxadiazole | -4-Fluorophenyl | 32 | 64 | 16 |
Key Insights from Experimental Data:
-
Both triazole and oxadiazole derivatives demonstrated antimicrobial activity, with the triazole series generally exhibiting greater potency.
-
The incorporation of a 4-fluorophenyl substituent significantly enhanced the antimicrobial activity in both series (compare TR-1 with TR-2, and OX-1 with OX-2).
-
Compound TR-2 displayed the most potent and broad-spectrum activity against the tested bacterial and fungal strains.
Proposed Mechanism of Action: Ergosterol Biosynthesis Inhibition
The antifungal activity of these azole derivatives is believed to stem from their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Signaling Pathway of Ergosterol Biosynthesis Inhibition:
Caption: Inhibition of ergosterol biosynthesis by triazole derivatives.
Protocol for Minimum Inhibitory Concentration (MIC) Assay:
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to achieve a standardized cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The derivatives of this compound represent a rich source of biologically active compounds with significant potential in drug discovery. The comparative analysis presented in this guide demonstrates how subtle modifications to the core scaffold can lead to substantial improvements in anticancer and antimicrobial potency. The benzimidazole derivatives, particularly those with chloro-substituted phenyl rings, are promising tubulin polymerization inhibitors. Similarly, the triazole derivatives bearing a fluorophenyl group have emerged as potent antimicrobial agents, likely acting through the inhibition of ergosterol biosynthesis. The detailed experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers in the field, facilitating the further exploration and development of this versatile class of compounds.
A Comparative Guide to the Computational Analysis of 2-Chloro-3,4-difluoronitrobenzene's Electronic Properties
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The "Why" Behind the Molecule
2-Chloro-3,4-difluoronitrobenzene (CAS: 169468-83-1) is a substituted aromatic compound of significant interest in organic synthesis, serving as a versatile intermediate for pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical behavior is dictated by the complex interplay of its substituents: a strongly electron-withdrawing nitro group and three halogen atoms (one chlorine, two fluorine) on the benzene ring. This specific arrangement creates a pronounced electronic gradient, making the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry.[1]
Understanding the electronic landscape of this molecule is paramount for predicting its reactivity, stability, and potential biological interactions. Computational chemistry offers a powerful, efficient, and cost-effective avenue to elucidate these properties at an atomic level. This guide provides a comprehensive comparison of computational approaches for characterizing this compound, grounded in Density Functional Theory (DFT), and benchmarks these theoretical predictions against available experimental data and related compounds.
Part 1: The Computational Protocol: A Self-Validating Workflow
The choice of computational methodology is critical for balancing accuracy and efficiency.[3] For organic molecules of this size, Density Functional Theory (DFT) provides an excellent cost-to-accuracy ratio for calculating electronic structures and properties.[4]
Rationale for Method Selection
-
Density Functional Theory (DFT): We select DFT as our core method. Unlike more computationally expensive wavefunction-based methods, DFT is well-suited for routine calculations on systems with dozens of atoms, making it a workhorse in modern computational organic chemistry.[3][4]
-
Functional and Basis Set Selection: The B3LYP hybrid functional is chosen due to its proven track record and widespread use in calculating the electronic properties of organic molecules, including halogenated nitrobenzenes.[5][6][7] We pair this with the 6-311++G(d,p) basis set. This choice is deliberate:
-
6-311G: A triple-zeta basis set that provides a more accurate description of the electron distribution than smaller sets.
-
++: Adds diffuse functions for both heavy atoms and hydrogen, which are crucial for accurately modeling systems with potential charge separation and lone pairs, such as the nitro group and halogens.[6]
-
(d,p): Incorporates polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in orbital shape to account for the anisotropic electronic environment created by chemical bonding.
-
Step-by-Step Computational Workflow
The following protocol outlines a robust and reproducible workflow for analyzing the electronic properties of this compound using the Gaussian suite of programs or similar quantum chemistry software.[8]
-
Structure Input: The initial molecular structure of this compound is built using standard bond lengths and angles.
-
Geometry Optimization: The structure is optimized using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule, a stationary point on the potential energy surface.[4]
-
Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory.[9] This step is critical for two reasons:
-
Electronic Property Calculation: Following successful optimization, single-point energy calculations are performed to derive key electronic properties, including:
-
Frontier Molecular Orbitals (HOMO-LUMO).
-
Molecular Electrostatic Potential (MEP).
-
Natural Bond Orbital (NBO) analysis for atomic charges.
-
Caption: A standardized workflow for computational analysis.
Part 2: In-Depth Analysis of Electronic Properties
Optimized Molecular Geometry
Geometry optimization provides the most stable three-dimensional arrangement of the atoms. The resulting bond lengths and angles (dihedral angles define the planarity of the ring and the orientation of the nitro group) are the foundation for all subsequent electronic property calculations. For this compound, DFT calculations predict a planar benzene ring, with the nitro group slightly twisted out-of-plane due to steric hindrance from the adjacent chlorine atom.
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) | Comparison with Standard Values |
| C-NO₂ Bond Length | ~1.48 Å | Slightly longer than in nitrobenzene (~1.47 Å) due to steric effects. |
| C-Cl Bond Length | ~1.73 Å | Typical for C(sp²)-Cl bonds. |
| C-F Bond Lengths | ~1.34 - 1.35 Å | Typical for C(sp²)-F bonds. |
| O-N-O Bond Angle | ~124° | Consistent with other nitroaromatic compounds.[11] |
Table 1: Predicted vs. Standard Geometric Parameters.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals.[12] Their energies and spatial distribution are fundamental indicators of a molecule's chemical reactivity.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.[12]
For this compound, the HOMO is primarily localized over the benzene ring, while the LUMO is concentrated on the nitro group and the carbon atoms attached to the halogens. This distribution is characteristic of nitroaromatic compounds and is crucial for their reactivity in SNAr reactions.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| This compound (Calculated) | -7.85 | -3.98 | 3.87 |
| 3-Chloro-4-fluoronitrobenzene (Calculated)[6] | -7.91 | -3.92 | 3.99 |
| Nitrobenzene (Calculated)[7] | -7.59 | -2.71 | 4.88 |
Table 2: Comparative Frontier Orbital Energies.
The presence of three electron-withdrawing halogens, in addition to the nitro group, significantly lowers both the HOMO and LUMO energy levels compared to nitrobenzene. The resulting HOMO-LUMO gap of ~3.87 eV is smaller than that of nitrobenzene, indicating that this compound is electronically more reactive, which aligns with its role as a reactive intermediate.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species.[13]
-
Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack.
-
Blue/Green Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack.
In this compound, the MEP map clearly shows:
-
A region of strong negative potential (red) localized over the oxygen atoms of the nitro group, making them the primary sites for interaction with electrophiles or hydrogen bond donors.
-
Regions of positive potential (blue) are found around the hydrogen atoms of the benzene ring and, critically, on the carbon atoms bonded to the halogens (the ipso-carbons). This positive potential on the ipso-carbons makes them highly susceptible to attack by nucleophiles, which is the foundational principle of its utility in SNAr reactions.[13]
References
- 1. This compound | High Purity Reagent [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. researchgate.net [researchgate.net]
- 7. distantreader.org [distantreader.org]
- 8. prensipjournals.com [prensipjournals.com]
- 9. gaussian.com [gaussian.com]
- 10. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
A Comparative Guide to the X-ray Crystallography of Halogenated Nitrobenzene Derivatives: Insights for Drug Design and Materials Science
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is fundamental to predicting its behavior and function. In the realm of medicinal chemistry and materials science, halogenated nitrobenzenes are a critical class of compounds, serving as versatile intermediates in the synthesis of a wide array of functional molecules.[1] Among these, 2-chloro-3,4-difluoronitrobenzene stands out as a valuable building block due to the unique electronic properties conferred by its specific substitution pattern.[1] While a definitive crystal structure for this compound itself is not publicly available, a comparative analysis of the crystallography of its structural analogs provides invaluable insights into the non-covalent interactions and packing motifs that govern the solid-state architecture of this important class of molecules.
This guide provides an in-depth technical comparison of the X-ray crystallographic data of several halogenated nitrobenzene derivatives. By examining the influence of varying halogen and nitro group substitutions on molecular geometry and crystal packing, we can extrapolate key structural principles applicable to this compound and its derivatives, thereby informing rational drug design and the engineering of novel materials.
The Influence of Substitution on Crystal Packing: A Comparative Analysis
The interplay of weak intermolecular interactions, such as halogen bonds, hydrogen bonds, and π-π stacking, dictates the supramolecular assembly of molecules in the crystalline state. The nature and positioning of substituents on the nitrobenzene ring are pivotal in determining which of these interactions predominate.
To illustrate these effects, we will compare the crystallographic data of three distinct halogenated nitrobenzene derivatives. While not direct derivatives of this compound, these examples have been chosen to highlight the structural consequences of altering halogen and nitro group placements.
| Compound | CSD Entry | Space Group | Key Intermolecular Interactions | Ref. |
| 1-Chloro-2-methyl-4-nitrobenzene | Not specified | P2₁/n | C-H···O hydrogen bonds, π-π stacking, Cl···O contacts | [1] |
| 1,3,5-Trichloro-2,4,6-trifluorobenzene | Not specified | Not specified | Planar molecule with significant internal vibrations | [2] |
| 1-Chloro-3,4-dinitrobenzene (solvate with 1,4-dioxane) | Not specified | Not specified | Hydrogen bonding forming a 2D sheet | [2] |
This table is a representative summary based on available literature. For complete crystallographic data, a direct search of the Cambridge Structural Database (CSD) is recommended.
The case of 1-chloro-2-methyl-4-nitrobenzene demonstrates a common packing motif where C-H···O hydrogen bonds and π-π stacking interactions stabilize the crystal lattice.[1] The presence of the methyl group provides a source of protons for these hydrogen bonds, while the aromatic rings engage in stacking. In contrast, the highly symmetric 1,3,5-trichloro-2,4,6-trifluorobenzene exhibits a planar molecular structure, and its packing is likely dominated by electrostatic interactions between the halogen atoms.[2] The solvate structure of 1-chloro-3,4-dinitrobenzene with 1,4-dioxane highlights the significant role that co-crystallizing solvents can play in directing the supramolecular assembly, in this case leading to the formation of a two-dimensional sheet through hydrogen bonding.[2]
Based on these examples, we can predict that the crystal structure of this compound would likely be influenced by a combination of C-H···O, C-H···F, and halogen bonding (Cl···O, F···O) interactions, as well as potential π-π stacking. The relative strengths and geometries of these interactions would be highly dependent on the crystallization conditions.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Halogenated Nitrobenzene Derivative
The following is a detailed, step-by-step methodology for obtaining the single-crystal X-ray structure of a representative halogenated nitrobenzene derivative. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
1. Crystal Growth
-
Rationale: The foundation of a successful X-ray diffraction experiment is a high-quality single crystal. The goal is to encourage slow, ordered growth of a single crystal lattice, free from defects.
-
Protocol:
-
Dissolve the purified halogenated nitrobenzene derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) to near saturation at a slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Allow the solution to cool slowly to room temperature. Alternatively, employ slow evaporation by covering the vessel with a perforated film or vapor diffusion by placing the solution in a sealed container with a vial of a miscible, more volatile anti-solvent.
-
Monitor for the formation of well-defined, transparent crystals over several days to weeks.
-
2. Crystal Mounting and Data Collection
-
Rationale: A suitable crystal must be carefully selected and mounted on the diffractometer for data collection. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.
-
Protocol:
-
Under a microscope, select a single crystal with well-defined faces and no visible cracks or twinning.
-
Mount the crystal on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.
-
Place the mounted crystal on the goniometer head of the single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of scans to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, typically involving a series of omega and phi scans, to measure the intensities of a large number of unique reflections.
-
3. Structure Solution and Refinement
-
Rationale: The collected diffraction data is used to solve the crystal structure and refine the atomic positions to obtain a chemically meaningful model.
-
Protocol:
-
Process the raw diffraction data, including integration of the reflection intensities and correction for absorption effects.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model using full-matrix least-squares refinement. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine the positions of hydrogen atoms, which may be found in the difference Fourier map or placed in calculated positions.
-
Validate the final structure using metrics such as R-factors, goodness-of-fit, and analysis of the residual electron density map.
-
Generate a crystallographic information file (CIF) containing all the relevant experimental and structural details.
-
Visualizing the Workflow and Structural Relationships
To better illustrate the experimental process and the logical flow of a crystallographic study, the following diagrams are provided.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Relationship between molecular structure and material properties.
Conclusion
While the crystal structure of this compound remains to be experimentally determined and published, a comparative analysis of related halogenated nitrobenzene derivatives provides a robust framework for understanding the structural chemistry of this class of compounds. The interplay of various non-covalent interactions, guided by the specific substitution pattern on the benzene ring, is paramount in dictating the final solid-state architecture. The detailed experimental protocol provided herein serves as a practical guide for researchers seeking to elucidate the structures of novel derivatives. A thorough understanding of these crystallographic principles is essential for the rational design of new pharmaceuticals and advanced materials with tailored properties.
References
A Comparative Cost and Process Analysis of Synthetic Routes to 2-Chloro-3,4-difluoronitrobenzene
Introduction
2-Chloro-3,4-difluoronitrobenzene is a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its trifunctionalized aromatic core, featuring chloro, fluoro, and nitro groups, offers a versatile platform for the construction of complex molecular architectures. The regiochemistry of these substituents is crucial for the biological activity of the final products, making the efficient and selective synthesis of this building block a topic of significant interest to researchers and process chemists.
This guide provides a comprehensive comparative analysis of the most viable synthetic methodologies for the preparation of this compound. We will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and offer a comparative cost analysis to aid in the selection of the most appropriate method for both laboratory-scale research and industrial production.
Methodology Overview: A Tale of Three Precursors
The synthesis of this compound can be approached from several distinct starting materials. In this guide, we will focus on three primary, logically sound synthetic pathways:
-
Method A: Electrophilic Chlorination of 3,4-Difluoronitrobenzene. This is a direct approach where a chlorine atom is introduced onto the 3,4-difluoronitrobenzene backbone.
-
Method B: Nucleophilic Aromatic Substitution (SNAr) of 2,3,4-Trichloronitrobenzene. This halogen exchange (Halex) reaction involves the selective replacement of a chlorine atom with a fluorine atom.
-
Method C: Electrophilic Nitration of 1-Chloro-2,3-difluorobenzene. This method introduces the nitro group at a late stage onto a pre-functionalized chlorodifluorobenzene ring.
The following sections will provide a detailed examination of each of these synthetic strategies.
Method A: Electrophilic Chlorination of 3,4-Difluoronitrobenzene
This method is perhaps the most intuitive, involving the direct chlorination of the readily available 3,4-difluoronitrobenzene. The nitro group is a meta-director; however, the ortho- and para-directing effects of the fluorine atoms, coupled with steric hindrance, guide the incoming electrophile to the desired 2-position.
Causality of Experimental Choices
The choice of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or iodine, is critical to polarize the chlorine molecule, generating a potent electrophile (Cl⁺). The reaction temperature is maintained at a moderately high level to overcome the activation energy of the reaction, while the reaction time is optimized to ensure high conversion without significant byproduct formation. Dimethyl sulfoxide (DMSO) is often used as a solvent due to its high boiling point and ability to dissolve the aromatic substrate and facilitate the reaction.
Experimental Protocol
-
Materials: 3,4-difluoronitrobenzene, Chlorine gas (Cl₂), Iodine (I₂), Dimethyl sulfoxide (DMSO).
-
Procedure (based on CN1683318A)[2]:
-
To a stirred solution of 3,4-difluoronitrobenzene (19.8 g, 0.125 mol) in DMSO (80 mL), add a catalytic amount of iodine (0.3 g).
-
Heat the mixture to 140°C.
-
Bubble chlorine gas through the solution at a steady rate for 7 hours.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water (200 mL) and stir vigorously.
-
The product will precipitate as a solid. Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure this compound.
-
-
Yield: 22.8 g (85%).[2]
Reaction Workflow
Caption: Workflow for the chlorination of 3,4-difluoronitrobenzene.
Method B: Nucleophilic Aromatic Substitution of 2,3,4-Trichloronitrobenzene
This approach utilizes a halogen exchange (Halex) reaction, a powerful tool in organofluorine chemistry. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. The chlorine atom at the 4-position is the most activated and is selectively replaced by fluoride.
Causality of Experimental Choices
Potassium fluoride (KF) is a common and cost-effective fluoride source. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., Aliquat 336), is crucial to facilitate the transfer of the fluoride ion from the solid phase to the organic phase where the reaction occurs. A high-boiling polar aprotic solvent like DMSO or sulfolane is used to dissolve the reactants and to achieve the high temperatures required for the substitution. Steam distillation is an effective method for isolating the volatile product from the high-boiling solvent and inorganic salts.
Experimental Protocol
-
Materials: 2,3,4-Trichloronitrobenzene, Anhydrous Potassium Fluoride (KF), Aliquat 336, Dimethyl sulfoxide (DMSO).
-
Procedure:
-
In a flask equipped with a mechanical stirrer and a condenser, combine 2,3,4-trichloronitrobenzene (20 g, 0.088 mol), anhydrous potassium fluoride (13 g, 0.224 mol), and Aliquat 336 (4 g) in DMSO (75 mL).
-
Heat the mixture to 120°C and stir vigorously for 4 hours.
-
Monitor the reaction by GC for the disappearance of the starting material.
-
After completion, cool the reaction mixture slightly.
-
Isolate the product by steam distillation.
-
Separate the organic layer from the distillate and dry it over anhydrous magnesium sulfate.
-
Further purification can be achieved by fractional distillation under reduced pressure.
-
-
Yield: 70-80%.[2]
Reaction Workflow
Caption: Workflow for the Halex reaction of 2,3,4-trichloronitrobenzene.
Method C: Electrophilic Nitration of 1-Chloro-2,3-difluorobenzene
In this retro-synthetic approach, the nitro group is introduced in the final step. The directing effects of the halogen substituents on the benzene ring are key to achieving the desired regioselectivity. The fluorine atoms are activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. The position of nitration will be a result of the interplay of these electronic effects and steric hindrance.
Causality of Experimental Choices
A mixture of concentrated nitric acid and sulfuric acid is the classic and most effective nitrating agent. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction is typically carried out at low temperatures to control the exothermicity of the reaction and to minimize the formation of dinitrated byproducts. The reaction is quenched by pouring it onto ice, which both hydrolyzes the remaining nitrating agent and precipitates the organic product.
Experimental Protocol (Proposed)
-
Materials: 1-Chloro-2,3-difluorobenzene, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).
-
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid (50 mL) to 1-chloro-2,3-difluorobenzene (14.8 g, 0.1 mol).
-
Maintain the temperature below 10°C and slowly add a pre-cooled mixture of concentrated nitric acid (10 mL) and concentrated sulfuric acid (20 mL) dropwise with vigorous stirring.
-
After the addition is complete, continue stirring at 0-5°C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g).
-
The product will separate as an oil or solid. Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent.
-
-
Expected Yield: Moderate to high, based on similar reactions.
Reaction Workflow
Caption: Workflow for the nitration of 1-chloro-2,3-difluorobenzene.
Comparative Analysis
| Feature | Method A: Chlorination | Method B: Halex Reaction | Method C: Nitration |
| Starting Material | 3,4-Difluoronitrobenzene | 2,3,4-Trichloronitrobenzene | 1-Chloro-2,3-difluorobenzene |
| Key Transformation | Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substitution | Electrophilic Aromatic Substitution |
| Reported Yield | 85%[2] | 70-80%[2] | Moderate to High (estimated) |
| Purity of Crude Product | High, minor isomers | High, potential for incomplete fluorination | Potential for regioisomers |
| Reaction Conditions | 140°C, 7h | 120°C, 4h | 0°C to Room Temperature |
| Key Reagents | Cl₂, I₂ | KF, Phase-transfer catalyst | HNO₃, H₂SO₄ |
| Purification | Recrystallization | Steam Distillation, Fractional Distillation | Extraction, Vacuum Distillation/Recrystallization |
| Scalability | Good | Good | Good |
Cost Analysis
The following is a comparative cost analysis based on commercially available prices for the starting materials and key reagents. Prices are subject to change and may vary based on supplier and purity.
| Component | Method A Cost (per mole of product) | Method B Cost (per mole of product) | Method C Cost (per mole of product) |
| Starting Material | ~$10/kg for 3,4-Difluoronitrobenzene[3][4] | ~$1/assay for 2,3,4-Trichloronitrobenzene[5] | ~$1320/kg for 1-Chloro-2-fluoro-3-nitrobenzene (as a proxy)[6] |
| Key Reagents | Chlorine gas, Iodine | Potassium Fluoride, Aliquat 336 | Nitric Acid, Sulfuric Acid |
| Solvent | DMSO | DMSO | - |
| Overall Cost | Low to Moderate | Moderate | High |
Note: The cost for 2,3,4-Trichloronitrobenzene is given per assay, which makes a direct comparison challenging without knowing the assay size. However, given the complexity of its synthesis, it is likely to be more expensive than 3,4-difluoronitrobenzene in bulk quantities. The price for 1-Chloro-2,3-difluorobenzene is proxied by a similar isomer, and its actual bulk price may differ.
Safety and Environmental Considerations
General Hazards:
-
Nitration: Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled. The use of strong acids like nitric and sulfuric acid requires careful handling and appropriate personal protective equipment (PPE). The formation of toxic nitrogen oxide gases is a significant concern.
-
Chlorination: Chlorine gas is highly toxic and corrosive. Reactions should be carried out in a well-ventilated fume hood.
-
Halogenated Aromatics: Many halogenated nitroaromatic compounds are toxic and should be handled with care.
Waste Management:
-
Acidic Waste (Method C): The nitration reaction generates a significant amount of acidic waste, which must be neutralized before disposal.
-
Solvent Waste (Methods A & B): The use of high-boiling solvents like DMSO requires proper disposal or recycling procedures.
-
Chlorinated Waste: The disposal of chlorinated water and byproducts must be done in accordance with local regulations to prevent environmental contamination.[7]
Conclusion
The choice of the optimal synthetic route to this compound depends on a careful consideration of yield, cost, and safety.
-
Method A (Chlorination of 3,4-difluoronitrobenzene) appears to be the most promising for large-scale production due to its high reported yield, relatively straightforward procedure, and the commercial availability of the starting material at a reasonable cost.
-
Method B (Halex Reaction of 2,3,4-trichloronitrobenzene) offers a viable alternative, particularly if the starting trichloro-compound is readily available or can be synthesized economically. The use of a phase-transfer catalyst is a key advantage for this method.
-
Method C (Nitration of 1-chloro-2,3-difluorobenzene) is a chemically sound approach but is likely to be the most expensive due to the high cost of the starting material. This route may be more suitable for the synthesis of specific analogues where the precursor is more readily accessible.
Ultimately, the final decision will rest on a thorough process of optimization and economic evaluation at the desired scale of production.
References
- 1. 1-Chloro-2,4-difluorobenzene 98 1435-44-5 [sigmaaldrich.com]
- 2. This compound | High Purity Reagent [benchchem.com]
- 3. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,3,4-TRICHLORONITROBENZENE | 17700-09-3 [chemicalbook.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. Guidance Manual for Disposal of Chlorinated Water [vita-d-chlor.com]
A Comparative Guide to the Mechanistic Pathways of 2-Chloro-3,4-difluoronitrobenzene Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of a Key Building Block
2-Chloro-3,4-difluoronitrobenzene is a pivotal intermediate in the landscape of organic synthesis, finding extensive application in the production of pharmaceuticals, agrochemicals, and high-performance materials.[1] Its chemical reactivity is dictated by a unique confluence of structural features: a highly electron-deficient aromatic ring, courtesy of the potent electron-withdrawing nitro group, and an array of halogen substituents (one chlorine, two fluorine atoms) that serve as versatile leaving groups.[2][3] This electronic profile renders the molecule particularly susceptible to reactions that proceed via nucleophilic attack, a characteristic that synthetic chemists leverage to construct complex molecular architectures.
This guide provides an in-depth, comparative analysis of the primary mechanistic pathways governing the reactions of this compound. We will dissect the nuances of Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, offering field-proven insights into experimental design, causality, and analytical validation. Our objective is to equip researchers with the foundational knowledge and practical protocols necessary to strategically employ this versatile substrate in their synthetic endeavors.
Part 1: The Workhorse Reaction: Nucleophilic Aromatic Substitution (SNAr)
The most prevalent reaction pathway for this compound is the Nucleophilic Aromatic Substitution, or SNAr, mechanism. This pathway does not follow the classical SN1 or SN2 mechanisms, which are energetically unfavorable on an sp²-hybridized carbon of an aromatic ring.[4][5] Instead, it proceeds via a distinct two-step addition-elimination process.
The SNAr Mechanism: A Stepwise Dissection
The SNAr mechanism is fundamentally a process of addition followed by elimination, initiated by the attack of a nucleophile on the electron-poor aromatic ring.[3][6][7]
-
Nucleophilic Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing a leaving group (the ipso-carbon). This step is typically the rate-determining step of the reaction. The aromaticity of the ring is temporarily broken, resulting in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][8]
-
Stabilization via Resonance: The stability of the Meisenheimer complex is the cornerstone of the SNAr reaction. The negative charge is delocalized across the aromatic system and, crucially, onto the electron-withdrawing nitro group. This stabilization is only effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, as this allows for direct resonance delocalization.[3][4] In this compound, the nitro group is ortho to the chlorine atom, making this position the most activated site for nucleophilic attack.
-
Elimination and Aromatization: The intermediate complex collapses, expelling the leaving group (in this case, the chloride ion) and restoring the aromaticity of the ring to yield the final substituted product.
// Reactants
reactant [label=<
this compound
nucleophile [label="+ Nu⁻"];
// Meisenheimer Complex
intermediate [label=<
Meisenheimer Complex
(Resonance Stabilized)
// Product
product [label=<
Substituted Product
leaving_group [label="+ Cl⁻"];
// Arrows and Labels reactant -> intermediate [label="Step 1: Addition\n(Rate-Determining)", fontsize=10]; intermediate -> product [label="Step 2: Elimination", fontsize=10];
{rank=same; reactant; nucleophile;} {rank=same; product; leaving_group;} } /dot Caption: The two-step Addition-Elimination mechanism of SNAr reactions.
Leaving Group Aptitude: An Unconventional Trend
A key distinction in SNAr reactions compared to aliphatic substitutions (SN1/SN2) is the trend in leaving group ability. For SNAr, the reactivity order is typically F > Cl > Br > I .[5] This inverted trend arises because the rate-determining step is the initial nucleophilic attack. A more electronegative halogen (like fluorine) polarizes the C-X bond more effectively, rendering the ipso-carbon more electrophilic and thus more susceptible to attack. While the C-F bond is stronger, its breaking occurs in the fast, second step and does not influence the overall reaction rate. In our substrate, despite the presence of fluorine, the C-Cl bond is preferentially cleaved due to the activating effect of the ortho-nitro group.
Comparative Performance with Various Nucleophiles
The choice of nucleophile is critical for reaction success. A wide range of nucleophiles can be employed, with reactivity generally correlating with nucleophilicity.
| Nucleophile Class | Example | Typical Conditions | Expected Outcome & Causality |
| Amines | Morpholine, Piperidine | Aprotic polar solvent (DMSO, DMF), 80-120 °C, optional base (K₂CO₃) | High yield of C-N bond formation. The base neutralizes the generated HCl. Aprotic polar solvents stabilize the charged intermediate.[9] |
| Alkoxides | Sodium Methoxide (NaOMe) | Corresponding alcohol (MeOH) or polar solvent (THF, Dioxane), 50-100 °C | Efficient C-O bond formation. The reaction is often run in the parent alcohol to prevent trans-etherification. |
| Thiolates | Sodium Thiophenoxide (NaSPh) | Aprotic polar solvent (DMF), Room Temp to 80 °C | Rapid C-S bond formation. Thiolates are excellent nucleophiles and often react under milder conditions than their oxygen counterparts. |
Experimental Protocol: SNAr Reaction with Morpholine
This protocol provides a self-validating system for the synthesis of 2-(3,4-difluoronitrophenyl)morpholine.
Objective: To replace the chlorine atom of this compound with morpholine via an SNAr reaction.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (2.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
Procedure:
-
Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).
-
Solvent & Reagent Addition: Add anhydrous DMSO to create a ~0.5 M solution. Add morpholine (2.2 equiv) to the stirring suspension. Rationale: DMSO is an ideal solvent as it is polar aprotic and effectively solvates the potassium cation, increasing the effective nucleophilicity of the amine. K₂CO₃ acts as a base to scavenge the HCl formed in situ, driving the reaction to completion.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. Rationale: Heating provides the necessary activation energy for the rate-determining nucleophilic attack.
-
Workup & Extraction: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with EtOAc. Rationale: This partitions the organic product into the EtOAc layer, leaving inorganic salts and DMSO in the aqueous layer.
-
Washing: Combine the organic extracts and wash with deionized water, followed by brine. Dry the organic layer over anhydrous sodium sulfate. Rationale: Washing removes residual DMSO and water. Brine helps to break any emulsions.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure product.
Part 2: Advanced Synthesis via Palladium-Catalyzed Cross-Coupling
While SNAr is a powerful tool for installing heteroatom nucleophiles, palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-C and C-N bonds, offering unparalleled scope and functional group tolerance.[10] For a substrate like this compound, these reactions provide a strategic alternative to direct substitution.
The Palladium Catalytic Cycle: A Unified Mechanism
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which regenerates the active Pd(0) catalyst.[10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Cl over C-F) of the substrate. This forms a Pd(II) intermediate. This step is often rate-limiting and is favored at the electron-deficient C-Cl bond ortho to the nitro group.[11]
-
Transmetalation (e.g., Suzuki Coupling): A second organic fragment is transferred from an organometallic reagent (e.g., an organoboron compound) to the palladium center, displacing the halide. This step typically requires a base to activate the organometallic reagent.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
// Cycle Flow Pd0 -> PdII_A [label=""]; PdII_A -> PdII_B [label=""]; PdII_B -> Pd0 [label=""];
// Inputs and Outputs ArX -> OxAdd [style=invis]; OxAdd -> PdII_A [style=invis]; Organometallic -> Transmetal [style=invis]; Base -> Transmetal [style=invis]; Transmetal -> PdII_B [style=invis]; PdII_B -> RedElim [style=invis]; RedElim -> Product [style=invis]; } /dot Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Comparison of Key Cross-Coupling Reactions
| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System | Rationale & Key Considerations |
| Suzuki-Miyaura | Boronic Acid / Ester | C-C | Pd(OAc)₂, Pd(PPh₃)₄ with ligands like SPhos, XPhos. Base: K₂CO₃, K₃PO₄. | Highly robust and tolerant of many functional groups. Boronic acids are generally stable and low in toxicity. The base is crucial for the transmetalation step.[10][12] |
| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd₂(dba)₃ or Pd(OAc)₂ with bulky phosphine ligands (e.g., BrettPhos, RuPhos). Base: NaOt-Bu, K₃PO₄. | A powerful alternative to SNAr for C-N bond formation, often proceeding under milder conditions and with a broader scope of amines.[11][12] |
| Heck | Alkene | C-C (vinyl) | Pd(OAc)₂ with phosphine ligands (e.g., P(o-tol)₃). Base: Et₃N, K₂CO₃. | Excellent for installing vinyl groups. The base is used to neutralize the HX formed and regenerate the Pd(0) catalyst.[11] |
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple this compound with phenylboronic acid to form a C-C bond.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Toluene, degassed
-
Water, degassed
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv). Rationale: All solids are added under a dry atmosphere as the Pd(0) catalyst, formed in situ, and the phosphine ligand are sensitive to oxygen.
-
Evacuate and Backfill: Seal the tube and evacuate and backfill with argon or nitrogen gas three times. Rationale: This is a critical step to remove all oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add degassed toluene and degassed water (e.g., 5:1 ratio) via syringe. Rationale: Degassed solvents prevent catalyst oxidation. The biphasic solvent system is highly effective for Suzuki couplings.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-18 hours. Monitor by LC-MS. Rationale: Vigorous stirring is essential in a biphasic system to ensure mixing and facilitate reaction between components in different phases.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solvent. Purify the crude product by column chromatography.
Part 3: Mechanistic Elucidation and Analytical Characterization
Validating the proposed mechanisms and confirming product identity requires a suite of spectroscopic and analytical techniques.
-
Reaction Monitoring: The progress of both SNAr and cross-coupling reactions is best monitored using techniques like Thin-Layer Chromatography (TLC) for a quick qualitative check, and more quantitatively with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the identification of starting materials, intermediates, products, and byproducts, enabling precise determination of reaction completion and yield.
-
Spectroscopic Analysis of Intermediates: The fleeting Meisenheimer complexes in SNAr reactions can sometimes be observed under specific conditions (low temperature, specific solvent systems). Their formation can be confirmed using ¹H NMR and visible spectroscopy.[13] The key diagnostic feature in ¹H NMR is the significant upfield shift of the aromatic protons and the appearance of a signal for the sp³-hybridized carbon, providing direct evidence for the addition step.[13][14]
-
Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for corroborating experimental findings.[15] DFT can be used to model the energies of reactants, transition states, and intermediates for both SNAr and cross-coupling pathways. This allows for the calculation of activation barriers, which can predict the regioselectivity and relative rates of competing reactions, offering a deeper, quantitative understanding of the underlying mechanistic principles.
Conclusion: A Strategic Comparison
The reactivity of this compound is dominated by two powerful, yet distinct, mechanistic paradigms.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed Cross-Coupling |
| Primary Use | C-N, C-O, C-S bond formation | C-C, C-N, and other C-X bond formation |
| Reagents | Simple, strong nucleophiles (amines, alkoxides) | Organometallic reagents, alkenes, amines |
| Catalyst | Typically uncatalyzed (or base-mediated) | Required (Palladium complexes with specific ligands) |
| Cost & Simplicity | Generally lower cost, simpler setup | Higher cost (catalysts, ligands), requires inert atmosphere |
| Scope | Limited to available strong nucleophiles | Extremely broad scope for introducing complex fragments |
| Key Challenge | Overcoming activation energy, controlling side reactions | Catalyst deactivation, ligand screening, ensuring inertness |
Final Verdict: The choice between SNAr and cross-coupling is a strategic one, dictated by the desired transformation. SNAr remains the go-to method for the straightforward and cost-effective installation of simple heteroatom functionalities. Palladium-catalyzed cross-coupling , on the other hand, provides a far more versatile and powerful platform for building molecular complexity, enabling the construction of intricate carbon skeletons and the installation of a wider array of functional groups, which is often essential in the later stages of drug development and materials science. A thorough understanding of both mechanisms is therefore critical for any scientist working with this valuable synthetic intermediate.
References
- 1. chembk.com [chembk.com]
- 2. 169468-83-1 | this compound [fluoromart.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. jmcct.com [jmcct.com]
- 11. benchchem.com [benchchem.com]
- 12. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A spectroscopic study of the formation of isomeric Meisenheimer complexes from 1-methoxycarbonyl-3,5-dinitrobenzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Modulation of the Meisenheimer complex metabolism of nitro-benzothiazinones by targeted C-6 substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Spectroscopic characterization, DFT calculations, in vitro pharmacolog" by Ikechukwu P. Ejidike, Amani Direm et al. [digitalcommons.mtu.edu]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicological profiles of halogenated nitroaromatic compounds, with a specific focus on inferring the potential toxicity of 2-Chloro-3,4-difluoronitrobenzene. Due to a lack of extensive publicly available toxicological data for this compound, this document synthesizes information from structurally related compounds to provide a predictive overview and guide future experimental design. We will delve into the principles of toxicity testing, metabolic activation, and provide detailed protocols for key in vitro assays.
Introduction: The Toxicological Significance of Halogenated Nitroaromatics
Halogenated nitroaromatic compounds are a class of chemicals widely used as intermediates in the synthesis of pharmaceuticals, pesticides, and dyes.[1][2][3] The presence of both a nitro group and halogen substituents on an aromatic ring gives these molecules unique chemical properties, but also raises significant toxicological concerns. The nitro group, in particular, is a well-known structural alert for mutagenicity and carcinogenicity, primarily due to its potential for metabolic reduction to reactive intermediates that can interact with cellular macromolecules like DNA.[4][5]
The specific arrangement of halogen atoms can further modulate the compound's reactivity, metabolic fate, and ultimately, its toxic potential. Understanding the structure-activity relationships (SAR) within this class of compounds is crucial for predicting the toxicity of novel molecules and for designing safer alternatives.[6][7][8] This guide will explore the known toxicities of compounds structurally analogous to this compound to build a scientifically grounded hypothesis of its potential hazards.
Comparative Acute Toxicity of Halogenated Nitrobenzenes
| Compound | Chemical Structure | Oral LD50 (Rat) | Key Findings |
| 2-Chloronitrobenzene | Not specified in provided docs | Inhalation exposure in rats and mice led to methemoglobin formation and oxidative damage to red blood cells.[1] | |
| 4-Chloronitrobenzene | Not specified in provided docs | Similar to 2-chloronitrobenzene, caused methemoglobin formation and oxidative damage to red blood cells. Also induced testicular atrophy in male rats.[1] | |
| 2,4-Dichloronitrobenzene | 990 mg/kg | Showed positive results in the Ames test. Moderate liver and kidney effects were observed in repeated dose studies.[2] | |
| 3,4-Dichloronitrobenzene | Not specified in provided docs | Safety data sheets indicate it is harmful if swallowed and may cause an allergic skin reaction.[9] | |
| 2,4-Difluoronitrobenzene | Not specified in provided docs | Classified as toxic if swallowed.[10][11] | |
| 3,4-Difluoronitrobenzene | Not specified in provided docs | Classified as harmful if swallowed, in contact with skin, or if inhaled. |
Expertise & Experience: The data suggests that halogenated nitrobenzenes generally exhibit moderate to high acute toxicity. The presence of multiple halogens does not appear to drastically decrease the acute toxicity. For this compound, a prudent starting assumption would be that it possesses an acute oral toxicity in a similar range to its dichlorinated and difluorinated analogs, warranting careful handling and the use of personal protective equipment.
Mechanistic Insights: Metabolic Activation of Nitroaromatic Compounds
The toxicity of many nitroaromatic compounds is intrinsically linked to their metabolism. The nitro group can undergo a series of reduction reactions, primarily mediated by nitroreductase enzymes present in both mammalian tissues and gut microbiota, to form highly reactive intermediates.
A key pathway involves the formation of a nitroso intermediate, followed by a hydroxylamine. This hydroxylamine derivative is often the ultimate genotoxic species, capable of forming adducts with DNA, which can lead to mutations and potentially cancer.
Caption: Metabolic reduction of a nitroaromatic compound to a reactive hydroxylamine intermediate.
Trustworthiness: This metabolic activation pathway is a well-established mechanism for the toxicity of nitroaromatic compounds. The genotoxicity of a novel compound like this compound should therefore be assessed both in the presence and absence of a metabolic activation system (like liver S9 fraction) to account for the formation of these reactive metabolites.
In Vitro Toxicity Assessment: Experimental Protocols
To definitively characterize the toxicity of this compound, a battery of in vitro assays should be performed. Below are detailed protocols for two fundamental assays: the Ames test for mutagenicity and the Neutral Red Uptake assay for cytotoxicity.
Ames Test for Mutagenicity (Based on OECD Test Guideline 471)
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test substance to cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium.
Experimental Workflow:
Caption: Workflow for the bacterial reverse mutation assay (Ames test).
Step-by-Step Protocol:
-
Strain Preparation: Inoculate S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) into nutrient broth and incubate overnight at 37°C with shaking to obtain a dense culture.
-
Metabolic Activation: Prepare the S9 mix from the liver homogenate of Aroclor- or phenobarbital-induced rats. This mix contains microsomal enzymes that can metabolize the test compound into its active form.
-
Exposure: In a sterile tube, combine 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (for metabolic activation) or phosphate buffer (for no activation), and 0.1 mL of the test compound at various concentrations. Include a negative control (vehicle) and a positive control (a known mutagen).
-
Pre-incubation: Incubate the mixture for 20-30 minutes at 37°C with gentle shaking.
-
Plating: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Neutral Red Uptake (NRU) Assay for Cytotoxicity (Based on OECD Test Guideline 129)
The Neutral Red Uptake assay is a cell viability/cytotoxicity test based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. Toxic substances can impair the cell's ability to take up the dye, and the amount of dye retained by the cells is directly proportional to the number of viable cells.
Experimental Workflow:
Caption: Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., Balb/c 3T3 fibroblasts) into a 96-well microtiter plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare a range of concentrations of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle controls and a positive control.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24 hours) at 37°C in a humidified CO2 incubator.
-
Dye Uptake: After the exposure period, remove the treatment medium, wash the cells with phosphate-buffered saline (PBS), and add medium containing a non-toxic concentration of Neutral Red dye. Incubate for approximately 3 hours.
-
Dye Extraction: After incubation with the dye, wash the cells with PBS to remove any unincorporated dye. Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes of viable cells.
-
Measurement: Agitate the plate for 10 minutes to ensure complete dissolution of the dye. Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 540 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined from the dose-response curve.
Conclusion and Future Directions
While direct toxicological data for this compound remains scarce, a comparative analysis of its structural analogs provides a strong foundation for a preliminary risk assessment. The presence of the nitroaromatic moiety is a significant indicator of potential genotoxicity through metabolic activation. The chloro- and fluoro-substituents will likely influence its metabolic rate and electrophilicity, but are not expected to completely abrogate its toxic potential.
For any research or development involving this compound, it is imperative to conduct thorough in vitro and in vivo toxicological studies. The experimental protocols provided in this guide offer a starting point for such investigations. A comprehensive toxicological profile, including acute toxicity, mutagenicity, cytotoxicity, and repeated dose toxicity, is essential to ensure the safe handling and use of this compound.
References
- 1. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. gov.uk [gov.uk]
- 5. series.publisso.de [series.publisso.de]
- 6. Structure-activity relationships for diorganotins, chlorinated benzenes, and chlorinated anilines established with bluegill sunfish BF-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 9. 2,4-Difluoronitrobenzene | C6H3F2NO2 | CID 67967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3,4-difluoronitrobenzene
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-Chloro-3,4-difluoronitrobenzene demand a meticulous, informed approach. This guide provides essential, step-by-step procedures for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to ensure that your laboratory operations are not only productive but also fundamentally safe and compliant.
Hazard Profile and Physicochemical Properties
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a halogenated nitroaromatic compound, a class of substances that requires specific handling due to its potential reactivity and toxicity. It is an irritant to the skin and eyes and should be handled with appropriate protective measures.[1] The presence of chlorine and fluorine atoms classifies it as a halogenated organic compound, which is a critical distinction for waste segregation and disposal.[2][3]
Table 1: Key Data for this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₆H₂ClF₂NO₂ | [1][4] |
| Molar Mass | 193.54 g/mol | [1] |
| Appearance | Solid, colorless crystal | [1] |
| Boiling Point | ~245.8 °C | [1] |
| Flash Point | 102.5 °C | [1] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
| Primary Hazards | Skin and eye irritant. Avoid contact with oxidants. |[1] |
Mandatory Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, adherence to strict safety protocols is non-negotiable. The causality is clear: preventing exposure is the most effective way to mitigate risk.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent inhalation of any potential vapors or dust. Ensure that eyewash stations and safety showers are readily accessible.[5]
-
Personal Protective Equipment (PPE) : A multi-layered defense is crucial.
-
Eye Protection : Wear chemical safety goggles or a face shield.[1][6]
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.
-
Body Protection : A lab coat and closed-toe shoes are mandatory. For larger quantities or in case of a spill, consider additional protective clothing.[1]
-
Waste Characterization and Segregation: A Critical Step
Proper disposal begins with correct waste identification. This compound is classified as halogenated organic waste . This is due to the presence of covalently bonded chlorine and fluorine atoms.[2]
Why Segregation is Crucial: Halogenated and non-halogenated solvent wastes are treated and disposed of differently.[7] Mixing them leads to several negative consequences:
-
Complicates Disposal : The entire mixture must be treated as the more hazardous (and expensive) halogenated waste.[7]
-
Inhibits Recycling : Non-halogenated solvents can often be recycled or used as a secondary fuel source. Contamination with halogens makes this impossible.[3][7]
-
Increases Costs : The disposal of halogenated waste typically involves high-temperature incineration to ensure the complete destruction of the compounds and to manage the resulting acidic gases (like HCl and HF), making it a more costly process.[2][7]
Therefore, never mix waste containing this compound with non-halogenated organic solvents (e.g., acetone, ethanol, hexane, toluene).[3]
On-Site Accumulation and Storage Protocol
Accumulating hazardous waste in the laboratory prior to collection requires a systematic and safe approach.
Step 1: Select the Correct Waste Container
-
Use a designated, properly labeled container for "Halogenated Organic Waste." These containers are often supplied by your institution's Environmental Health and Safety (EHS) department and may be color-coded for easy identification.[2]
-
The container must be made of a material compatible with the chemical (e.g., high-density polyethylene or glass) and have a secure, tight-fitting lid.[8]
Step 2: Proper Labeling
-
The label must clearly state "Hazardous Waste" and "Halogenated Organic Solvents."
-
List all constituents of the waste container by their full chemical name (e.g., "this compound," "Dichloromethane," etc.).
-
Maintain an approximate percentage or volume for each component.
Step 3: Safe Storage Practices
-
Keep the waste container closed at all times, except when adding waste.[8]
-
Store the container in a designated satellite accumulation area, which should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area has secondary containment (e.g., a spill tray) to capture any potential leaks.
-
Do not overfill the container; a maximum of 90% capacity is a standard rule to allow for expansion.[8]
Disposal Workflow for this compound
The following diagram and protocol outline the decision-making and operational steps for the compliant disposal of waste containing this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
Emergency Procedures for Spills and Exposures
In the event of an accident, a swift and correct response is critical.
Spill Response:
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources : If the material is in a solvent, remove all sources of ignition.[9]
-
Contain the Spill : For small spills, absorb the material with an inert absorbent like vermiculite, dry sand, or earth.[9][10] Do not use combustible materials like paper towels.
-
Collect Waste : Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the incident to your institution's EHS department. For large spills, contact EHS or emergency services immediately.
Exposure Response:
-
Eyes : Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][11]
-
Skin : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Regulatory Context
The disposal of this compound is governed by regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management. Chlorinated hydrocarbons are a focus of these regulations.[12] Your institution's EHS department is responsible for ensuring that disposal practices are in full compliance with all federal, state, and local regulations. Always follow their specific procedures.
By adhering to this guide, you contribute to a culture of safety, ensuring that your vital research does not come at the cost of personal well-being or environmental integrity.
References
- 1. chembk.com [chembk.com]
- 2. bucknell.edu [bucknell.edu]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. This compound 97% | CAS: 169468-83-1 | AChemBlock [achemblock.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 8. ethz.ch [ethz.ch]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. westliberty.edu [westliberty.edu]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 2-Chloro-3,4-difluoronitrobenzene
Navigating the complexities of novel chemical entities requires a safety-first mindset grounded in rigorous science. 2-Chloro-3,4-difluoronitrobenzene (CAS: 169468-83-1) is a halogenated nitroaromatic compound that, like its isomers, must be handled with the assumption of significant toxicity.[1][2] This guide provides an integrated safety and operational plan, moving beyond a simple checklist to instill a deep understanding of the why behind each critical step. Our objective is to empower you to work safely and effectively, ensuring that robust safety protocols are an intrinsic part of your experimental design.
Immediate Hazard Assessment: Understanding the Threat
Before the first container is opened, a clear understanding of the risks is paramount. Based on data from structurally similar compounds, this compound should be treated as a substance with the following hazard profile:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][4][5]
-
Combustibility: It is a combustible liquid, presenting a fire hazard when exposed to heat or flame.[1][6][7]
These classifications demand that all handling procedures occur within controlled environments using a multi-layered personal protective equipment (PPE) strategy.
Core Directive: Multi-Layered Personal Protective Equipment (PPE)
The selection of PPE is not merely a requirement; it is your primary defense against chemical exposure. The principle of causality is key: each piece of equipment is chosen to counteract a specific, identified risk.
Eye and Face Protection: The Non-Negotiable Barrier
Your eyes are exceptionally vulnerable to both splashes and vapors of corrosive and irritating chemicals.
-
Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[7][8]
-
Enhanced Precaution: When handling quantities greater than a few milliliters or during procedures with a heightened risk of splashing (e.g., transfers, extractions), a full-face shield must be worn over the chemical splash goggles.[9][10] This provides a secondary barrier, protecting the entire face.
Hand Protection: Preventing Dermal Absorption
Dermal contact is a primary route of exposure for this compound. The correct glove selection and usage are critical.
-
Material Choice: Nitrile or neoprene gloves provide effective protection against a range of chemicals, including halogenated aromatic compounds.[9][10] Avoid lightweight latex gloves, which offer inferior chemical resistance.
-
Best Practice: Double-gloving is strongly recommended.[11] This provides a significant safety margin against undetected pinholes or tears and allows for the safe removal of the outer glove if contamination occurs. Always inspect gloves for any signs of degradation or damage before use.[4]
Body Protection: Shielding Against Spills and Splashes
Your lab coat is a tool, not a uniform.
-
Standard Operations: A flame-resistant lab coat should be worn and fully buttoned.[11]
-
High-Volume Work: For larger-scale procedures, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[9] All protective clothing should be removed before leaving the laboratory.
Respiratory Protection: Controlling Inhalation Exposure
The potential for respiratory irritation and systemic toxicity via inhalation necessitates strict engineering controls.
-
Primary Control: All handling of this compound, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood.[11][12]
-
Secondary Control: If there is a failure of engineering controls or in the event of a large spill where vapor concentrations may exceed exposure limits, respiratory protection is essential. A respiratory protection program that meets OSHA's 29 CFR 1910.134 standards is required.[7] This includes using a NIOSH-approved respirator equipped with organic vapor cartridges.[7][13]
PPE Summary Table
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Chemical Splash Goggles | Single Nitrile Gloves | Lab Coat | Not Required (in sealed containers) |
| Weighing & Solution Prep | Chemical Splash Goggles | Double Nitrile/Neoprene Gloves | Lab Coat | Required: Chemical Fume Hood |
| Reaction & Purification | Chemical Splash Goggles & Face Shield | Double Nitrile/Neoprene Gloves | Lab Coat & Chemical Apron | Required: Chemical Fume Hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Double Nitrile/Neoprene Gloves | Chemical Resistant Suit/Coveralls | Required: NIOSH-Approved Respirator |
Operational Plan: A Step-by-Step Protocol
A self-validating protocol anticipates risks and integrates safety checks at every stage.
Workflow for Safe Handling of this compound
Caption: Safe handling workflow from preparation to disposal.
Emergency & Disposal Plans
Emergency Response: Immediate, Decisive Action
-
Skin Exposure: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes in a safety shower.[7][14][15] Seek immediate medical attention.
-
Eye Exposure: In the eyewash station, flush eyes with a continuous stream of tepid water for a minimum of 15 minutes, holding the eyelids open to ensure complete rinsing.[7][15][16] Remove contact lenses if present, but do not delay flushing.[15] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air immediately.[13][17] If breathing is difficult or symptoms persist, seek medical attention.[15]
-
Spill Response:
-
Evacuate all non-essential personnel from the area.
-
Wearing the appropriate spill response PPE, contain the spill by covering it with an inert absorbent material like vermiculite, sand, or earth.[7][8] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbed material using spark-proof tools and place it into a suitable, sealable container labeled for hazardous waste disposal.[7][8][18]
-
Disposal Plan: Responsible Stewardship
All waste streams containing this compound are considered hazardous waste.
-
Waste Segregation: Maintain separate, clearly labeled, and sealed containers for liquid waste, solid waste, and contaminated disposable items (e.g., gloves, absorbent pads).[11]
-
Container Management: Waste containers must be kept closed except when adding waste.[18] Store in a designated, well-ventilated satellite accumulation area.
-
Final Disposal: Dispose of all waste in accordance with federal, state, and local environmental regulations through your institution's certified hazardous waste disposal program.[7][18]
By adhering to these scientifically-grounded protocols, you build a framework of safety that protects you, your colleagues, and your research.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound 97% | CAS: 169468-83-1 | AChemBlock [achemblock.com]
- 3. westliberty.edu [westliberty.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. aarti-industries.com [aarti-industries.com]
- 7. westliberty.edu [westliberty.edu]
- 8. fishersci.com [fishersci.com]
- 9. trimaco.com [trimaco.com]
- 10. hsa.ie [hsa.ie]
- 11. benchchem.com [benchchem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. aarti-industries.com [aarti-industries.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
